6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
Description
Properties
IUPAC Name |
oxalic acid;1,4,8-trioxaspiro[4.5]decan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAAUEAJWRKVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C12OCCO2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. This guide provides a comprehensive technical overview of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, a spiroketal-containing building block. While direct literature on this specific oxalate salt is limited, this document synthesizes information on the free amine, general principles of spiroketal synthesis and amine salt formation, and the applications of structurally related spiro[4.5]decane derivatives. This guide is intended to serve as a valuable resource for researchers utilizing this and similar scaffolds in drug discovery and development.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, are prevalent in a variety of natural products and clinically approved drugs. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, providing opportunities for novel and selective interactions with biological targets. The spiro[4.5]decane framework, in particular, has been explored for its potential in developing therapeutics for a range of diseases. Derivatives of this scaffold have shown promise as potent and selective agonists for serotonin receptors and as inhibitors of the mitochondrial permeability transition pore, highlighting their relevance in neuroscience and cardiovascular research.[1][2][3] The introduction of a trioxaspiro motif, as seen in 6-Amino-1,4,8-trioxaspiro[4.5]decane, further functionalizes this scaffold, presenting unique properties for molecular design.
This guide will delve into the known and extrapolated properties of this compound, a salt form that enhances the handling and aqueous solubility of the parent amine. We will explore its physicochemical characteristics, propose a representative synthetic route and characterization workflow, and discuss its potential applications in medicinal chemistry based on the activities of analogous structures.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug discovery, influencing its solubility, permeability, and metabolic stability. Below is a summary of the available and predicted properties for both the free amine and its oxalate salt.
| Property | 6-Amino-1,4,8-trioxaspiro[4.5]decane | This compound | Data Source |
| Molecular Formula | C₇H₁₃NO₃ | C₉H₁₅NO₇ | Supplier Data |
| Molecular Weight | 159.18 g/mol | 249.22 g/mol | Supplier Data |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | Increased water solubility compared to the free base | General knowledge |
| Melting Point | Not available | Not available | |
| pKa (predicted) | ~8.5-9.5 (for the amine) | Not applicable | General knowledge |
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic approach could start from a suitable precursor that allows for the diastereoselective formation of the spiroketal, followed by functional group manipulations to install the amine.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol
Step 1: Synthesis of the Free Amine (Illustrative)
A detailed protocol for the synthesis of a structurally similar 2-amino-spiro[4.5]decane-6-one has been reported utilizing a synergistic photocatalysis and organocatalysis approach for a [3+2] cycloaddition.[4] While the specific synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane is not detailed, a general approach for similar spirocycles often involves the reaction of a precursor molecule under specific catalytic conditions.
Step 2: Formation of the Oxalate Salt
-
Dissolve the crude 6-Amino-1,4,8-trioxaspiro[4.5]decane free amine in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.
-
In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
The oxalate salt should precipitate out of the solution. The reaction mixture can be cooled to enhance precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
Caption: Standard workflow for the analytical characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the methylene groups of the spiroketal rings and a signal for the methine proton adjacent to the amino group. The carbon NMR would confirm the number of unique carbon environments.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the protonated free amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final compound.
Applications in Drug Discovery
While specific biological activities of this compound have not been reported, the broader class of spiro[4.5]decane derivatives has shown significant potential in various therapeutic areas.
Caption: Therapeutic areas where spiro[4.5]decane derivatives have shown potential.
-
Central Nervous System (CNS) Disorders: Derivatives of 1-oxa-4-thiaspiro[4.5]decane have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, which are targets for anxiolytic and antidepressant drugs.[1]
-
Cardiovascular Disease: 1,3,8-Triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death following ischemia-reperfusion injury.[3] More recent work has expanded on the 1,4,8-triazaspiro[4.5]decan-2-one framework for the same purpose.[2][6]
-
Oncology: A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a potent and selective σ1 receptor ligand for tumor imaging via positron emission tomography (PET).[7]
The 6-amino-1,4,8-trioxaspiro[4.5]decane moiety can serve as a valuable building block to construct more complex molecules targeting these and other biological pathways. The primary amine provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be widely available, general guidelines for handling amine salts and fine chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a promising building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. Its unique three-dimensional structure and the presence of a reactive amino group make it an attractive scaffold for the development of new therapeutic agents. While further research is needed to fully elucidate its properties and biological activities, the information presented in this guide, based on analogous structures and established chemical principles, provides a solid foundation for researchers working with this and related spiroketal-containing molecules. The continued exploration of such novel chemical entities is crucial for the advancement of medicinal chemistry and the development of next-generation therapeutics.
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Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. [Link]
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Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]
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An In-depth Technical Guide to the Synthesis and Purification of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
This guide provides a comprehensive overview of a robust and scientifically grounded methodology for the synthesis and purification of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, a valuable building block in contemporary drug discovery and development. The unique spirocyclic framework of this compound makes it an attractive scaffold for creating novel chemical entities with enhanced metabolic stability and specific pharmacological profiles.[1] This document is intended for an audience of researchers, medicinal chemists, and process development scientists, offering not just a protocol, but a detailed rationale behind the synthetic strategy and purification techniques.
Strategic Approach to Synthesis
The synthesis of this compound is not explicitly detailed in readily available literature. Therefore, a logical and efficient three-step synthetic pathway has been devised based on well-established and reliable organic transformations. The overall strategy involves:
-
Spiroketalization: Construction of the core 1,4,8-trioxaspiro[4.5]decane skeleton from a suitable precursor to yield a key ketone intermediate.
-
Reductive Amination: Introduction of the primary amine functionality at the C6 position of the spirocyclic core.
-
Salt Formation and Purification: Conversion of the synthesized free amine to its crystalline oxalate salt, which facilitates purification and improves handling and stability.
This approach ensures a convergent and efficient synthesis, utilizing readily accessible starting materials and employing high-yielding and scalable reactions.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1,4,8-Trioxaspiro[4.5]decan-6-one
The foundational step is the creation of the spiroketal core. This is achieved through the acid-catalyzed reaction of 1,4-cyclohexanedione monoethylene acetal with ethylene glycol. The mono-protected starting material is crucial to selectively form the desired spirocycle at the unprotected ketone.
-
Reaction Principle: The formation of a cyclic ketal (spiroketal) is a reversible reaction favored by the removal of water. Using a Dean-Stark apparatus effectively drives the equilibrium towards the product.
Protocol:
-
To a solution of 1,4-cyclohexanedione monoethylene acetal (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1,4,8-trioxaspiro[4.5]decan-6-one as a colorless oil.
Step 2: Synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane
The introduction of the primary amine is accomplished via reductive amination of the ketone intermediate. This one-pot reaction involves the in-situ formation of an imine, which is then reduced to the corresponding amine.[2][3][4]
-
Causality in Reagent Selection: Sodium cyanoborohydride (NaBH3CN) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, NaBH3CN is selective for the protonated imine (iminium ion) over the ketone starting material, allowing the reaction to proceed efficiently in a single pot.[5] The reaction is typically carried out in a protic solvent like methanol and with a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.[6][7]
Caption: Simplified mechanism of reductive amination.
Protocol:
-
Dissolve 1,4,8-trioxaspiro[4.5]decan-6-one (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of 1 M hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Basify the solution with 2 M sodium hydroxide to pH >12.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Amino-1,4,8-trioxaspiro[4.5]decane as an oil. This crude product is typically used in the next step without further purification.
Step 3: Formation and Purification of this compound
The final step involves the formation of the oxalate salt, which serves as an excellent method for purification due to its often crystalline nature.[8]
-
Rationale for Oxalate Salt Formation: Primary amines readily form salts with dicarboxylic acids like oxalic acid. These salts are often highly crystalline and less soluble in common organic solvents than the free amine, facilitating isolation and purification by recrystallization.[8][9]
Protocol:
-
Dissolve the crude 6-Amino-1,4,8-trioxaspiro[4.5]decane in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
In a separate flask, dissolve anhydrous oxalic acid (1 equivalent) in the same solvent, warming gently if necessary.
-
Slowly add the oxalic acid solution to the amine solution with stirring. A precipitate should form.
-
If precipitation is slow, the mixture can be cooled in an ice bath or a small amount of a less polar co-solvent (e.g., diethyl ether) can be added to induce crystallization.[8]
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
The crude oxalate salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white crystalline solid.
Data Presentation and Characterization
The successful synthesis and purification of the target compound should be confirmed by a suite of analytical techniques.
| Parameter | Expected Value/Observation | Method of Analysis |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | To be determined | Melting Point Apparatus |
| Purity | >98% | HPLC, LC-MS |
| Identity | Consistent with structure | ¹H NMR, ¹³C NMR, IR, MS |
¹H NMR (Expected): Resonances corresponding to the protons of the spirocyclic core and the ammonium proton. ¹³C NMR (Expected): Signals for the carbons of the spirocycle, including the carbon bearing the amino group. IR (Expected): Characteristic peaks for N-H stretching (as an ammonium salt), C-O stretching of the ethers and ketal, and C=O stretching of the oxalate. MS (ESI+): A molecular ion peak corresponding to the protonated free amine [C₇H₁₄NO₃]⁺.
Safety and Handling
-
1,4-Cyclohexanedione monoethylene acetal: Handle in a well-ventilated area.
-
Ethylene glycol: Toxic if ingested. Avoid contact with skin and eyes.
-
p-Toluenesulfonic acid: Corrosive. Handle with appropriate personal protective equipment (PPE).
-
Sodium cyanoborohydride: Highly toxic. Reacts with acid to produce toxic hydrogen cyanide gas. All manipulations should be performed in a certified fume hood.
-
Oxalic acid: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents (Toluene, Methanol, Dichloromethane, etc.): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. Retrieved from [Link]
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Taylor & Francis Online. (2006, November 23). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Retrieved from [Link]
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Organic Chemistry Portal. (2019, November 1). Gabriel Synthesis [PDF]. Retrieved from [Link]
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Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
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PubMed. (2000, September). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. Retrieved from [Link]
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Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]
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Introduction: Unlocking the Potential of Spirocyclic Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate (CAS 1392803-05-2)
In the landscape of modern drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent rigidity and defined spatial orientation offer a unique platform for the precise presentation of functional groups, enabling highly specific interactions with biological targets. This guide focuses on this compound, a chemical entity with significant potential as a versatile building block for the synthesis of novel bioactive molecules. While specific research on this particular oxalate salt is nascent, its core structure is part of a broader class of spiro[4.5]decane derivatives that have shown promise in various therapeutic areas. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, structural significance, and potential applications, drawing insights from analogous structures.
Core Compound Identification and Physicochemical Properties
This compound is the oxalate salt of the parent amine, 6-Amino-1,4,8-trioxaspiro[4.5]decane. The presence of oxalic acid serves to form a stable, crystalline salt, which is often more amenable to handling and storage than the free base.
Chemical Structure and Identifiers
-
Chemical Name: this compound
The core amine structure, 6-Amino-1,4,8-trioxaspiro[4.5]decan-6-amine, has the following identifiers:
-
Molecular Formula: C₇H₁₃NO₃[9]
-
Molecular Weight: 159.18 g/mol [9]
-
IUPAC Name: 1,4,8-trioxaspiro[4.5]decan-6-amine[9]
-
SMILES: C1COCC(C12OCCO2)N[9]
-
InChIKey: MKUXRXRMIKBPCS-UHFFFAOYSA-N[9]
Physicochemical Data Summary
Quantitative data for the oxalate salt is limited primarily to supplier specifications. The properties of the parent amine provide insight into the core molecule's characteristics.
| Property | Value (Parent Amine) | Source |
| Molecular Weight | 159.18 g/mol | PubChem[9] |
| XLogP3 | -1.2 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[9] |
| Topological Polar Surface Area | 53.7 Ų | PubChem[9] |
The negative XLogP3 value of the parent amine suggests a high degree of hydrophilicity, a characteristic that can be advantageous for aqueous solubility in biological assays. The presence of multiple hydrogen bond acceptors and a primary amine donor group indicates a high potential for directed interactions within a protein binding pocket.
Structural Analysis and a Rationale for Application
The 1,4,8-trioxaspiro[4.5]decane framework is a unique scaffold that combines a tetrahydropyran ring with a 1,3-dioxolane ring, fused at a spirocyclic center. This arrangement imparts significant conformational constraint, reducing the entropic penalty upon binding to a biological target.
The Spirocyclic Core
The spiro[4.5]decane system offers a rigid, three-dimensional architecture. Unlike more flexible aliphatic chains, its conformation is largely fixed. This is a highly desirable trait in rational drug design, as it allows for more predictable modeling of ligand-receptor interactions. The oxygen atoms within the rings not only influence the scaffold's geometry and polarity but also provide potential hydrogen bond acceptor sites.
The Primary Amine Functional Group
The amino group at the C-6 position is a critical feature. As a primary amine, it can serve multiple roles in a medicinal chemistry context:
-
As a Pharmacophore: The amine can act as a key hydrogen bond donor or acceptor, or as a protonated cation, it can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
-
As a Synthetic Handle: The nucleophilic nature of the primary amine makes it an ideal point for chemical modification. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Caption: Key structural features of the 6-Amino-1,4,8-trioxaspiro[4.5]decane core.
Potential Applications in Drug Discovery and Development
While direct biological data for this compound is not publicly available, the utility of related spiro[4.5]decane systems provides a strong basis for its potential applications. This compound should be viewed as a starting point for library synthesis.
Central Nervous System (CNS) Targets
Spirocyclic structures are of significant interest in CNS drug discovery. For instance, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been investigated as potent and selective 5-HT1A receptor agonists, with potential applications in pain control and neuroprotection.[10] Additionally, 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia.[11] The rigid scaffold of 6-Amino-1,4,8-trioxaspiro[4.5]decane could be similarly exploited to develop ligands for various CNS receptors, such as opioid, serotonin, or muscarinic receptors.[11][12]
Metabolic and Cardiovascular Disease
Recent research has highlighted the role of spiro-compounds in targeting mitochondrial function. For example, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in ischemia/reperfusion injury.[13][14] This suggests that the spiro[4.5]decane scaffold can be a valuable starting point for developing agents to protect tissues from hypoxic damage, relevant in conditions like heart attack and stroke.
A General Workflow for Library Synthesis
The primary utility of this compound is as a scaffold for combinatorial chemistry. The following workflow outlines a general approach for its use in a drug discovery program.
Caption: A conceptual workflow for utilizing the title compound in drug discovery.
Safety, Handling, and Experimental Protocols
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
Hazard Identification and Safety Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for amino-oxalate salts should be followed. Oxalic acid and its salts can be harmful if swallowed or in contact with skin.[15] Primary amines can be skin and respiratory irritants.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[17]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18]
Protocol: Free-Basing of the Amine Oxalate
To use the amine in most synthetic reactions, it must first be converted from its oxalate salt to the free base form.
Objective: To isolate the neutral 6-Amino-1,4,8-trioxaspiro[4.5]decane for subsequent synthetic modification.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add 1 M NaOH solution dropwise while stirring, monitoring the pH with litmus paper or a pH meter until it is basic (pH > 10). This neutralizes the oxalic acid and deprotonates the ammonium salt.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. The free amine is expected to have higher solubility in the organic phase.
-
Combine the organic extracts.
-
Wash the combined organic layer with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which can then be used directly in the next synthetic step.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its rigid three-dimensional spirocyclic core, combined with a strategically placed and synthetically versatile primary amine, makes it an attractive starting point for the development of novel chemical libraries. Drawing parallels from structurally related compounds, its derivatives hold potential for targeting a range of biological systems, particularly in the areas of CNS disorders and cardiovascular disease. For researchers and drug development professionals, this compound offers an opportunity to explore novel chemical space and develop next-generation therapeutic agents.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a pathway to novel chemical space with enhanced three-dimensional complexity.[1][2] The spiroketal motif, in particular, is a privileged structure found in numerous biologically active natural products, prized for its conformational rigidity and ability to present functional groups in well-defined spatial orientations.[3][4][5] This guide provides a comprehensive technical analysis of a specific, synthetically accessible scaffold: 6-Amino-1,4,8-trioxaspiro[4.5]decane, presented here as its crystalline oxalate salt. We will dissect its core molecular structure, delve into the stereoelectronic effects governing its conformational preferences, and outline the definitive experimental and computational protocols required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
Molecular Structure Elucidation
A precise understanding of a molecule's structure is the bedrock of rational drug design. The title compound, 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, combines a unique heterocyclic core with an organic acid counterion, which enhances its crystallinity and handling properties.
The Spirocyclic Core: 1,4,8-Trioxaspiro[4.5]decane
The systematic IUPAC name reveals the fundamental architecture of the molecule. It is a decane (10-atom) framework containing a single spiro-carbon atom common to two rings.
-
Spiro[4.5]decane: This indicates a five-membered ring and a six-membered ring joined at a single carbon atom (the spirocenter).
-
1,4,8-Trioxa: Three oxygen atoms replace carbons at positions 1, 4, and 8. This configuration results in a five-membered tetrahydrofuran-like ring and a six-membered tetrahydropyran-like ring.
-
6-Amino: An amino functional group is substituted at the C6 position on the six-membered ring.
The core structure possesses two potential stereocenters: the spiro-carbon (C5) and the amine-bearing carbon (C6). This gives rise to the possibility of multiple diastereomers, each with a unique three-dimensional arrangement and, consequently, distinct biological and physical properties.
The Oxalate Counterion and Salt Formation
The compound is presented as an oxalate salt, a common strategy in pharmaceutical chemistry to improve the stability, solubility, and bioavailability of amine-containing molecules. The salt is formed via a straightforward acid-base reaction where the basic amino group at C6 is protonated by oxalic acid, a dicarboxylic acid.[6][7] This creates a positively charged ammonium cation on the spirocyclic core, which forms a strong ionic bond with the negatively charged oxalate dianion (C₂O₄²⁻).[8][9]
Figure 1: Formation of the oxalate salt.
Conformational Analysis: A Deep Dive
While the 2D structure defines connectivity, the 3D conformation dictates biological activity. For spiroketals, conformational preferences are not random but are governed by powerful stereoelectronic effects.
The Governing Principle: The Anomeric Effect
The key to understanding spiroketal conformation is the anomeric effect . This is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, which is counterintuitive from a purely steric standpoint.[3] This preference is driven by a stabilizing hyperconjugation interaction between a lone pair (n) on an endocyclic oxygen atom and the antibonding orbital (σ*) of the adjacent exocyclic C-O bond.[10]
In a spiroketal, this effect is doubled. The most stable conformation is typically the one that maximizes these anomeric interactions, which occurs when both C-O bonds at the spirocenter are axial with respect to their respective rings.[10][11] This results in a rigid, chair-like conformation for the six-membered ring.
Figure 2: Relative stability of spiroketal conformers.
Predicted Conformation of 6-Amino-1,4,8-trioxaspiro[4.5]decane
Based on these principles, we can predict the lowest energy conformation:
-
Tetrahydropyran Ring (Six-membered): This ring will adopt a stable chair conformation.
-
Anomeric Stabilization: The C5-O1 and C5-O8 bonds will be held in a diaxial arrangement to maximize the anomeric effect.
-
Tetrahydrofuran Ring (Five-membered): This ring is more flexible and will likely adopt an envelope or twist conformation to minimize torsional strain.
-
C6-Ammonium Group: The bulky protonated amino group at C6 will have a strong steric preference for the equatorial position on the tetrahydropyran ring to minimize unfavorable 1,3-diaxial interactions.
The resulting conformation is a rigid, predictable structure, making this scaffold an excellent platform for orienting substituents for targeted interactions with biological macromolecules.
Experimental and Computational Verification Protocols
A multi-pronged approach combining solid-state analysis, solution-state analysis, and computational modeling is required for the unambiguous determination of molecular structure and conformation.
Figure 3: Integrated workflow for structural and conformational analysis.
Solid-State Analysis: Single-Crystal X-ray Diffraction
Causality: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] It provides definitive proof of connectivity, configuration, and conformation, yielding highly accurate bond lengths and angles that can validate computational models.[13][14][15]
Methodology:
-
Crystal Growth: Slowly evaporate a solution of this compound in a suitable solvent system (e.g., ethanol/water) to obtain single, diffraction-quality crystals.
-
Data Collection: Mount a selected crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final, high-resolution molecular structure.
| Parameter | Expected Value | Significance |
| C5-O1 Bond Length | ~1.43 Å | Typical anomeric C-O bond length |
| C5-O8 Bond Length | ~1.43 Å | Confirms ketal structure |
| O1-C5-O8 Angle | ~108-112° | Tetrahedral geometry at spirocenter |
| C6-N Bond Length | ~1.48 Å | Standard C-N single bond |
| Ring Conformation | Chair (6-ring), Envelope (5-ring) | Confirms predicted lowest energy state |
Table 1: Hypothetical key crystallographic parameters for validation.
Solution-State Dynamics: NMR Spectroscopy
Causality: In solution, molecules are dynamic. NMR spectroscopy provides insight into the time-averaged conformation, which is often more relevant to biological function than the static solid-state structure.[16][17]
Methodology:
-
Sample Preparation: Dissolve a ~5-10 mg sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
1D NMR (¹H, ¹³C):
-
Acquire standard proton and carbon spectra.
-
Analysis: The chemical shifts of protons on the six-membered ring, particularly the axial and equatorial protons, will be distinct. The magnitude of the coupling constants (³JHH) between adjacent protons can be used with the Karplus equation to estimate dihedral angles and confirm the chair conformation.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire correlation spectra to unambiguously assign all proton and carbon signals.
-
-
2D NMR (NOESY/ROESY):
-
Acquire a Nuclear Overhauser Effect spectrum.
-
Analysis: This is the critical experiment for conformational analysis. NOE correlations are observed between protons that are close in space (<5 Å), regardless of their bonding connectivity.[18] Observing a strong NOE between a proton at C6 and axial protons at C7 and C10 would confirm its equatorial orientation.
-
In Silico Prediction: Density Functional Theory (DFT)
Causality: Computational chemistry provides a powerful predictive tool to explore the entire conformational landscape of a molecule.[19] By calculating the relative energies of different possible conformers (e.g., chair vs. twist-boat, equatorial vs. axial substituent), DFT can independently predict the most stable structure and provide a thermodynamic rationale for the experimental observations.[3]
Methodology:
-
Structure Input: Build the 3D structures of the various possible conformers of the 6-ammonio-1,4,8-trioxaspiro[4.5]decane cation.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy geometry for each starting conformation.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Energy Comparison: Compare the Gibbs free energies of all stable conformers to determine their relative populations at a given temperature.
| Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |
| Chair, C6-NH₃⁺ (Equatorial) | 0.00 (Reference) | >99% |
| Chair, C6-NH₃⁺ (Axial) | +4.5 | <1% |
| Twist-Boat, C6-NH₃⁺ (Equatorial) | +6.2 | <0.1% |
Table 2: Hypothetical DFT results confirming the stability of the equatorial-chair conformer.
Conclusion and Outlook
The molecular architecture of this compound is defined by a rigid spiroketal core whose conformation is predictably governed by the anomeric effect. The protonated C6-amino group is expected to reside in the equatorial position of a stable chair conformation. This structural and conformational rigidity makes the scaffold an ideal starting point for drug discovery, allowing for the precise projection of pharmacophoric elements into three-dimensional space. The integrated analytical workflow detailed herein—combining X-ray crystallography, advanced NMR techniques, and DFT calculations—provides a robust and self-validating system for the complete characterization of this and other novel spirocyclic compounds, empowering the rational design of next-generation therapeutics.
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A Spectroscopic and Analytical Guide to 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate: Characterization via NMR, IR, and MS
An In-depth Spectroscopic and Analytical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate (CAS No. 1392803-05-2)[1]. As a spirocyclic amine, this compound represents a valuable building block in medicinal chemistry and materials science. Rigorous analytical characterization is paramount for confirming its identity, purity, and stability. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this molecule. By integrating predicted data with established methodologies, this guide serves as an essential resource for researchers, analytical chemists, and drug development professionals.
Introduction to this compound
1.1. Molecular Structure and Properties
This compound is an organic salt consisting of a protonated spirocyclic amine cation and an oxalate dianion. The cationic component features a unique spirocenter connecting a 1,4-dioxolane ring and a substituted tetrahydropyran ring. The molecular formula of the salt is C₉H₁₅NO₇, with a molecular weight of approximately 249.22 g/mol [1]. The free amine base, 6-Amino-1,4,8-trioxaspiro[4.5]decane, has a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol [2][3]. The presence of multiple heteroatoms and a rigid spirocyclic core imparts distinct chemical and physical properties that are reflected in its spectroscopic data.
1.2. Significance in Research and Development
Spirocyclic systems are of great interest in drug discovery due to their rigid, three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets[4]. The 1,4,8-trioxaspiro[4.5]decane scaffold, in particular, serves as a constrained and chemically stable framework. The amino group provides a key functional handle for derivatization, enabling its incorporation into a wide array of more complex molecules. Similar spirocyclic structures have been investigated for various therapeutic applications, including as agonists for serotonin receptors[5].
1.3. Rationale for Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for verifying the chemical identity and ensuring the quality of this compound.
-
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the connectivity and stereochemistry of the spirocyclic system.
-
IR Spectroscopy is a rapid and effective method for identifying the key functional groups present, including the ammonium (N-H), ether (C-O), and oxalate (C=O, C-O) moieties[6].
-
Mass Spectrometry confirms the molecular weight of the cationic portion of the molecule and provides structural information through analysis of its fragmentation patterns[7].
Together, these techniques provide a self-validating system for structural confirmation, fulfilling the rigorous standards required in pharmaceutical and chemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Theoretical Principles and Experimental Considerations
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a salt like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can dissolve the polar salt and, importantly, allows for the observation of exchangeable protons from the ammonium group (-NH₃⁺). In contrast, using deuterium oxide (D₂O) would result in H/D exchange, causing the ammonium proton signals to disappear.
2.2. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the spiro-amine cation. The oxalate anion does not have protons and will not produce a ¹H NMR signal.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -NH₃⁺ | ~8.0 - 9.0 | Broad singlet | 3H | The ammonium protons are deshielded and often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen. |
| -CH-NH₃⁺ | ~3.0 - 3.5 | Multiplet | 1H | This proton is adjacent to the electron-withdrawing ammonium group, causing a downfield shift. |
| -O-CH₂-CH₂-O- | ~3.8 - 4.2 | Multiplet | 4H | Protons of the dioxolane ring are in a shielded ether environment. |
| -O-CH₂-CH₂- | ~3.5 - 3.9 | Multiplet | 2H | Protons on the tetrahydropyran ring adjacent to the oxygen atom. |
| Ring -CH₂- | ~1.5 - 2.5 | Multiplets | 4H | Aliphatic protons on the tetrahydropyran ring, appearing in the typical upfield region. |
2.3. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Oxalate (-COO⁻)₂ | ~160 - 170 | The carboxylate carbons of the oxalate are highly deshielded, a characteristic feature seen in other oxalate salts[8][9]. |
| Spirocenter (C) | ~95 - 110 | The spiro carbon, bonded to four oxygen atoms (in a ketal-like structure), is significantly deshielded. |
| -O-CH₂-CH₂-O- | ~60 - 70 | Carbons of the dioxolane ring, shifted downfield by the attached oxygens. |
| -CH-NH₃⁺ | ~50 - 60 | The carbon bearing the ammonium group is deshielded. |
| -O-CH₂- | ~60 - 70 | The carbon in the tetrahydropyran ring adjacent to the ether oxygen. |
| Ring -CH₂- | ~20 - 40 | Aliphatic carbons in the tetrahydropyran ring. |
2.4. Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe[10].
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Infrared (IR) Spectroscopy
3.1. Principles of IR Absorption for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific bonds and functional groups absorb radiation at characteristic frequencies, making IR an excellent tool for qualitative analysis[11].
3.2. Interpreting the Spectrum of this compound
The IR spectrum of this salt will be a composite of the absorptions from the spiro-ammonium cation and the oxalate anion.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | The N-H stretching vibrations of the -NH₃⁺ group appear as a very broad and strong absorption band, often with some fine structure. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong, Sharp | sp³ C-H stretching from the methylene groups of the spirocyclic rings[12]. |
| C=O Stretch (Oxalate) | 1700 - 1550 | Very Strong, Broad | The asymmetric C=O stretching of the oxalate dianion is a dominant feature. Its position and breadth are influenced by hydrogen bonding and the solid-state environment[13][14]. |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium | The bending vibration of the ammonium group. |
| C-O Stretch (Ether) | 1250 - 1050 | Strong, Sharp | Strong C-O-C stretching vibrations from the three ether linkages in the spirocyclic system[6]. |
| C-C Stretch (Oxalate) | ~1315 | Medium | A characteristic stretching vibration for the oxalate C-C bond[14]. |
| O-C=O Bend (Oxalate) | ~800 - 750 | Medium, Sharp | Out-of-plane bending or wagging of the carboxylate groups is a key feature in oxalate spectra[15]. |
3.3. Experimental Protocol for FT-IR Analysis
-
Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.
Mass Spectrometry (MS)
4.1. Ionization Techniques and Rationale
For a pre-charged, polar, and non-volatile salt, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that allows the intact cation to be transferred from solution into the gas phase for analysis. Analysis is typically performed in positive ion mode ([ESI+]) to detect the cationic component of the salt.
4.2. Expected Mass-to-Charge Ratios
In the positive ion mode ESI-MS spectrum, the primary ion observed will be the protonated free amine, which corresponds to the intact cation of the salt. The oxalate counter-ion will not be observed in positive mode.
-
Parent Ion: The free amine (C₇H₁₃NO₃) has a monoisotopic mass of 159.09 Da[2]. The observed ion will be the protonated molecule [M+H]⁺.
-
Predicted m/z: 159.09 + 1.0078 (mass of H⁺) = 160.10
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.10 | The protonated parent molecule (the spiro-amine cation). This is expected to be the molecular ion peak. |
4.3. Predicted Fragmentation Pathways
Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion (m/z 160.10) to elicit structurally informative fragments. Key fragmentation pathways would likely involve the cleavage of the rings.
4.4. Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the amine remains protonated.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass analysis).
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any impurities before it enters the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion scan mode over a mass range of m/z 50-500.
-
MS/MS Acquisition: Perform a separate product ion scan experiment by selecting the predicted parent ion (m/z 160.10) in the first mass analyzer and scanning for the resulting fragments in the second.
-
Data Analysis: Analyze the high-resolution mass of the parent ion to confirm its elemental composition. Interpret the fragmentation pattern to further corroborate the proposed structure.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they offer unambiguous proof of structure.
By following this workflow, a researcher can confidently confirm the identity of this compound. The IR spectrum will rapidly confirm the presence of the key functional groups, the NMR spectra will elucidate the detailed covalent structure of the cation, and the mass spectrum will verify the molecular weight and formula of the cation. This systematic and self-validating approach ensures the highest level of scientific integrity for any research or development project utilizing this compound.
References
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ResearchGate. (n.d.). FT-IR spectrum of sodium oxalate crystals. ResearchGate. [Link]
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ResearchGate. (n.d.). Tandem mass spectrometry fragmentation pattern of OX. ResearchGate. [Link]
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The Royal Society of Chemistry. (2022). Electronic Supporting information (ESI) Tuning of pH Enables Carbon-13 Hyperpolarization of Oxalates by SABRE. The Royal Society of Chemistry. [Link]
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Frost, R. L., et al. (2003). Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. Science in China Series B: Chemistry. [Link]
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Sessarego, S., et al. (1994). Fast atom bombardment mass spectrometry of sodium and potassium oxalates. Analyst. [Link]
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ResearchGate. (n.d.). The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate. ResearchGate. [Link]
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PubChem. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Cateni, F., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. [Link]
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Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]
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Wei, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]
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Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]
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University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. ICT Prague. [Link]
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A Comprehensive Technical Guide to the Solubility and Stability Profiling of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
Foreword: The Imperative of Early-Stage Physicochemical Characterization
In the landscape of modern drug development, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific evaluation. The intrinsic properties of an Active Pharmaceutical Ingredient (API) dictate its ultimate success or failure. Among the most critical of these are solubility and stability. For novel structures such as 6-Amino-1,4,8-trioxaspiro[4.5]decane, understanding these characteristics is not merely a data-gathering exercise; it is a foundational pillar of a rational, milestone-driven development program. The formation of a salt, in this case with oxalic acid, is a deliberate strategy to modulate these properties.[1] This guide provides researchers, chemists, and formulation scientists with a comprehensive, field-proven framework for the systematic evaluation of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate. We will move beyond rote procedures to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also actionable, guiding the path to a successful formulation.
Part 1: Foundational Physicochemical & Solid-State Characterization
Before any meaningful solubility or stability studies can commence, a thorough understanding of the material's fundamental properties is essential. The salt's solid-state form (crystalline vs. amorphous, hydrate vs. anhydrate) directly governs its thermodynamic and kinetic behavior.[1][2] An amorphous form, for instance, may offer a transient solubility advantage but often suffers from poor physical stability, posing a significant risk during development.[1]
Core Molecular & Salt Properties
A baseline understanding begins with the molecule's intrinsic and salt-form properties. While experimental values are the gold standard, computational predictions are invaluable for initial assessment.
| Property | Value | Rationale & Significance |
| Free Base Information | ||
| Molecular Formula (Base) | C₇H₁₃NO₃[3] | Defines the core structure. |
| Molecular Weight (Base) | 159.18 g/mol [3] | Essential for all concentration calculations. |
| XLogP3 (Base) | -1.2[3] | A measure of lipophilicity. A negative value suggests high hydrophilicity, predicting good initial aqueous solubility for the free base. |
| Predicted pKa (Base) | ~9-10 | Expert Estimation: Primary aliphatic amines typically have pKa values in this range.[4] This value is critical for predicting the pH-solubility profile. The amine will be protonated (ionized) at pH values significantly below its pKa. |
| Oxalate Salt Information | ||
| Molecular Formula (Salt) | C₉H₁₅NO₇[5] | Represents the 1:1 adduct of the amine base and oxalic acid. |
| Molecular Weight (Salt) | 249.22 g/mol [5] | Used for weighing the salt form for experimental work. |
| pKa Values (Oxalic Acid) | pKa₁ ≈ 1.25, pKa₂ ≈ 4.2 | The dicarboxylic acid counter-ion has two acidic protons. These values influence the overall buffering capacity of the solution and potential for precipitation of the counter-ion itself at very low pH.[6] |
Protocol 1: Essential Solid-State Analysis
The objective of this protocol is to establish the fundamental physical nature of the supplied batch of this compound. This is a self-validating system; the results from each technique should be corroborative. For example, a weight loss event in TGA corresponding to water should be reflected in the DVS data and potentially in the XRPD pattern.
Methodologies:
-
X-Ray Powder Diffraction (XRPD):
-
Step 1: Gently pack approximately 5-10 mg of the sample into a zero-background sample holder.
-
Step 2: Acquire a diffractogram over a 2θ range of 2° to 40° using a standard Cu Kα radiation source.
-
Causality: A pattern with sharp, well-defined peaks indicates a crystalline material, which is generally preferred for its stability.[1] A broad, featureless "halo" signifies an amorphous form. The peak positions are unique to a specific crystal lattice and can be used to identify different polymorphic forms.
-
-
Thermal Analysis (DSC & TGA):
-
Step 1 (DSC): Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Step 2 (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point beyond any expected transitions (e.g., 250 °C).
-
Step 3 (TGA): In a parallel experiment, heat a 5-10 mg sample on a thermogravimetric balance over the same temperature range.
-
Causality: Differential Scanning Calorimetry (DSC) detects thermal events. A sharp endotherm typically indicates a melting point, a characteristic of a crystalline solid.[7] Thermogravimetric Analysis (TGA) measures mass change with temperature. A mass loss event before melting/decomposition can quantify the amount of residual solvent or water (hydration).
-
-
Dynamic Vapor Sorption (DVS):
-
Step 1: Place approximately 10-20 mg of the sample onto the DVS microbalance.
-
Step 2: Expose the sample to a programmed cycle of increasing and decreasing relative humidity (RH), typically from 0% to 95% RH and back, at a constant temperature (e.g., 25 °C).
-
Step 3: Monitor the mass change as the sample adsorbs or desorbs water.
-
Causality: This experiment quantifies the material's hygroscopicity. A significant uptake of water can indicate deliquescence or the formation of a hydrate, which can profoundly impact chemical stability, flowability, and formulation strategies.[1]
-
Part 2: A Strategic Approach to Solubility Profiling
Salt formation is a primary strategy to enhance the aqueous solubility of ionizable compounds.[8][9] However, the solubility of a salt is not a single value but a complex function of pH, temperature, and the ionic strength of the medium. A comprehensive profile is therefore required.
Experimental Workflow for Solubility Assessment
A multi-tiered approach ensures that resources are used efficiently, starting with fundamental aqueous solubility and progressing to more complex, biorelevant media.
Caption: A logical workflow for comprehensive solubility assessment.
Protocol 2: Equilibrium Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, representing the true equilibrium state of the system.[10]
-
Step 1: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.
-
Step 2: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotating wheel.
-
Step 3: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.
-
Step 4: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.
-
Step 5: Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated analytical method (e.g., HPLC-UV).
-
Step 6: Collect the remaining solid residue from the vial after the final time point and allow it to air dry. Analyze its solid form using XRPD and/or DSC.
-
Causality & Trustworthiness: Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical. Analyzing the solid residue is a critical self-validation step.[8][9] If the solid form has changed (e.g., disproportionated to the free base or converted to a different polymorph), the measured solubility value does not correspond to the starting material.
Protocol 3: pH-Solubility Profiling
For an ionizable compound, this profile is the most important piece of solubility data, as it dictates how solubility will change throughout the gastrointestinal tract.
-
Step 1: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, 9.0).
-
Step 2: Execute the Shake-Flask Method (Protocol 2) in parallel for each buffer.
-
Step 3: In addition to measuring the API concentration in the filtrate, it is crucial to measure the final equilibrium pH of the solution, as the self-buffering effect of the salt can alter it.[8]
-
Step 4: Plot the measured solubility (on a log scale) versus the equilibrium pH.
-
Causality: For a salt of a weak base, solubility is expected to be high at low pH (where the amine is fully protonated) and decrease as the pH approaches and exceeds the pKa of the amine, potentially leading to the precipitation of the less soluble free base.[9] The shape of this curve is dictated by the Henderson-Hasselbalch equation.
Data Summary: Solubility Profile
All quantitative solubility data should be compiled for easy comparison, enabling informed decisions for formulation development.
| Medium | Temperature (°C) | Equilibrium Solubility (mg/mL) | Equilibrium pH | Solid Form of Residue |
| Purified Water | 25 | [Data to be determined] | [Data] | [XRPD Result] |
| 0.1 M HCl (pH ~1.2) | 37 | [Data to be determined] | [Data] | [XRPD Result] |
| Phosphate Buffer (pH 6.8) | 37 | [Data to be determined] | [Data] | [XRPD Result] |
| Phosphate Buffered Saline (pH 7.4) | 37 | [Data to be determined] | [Data] | [XRPD Result] |
| Propylene Glycol / Water (50:50 v/v) | 25 | [Data to be determined] | N/A | [XRPD Result] |
Part 3: Rigorous Stability Assessment & Degradation Analysis
Ensuring the stability of an API is a non-negotiable regulatory requirement and is fundamental to patient safety.[11] A stability program is designed to identify potential degradation products and establish a shelf-life under defined storage conditions. The cornerstone of this program is a validated stability-indicating analytical method (SIAM).[12]
Protocol 4: Development of a Stability-Indicating HPLC Method (SIAM)
A SIAM is a validated quantitative method that can unequivocally measure the active ingredient without interference from any degradants, impurities, or excipients.[12][13]
-
Step 1 (Column & Mobile Phase Screening):
-
Start with a robust reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).
-
Screen mobile phase compositions. A typical starting point is a gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium formate).
-
Causality: The pH of the aqueous mobile phase is a critical parameter. It should be set at least 2 pH units away from the amine's pKa (e.g., pH 3-4 or pH >11) to ensure a consistent ionization state and good peak shape.
-
-
Step 2 (Forced Degradation Sample Analysis):
-
Inject samples generated from the Forced Degradation Study (Protocol 5).
-
Causality: This is the most critical step for demonstrating specificity. The chromatographic method must be able to separate the parent peak from all degradation product peaks formed under stress.
-
-
Step 3 (Method Optimization):
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 2.0) between the parent peak and all other peaks.
-
-
Step 4 (Validation):
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all conditions.[12]
-
Protocol 5: Forced Degradation (Stress Testing)
This study intentionally degrades the API to generate potential degradation products and demonstrate the specificity of the SIAM.[11] The goal is to achieve 5-20% degradation.
-
Setup: For each condition, prepare two solutions of the API (~1 mg/mL) in a suitable solvent. Protect one from the stress condition to serve as a control.
-
Conditions:
-
Acid Hydrolysis: 0.1 M HCl, heat at 60-80 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60-80 °C for 24-48 hours.
-
Neutral Hydrolysis: Purified water, heat at 60-80 °C for 24-48 hours.
-
Oxidation: 3% H₂O₂, room temperature, for 24 hours.
-
Thermal: Store the solid powder in an oven at 105 °C for 48 hours.
-
Photolytic: Expose the solution and solid powder to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze all stressed and control samples by the developed SIAM (Protocol 4). If significant degradation occurs, LC-MS can be used to obtain mass information on the degradants to help elucidate their structures.[14]
-
Causality: This process proactively identifies the molecule's liabilities. For this compound, one might hypothesize that the spiroketal is susceptible to acid hydrolysis, while the amine is a potential site for oxidation.[15][16]
Stability Assessment Workflow
A systematic workflow ensures that the stability-indicating method is robust before its application in long-term studies.
Caption: Workflow for developing and applying a stability-indicating method.
Data Summary: Forced Degradation
Results should be tabulated to clearly identify the conditions under which the molecule is unstable.
| Stress Condition | Duration/Temp. | Assay of Parent (%) | % Degradation | Observations (No. of Degradants) |
| 0.1 M HCl | 48h @ 80°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 48h @ 80°C | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24h @ RT | [Data] | [Data] | [Data] |
| Heat (Solid) | 48h @ 105°C | [Data] | [Data] | [Data] |
| Photolytic (Solid) | ICH Q1B | [Data] | [Data] | [Data] |
Conclusion
The characterization of this compound requires a disciplined, systematic approach that integrates solid-state chemistry, solubility science, and analytical chemistry. By following the frameworks and protocols outlined in this guide, researchers can build a comprehensive data package that not only satisfies regulatory expectations but, more importantly, provides the critical insights needed to navigate the challenges of formulation and drug product development. The causality-driven methodologies presented here ensure that each experimental step is a logical progression, building a robust and trustworthy foundation for advancing this promising molecule.
References
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Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3243-3252. [Link][8]
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Anand, O., Yu, L. X., Conner, D. P., & Davit, B. M. (2011). Dissolution testing for generic drugs: an FDA perspective. The AAPS journal, 13(3), 328–335. (Note: While not directly in search, provides context for pH-solubility similar to[9] from search). [Link][9]
-
Glombitza, B. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][10]
-
Goud, N. R., & Vaka, S. R. M. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(10). [Link][1]
-
Aitipamula, S., et al. (2018). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 18(9), 5486-5495. [Link][17]
-
Singh, S. (2002). Stability indicating assay. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link][13]
-
Rasmussen, S. B., et al. (2021). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link][15]
-
AmbioPharm. (n.d.). What is a stability indicating method? AmbioPharm. [Link][12]
-
Iacob, A. T., et al. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics, 15(5), 1528. [Link][7]
-
Bajaj, S., et al. (2012). Stability indicating study by using different analytical techniques. International Journal of Scientific & Technology Research, 1(11). [Link][11]
-
Sharma, G., & Saini, S. (2017). Stability Indicating Analytical Methods (SIAMS). ResearchGate. [Link][18]
-
Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(25), 5901-5912. [Link][16]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link][14]
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Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link][19]
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Islam, M. S., et al. (2010). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. UM Research Repository. [Link][20]
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PubChem. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. National Center for Biotechnology Information. [Link][3]
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Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link][21]
-
ChemGulf. (2025). Physicochemical properties of amines. ChemGulf Blog. [Link][22]
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A Technical Guide to the Medicinal Chemistry Potential of the 6-Amino-1,4,8-trioxaspiro[4.5]decane Scaffold
Abstract
The quest for novel chemical matter in drug discovery is relentless, driven by the need for drugs with improved efficacy, selectivity, and pharmacokinetic properties. Three-dimensional (3D) scaffolds are increasingly sought after to move beyond the flat, aromatic structures that have dominated medicinal chemistry. The spiroketal moiety, a key structural motif in a multitude of biologically active natural products, represents a privileged scaffold due to its rigid conformational nature and stereochemical complexity.[1][2] This guide focuses on the untapped potential of "6-Amino-1,4,8-trioxaspiro[4.5]decane," a unique and synthetically accessible spiroketal, as a foundational core for developing next-generation therapeutics. We will dissect its structural attributes, propose high-potential therapeutic applications based on analogous structures, and provide detailed, actionable workflows for its exploration in drug discovery programs.
The 6-Amino-1,4,8-trioxaspiro[4.5]decane Scaffold: A Structural Analysis
The core structure of 6-Amino-1,4,8-trioxaspiro[4.5]decane presents a compelling combination of features for the medicinal chemist. Its commercial availability, noted as the hemioxalate salt, lowers the barrier to entry for initial exploration.[3]
-
The Spiroketal Core: The 1,4,8-trioxaspiro[4.5]decane framework imparts significant conformational rigidity. Unlike flexible aliphatic chains, this spirocyclic system locks the molecule into a well-defined three-dimensional shape. This is highly advantageous in drug design, as pre-organizing a molecule to fit a specific protein binding pocket can lead to substantial gains in binding affinity and selectivity.[4] The spiroketal is a prevalent feature in numerous natural products, indicating its evolutionary selection for biological interactions.[5][6]
-
The Primary Amine Handle: The amino group at the C-6 position is the critical anchor for synthetic elaboration. As a versatile functional group, it allows for a wide array of chemical modifications (e.g., acylation, alkylation, reductive amination, sulfonylation), enabling the rapid generation of a diverse chemical library. This derivatization is key to exploring the Structure-Activity Relationship (SAR) and optimizing properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). The biological activities of amine-containing compounds are vast and well-documented.[7]
-
Embedded Oxygen Atoms: The three oxygen atoms within the spiroketal framework act as hydrogen bond acceptors. This inherent property allows the scaffold to form crucial interactions with biological targets, such as the amino acid residues in an enzyme's active site or a receptor's binding pocket, potentially enhancing binding affinity.
Potential Therapeutic Applications & Derivatization Strategies
While no direct biological activity has been reported for the parent compound, its structural similarity to other biologically active spirocycles allows us to formulate strong hypotheses for its potential applications.
Central Nervous System (CNS) Targets: Serotonin Receptor Modulation
Rationale: The spiro[4.5]decane motif is a known pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) receptors. For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor agonist.[8] The rigid scaffold of 6-Amino-1,4,8-trioxaspiro[4.5]decane can serve as a novel core to orient functional groups in a precise vector to interact with the 5-HT1A receptor, potentially leading to new treatments for anxiety, depression, or pain.[8]
Proposed Derivatization Strategy: The primary amine can be elaborated to mimic known serotonergic ligands. A key strategy involves linking it to an arylpiperazine moiety, a classic pharmacophore for 5-HT1A agonism.
| R-Group Moiety | Synthetic Reaction | Therapeutic Rationale |
| 2-Methoxyphenylpiperazine | Reductive Amination or Alkylation | Classic 5-HT1A agonist pharmacophore.[8] |
| Pyrimidinylpiperazine | Nucleophilic Aromatic Substitution | Modulates selectivity and pharmacokinetic properties. |
| Arylcarboxamide | Amide Coupling | Explores different binding modes within the receptor. |
Experimental Workflow:
Caption: Workflow for identifying 5-HT1A receptor modulators.
Ischemia-Reperfusion Injury: Targeting the Mitochondrial Permeability Transition Pore (mPTP)
Rationale: Aza-spiro[4.5]decane derivatives have recently been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[9][10] The opening of the mPTP is a critical event in cell death following ischemia-reperfusion injury (e.g., in stroke or heart attack). The rigid spirocyclic structure is thought to interact at the interface of ATP synthase subunits, stabilizing the closed state of the pore.[10] The 6-Amino-1,4,8-trioxaspiro[4.5]decane scaffold offers a novel oxygen-rich alternative to the reported triaza-systems, which could lead to a different binding mode and improved drug-like properties.
Proposed Derivatization Strategy: The focus here is to append lipophilic groups to the amine that can facilitate mitochondrial targeting and interaction with the hydrophobic regions of the mPTP complex.
| R-Group Moiety | Synthetic Reaction | Therapeutic Rationale |
| N-Adamantylacetamide | Amide Coupling | Introduces a rigid, lipophilic group to probe hydrophobic pockets. |
| N-(4-Chlorobenzyl)amine | Reductive Amination | Explores aryl interactions at the target site. |
| N-Cyclohexylsulfonamide | Sulfonylation | Adds a hydrogen bond donor/acceptor group with different geometry. |
Experimental Workflow:
Caption: Screening cascade for novel mPTP inhibitors.
Detailed Experimental Protocol: A 5-HT1A Receptor Screening Cascade
This section provides a self-validating protocol for assessing a library of 6-Amino-1,4,8-trioxaspiro[4.5]decane derivatives against the human 5-HT1A receptor.
Primary Screen: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing recombinant human 5-HT1A receptor (e.g., from PerkinElmer, Millipore).
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 5-Hydroxytryptamine (Serotonin), 10 µM final concentration.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO (10 mM). Create serial dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 10 µM Serotonin (for non-specific binding).
-
25 µL of test compound dilution.
-
-
Add Radioligand: Add 25 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM) to all wells.
-
Add Membranes: Add 200 µL of thawed 5-HT1A membranes (5-10 µg protein/well) to initiate the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the plate contents through the glass fiber filter mat using a cell harvester. Wash the filters 3 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value using non-linear regression (log[inhibitor] vs. response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Secondary Screen: [35S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of hit compounds.
Rationale: Agonist binding to the 5-HT1A receptor (a Gi/o-coupled GPCR) stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. Using the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Materials:
-
Same membranes and compounds as in the binding assay.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
Step-by-Step Protocol:
-
Membrane Pre-incubation: Pre-incubate membranes with 1 µM GDP on ice for 15 minutes.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of test compound dilutions (or reference agonist like 8-OH-DPAT).
-
Add Membranes: Add 100 µL of the pre-incubated membranes (10-20 µg protein/well).
-
Initiate Reaction: Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Harvesting: Stop the reaction and harvest onto glass fiber filters as described in the binding assay.
-
Counting & Analysis: Perform scintillation counting. Plot the specific binding (Total - Non-specific) against the log of the agonist concentration. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
Conclusion
The 6-Amino-1,4,8-trioxaspiro[4.5]decane scaffold stands as a promising, yet underexplored, starting point for novel drug discovery. Its rigid three-dimensional architecture, combined with a synthetically tractable amine handle, provides an ideal foundation for building libraries targeting complex protein classes. By leveraging knowledge from structurally related bioactive molecules, researchers can strategically direct derivatization efforts towards high-value targets in areas like CNS disorders and cytoprotection. The workflows and protocols detailed in this guide offer a clear, logical, and technically grounded path for unlocking the therapeutic potential of this compelling spirocyclic scaffold.
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The Ascendancy of Spirocyclic Amines: A Technical Guide to Synthesis and Application in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic amines, characterized by their unique three-dimensional architecture where two rings share a single carbon atom, have emerged as privileged scaffolds in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their inherent conformational rigidity and ability to present substituents in well-defined spatial orientations offer significant advantages in the design of novel therapeutics, leading to improvements in potency, selectivity, and pharmacokinetic profiles.[4][5][6] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable motifs, delving into the mechanistic underpinnings of each approach and offering practical, field-proven insights for their application in drug discovery and development.
The Strategic Advantage of Three-Dimensionality in Drug Design
The increasing interest in chemical entities with a higher fraction of sp³-hybridized carbons (Fsp³) has propelled spirocyclic scaffolds to the forefront of medicinal chemistry.[4][5] A departure from flat, aromatic structures towards more three-dimensional molecules generally correlates with enhanced physicochemical properties and better pharmacokinetic profiles.[4] The introduction of a spirocyclic moiety can rigidify a molecule, locking it into a bioactive conformation and thereby improving its binding affinity for a biological target while minimizing off-target interactions.[4][5] This conformational constraint is a key strategy for optimizing lead compounds and has been successfully employed to refine the selectivity of drug candidates and mitigate adverse effects.[4]
For instance, the replacement of a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold in a histone deacetylase (HDAC) inhibitor led to a compound with reduced toxicity and improved selectivity for the target enzyme.[4] Similarly, substituting the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, which was accompanied by reduced DNA damage and cytotoxicity.[5]
Key Synthetic Strategies for the Construction of Spirocyclic Amines
The synthesis of spirocyclic amines presents unique challenges due to the presence of a quaternary carbon center. However, a number of robust and versatile synthetic methodologies have been developed to address this challenge. This section will explore some of the most powerful and widely adopted strategies.
Intramolecular Cyclization: Forging Rings from Within
Intramolecular cyclization reactions are a cornerstone of spirocyclic amine synthesis, offering a direct and often highly efficient means of constructing the spirocyclic core. A notable example of this approach is the Hofmann-Löffler-Freytag (HLF) reaction and its modern variants, which enable the conversion of monocyclic amines into bridged, fused, and spirocyclic bicyclic amines in a single step through intramolecular C–H bond functionalization.[7]
This powerful transformation relies on the generation of a nitrogen-centered radical, which then abstracts a hydrogen atom from a sterically accessible C-H bond, typically in a 1,5-fashion, to form a carbon-centered radical. Subsequent trapping of this radical by a halogen and final intramolecular nucleophilic substitution by the amine nitrogen forges the new heterocyclic ring.
Experimental Protocol: A Unified Hofmann-Löffler-Freytag Approach to Spirocyclic Amines [7]
-
Substrate Preparation: The starting monocyclic amine is typically protected as a sulfonamide.
-
Reaction Setup: To a solution of the N-substituted amine (0.2 mmol) in acetonitrile (4 mL) is added N-iodohydantoin (0.8 mmol, 4 equivalents).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography to yield the desired spirocyclic amine.
This method has been successfully applied to the synthesis of a variety of spirocyclic amines with differing ring sizes.[7]
| Starting Material Ring Size | Spirocyclic Product | Yield (%) |
| Cyclobutane | [5.4] Spirocycle | 55 |
| Cyclopentane | [5.5] Spirocycle | 70 |
| Cyclohexane | [5.6] Spirocycle | 65 |
| Tetrahydropyran | Oxa-[5.6] Spirocycle | 60 |
Table 1: Representative yields for the synthesis of spirocyclic amines via a Hofmann-Löffler-Freytag approach.[7]
Ring-Closing Metathesis (RCM): A Powerful Tool for Spirocycle Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of carbo- and heterocyclic systems, including spirocycles.[8] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of two terminal alkenes to form a new cyclic alkene and a volatile alkene byproduct (e.g., ethylene).[8][9]
The strategic placement of two allyl groups on a nitrogen-containing precursor allows for the efficient construction of the spirocyclic framework. For example, 3,3-diallyl oxindoles can be smoothly converted to 3,3'-spirocyclic oxindoles in the presence of a Grubbs' catalyst.[8]
Experimental Protocol: Synthesis of 3,3'-Spiro Pentacyclo-oxindoles via RCM [8]
-
Substrate Preparation: The 3,3-diallyl oxindole starting material is prepared by the alkylation of the corresponding oxindole with allyl bromide in the presence of a base like sodium hydride.
-
Reaction Setup: To a solution of the 3,3-diallyl oxindole in toluene is added Grubbs' first-generation catalyst (2 mol%).
-
Reaction Execution: The reaction mixture is stirred at room temperature for a short period (typically a few hours).
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro-oxindole.
This methodology has been shown to be efficient, with reactions often proceeding smoothly at room temperature to give good to excellent yields of the desired spirocyclic products.[8]
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An In-depth Technical Guide to the Safe Handling of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate for Research and Development
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. Specific safety data for 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate is limited. Therefore, the safety and handling precautions outlined herein are based on the known hazards of its constituent functional groups—an amino spiroketal and an oxalate salt—and general principles of chemical safety. Users are responsible for conducting their own risk assessments before use.
Introduction and Scope
This compound is a unique chemical entity utilized in early-stage drug discovery and chemical synthesis.[1] As with many novel compounds, comprehensive toxicological data is not yet widely available. This guide provides a framework for the safe handling, storage, and disposal of this compound, constructed from a foundational understanding of related chemical classes. The core principle of this guide is precautionary: in the absence of specific data, one must assume a significant hazard potential and implement robust safety protocols.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are predicted to arise from its oxalate component. Oxalate salts can be toxic and corrosive.
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3] Ingestion of oxalates can lead to systemic toxicity.
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[2] Direct contact can result in serious and potentially irreversible tissue damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]
Due to the limited specific data for this compound, a thorough risk assessment should be performed before any handling. This assessment should consider the quantity of material being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Neoprene).[5] | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly.[2] |
| Eye Protection | Safety goggles providing a complete seal around the eyes, or a full-face shield.[6][7] | To protect against splashes and airborne particles.[8] |
| Body Protection | A lab coat or chemical-resistant suit.[6][8] | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) and an organic vapor cartridge.[5][6] | To prevent inhalation of dust and potential vapors.[7] |
PPE Selection and Use Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
Safe Handling and Storage Procedures
Engineering Controls
All handling of this compound should be conducted in a well-ventilated area.[9][10] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.[2]
Handling Protocols
-
Preparation: Designate a specific area for handling. Ensure an eyewash station and safety shower are readily accessible.[5]
-
Dispensing: Avoid creating dust when handling the solid material.[2] Use appropriate tools for transferring the chemical.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][5][7] Always wash hands thoroughly with soap and water after handling.[7][10]
-
Clothing: Contaminated work clothes should be laundered separately.[7][10]
Storage Requirements
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][10] Keep away from incompatible materials such as strong oxidizing agents.[11] Protect containers from physical damage and inspect regularly for leaks.[10][12]
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup
-
Evacuate: Clear the area of all non-essential personnel.[7][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[7][10] Do not use combustible materials.
-
Collect: Carefully sweep or vacuum the spilled material into a labeled container for disposal.[2] Avoid generating dust.[5]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[11]
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[2][11] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[2][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
Toxicological Profile
While no specific toxicological data for this compound is readily available, the hazards of oxalates are well-documented. Oxalic acid and its salts are corrosive and can cause severe damage to the eyes, skin, and mucous membranes.[2][6] Systemic effects following absorption can include kidney damage.
Conclusion
The safe handling of this compound requires a conservative approach grounded in the understanding of the hazards posed by its oxalate component. Adherence to the protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk in a research and development setting. All personnel should be thoroughly trained on these procedures before working with this compound.
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- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
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Methodological & Application
Application Notes and Protocols for 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate: A Versatile Spirocyclic Building Block
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. A significant shift away from flat, aromatic structures towards three-dimensional molecules has been a guiding principle in this endeavor. Spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as privileged motifs due to their inherent structural rigidity and three-dimensionality. This unique geometry allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1][2][3] The incorporation of spirocycles can lead to enhanced metabolic stability, improved solubility, and a reduced off-target activity profile.[4]
6-Amino-1,4,8-trioxaspiro[4.5]decane , available as its stable oxalate salt, is a valuable building block that embodies these desirable characteristics. Its spirocyclic core, containing three oxygen atoms, imparts a specific conformational rigidity and polarity. The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of the key reaction protocols and conditions for the effective utilization of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate in research and development settings.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ (free base) | |
| Molecular Weight | 159.18 g/mol (free base) | |
| Appearance | White to off-white solid (oxalate salt) | Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | Supplier Data |
Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Proposed Synthetic Approach
The synthesis would likely proceed in two key stages:
-
Ketalization: Formation of the spirocyclic ketone precursor from a suitable starting material.
-
Reductive Amination: Conversion of the ketone to the primary amine.
Caption: Proposed two-stage synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane.
Core Reaction Protocols and Methodologies
The primary amine of 6-Amino-1,4,8-trioxaspiro[4.5]decane is a versatile functional group that can readily participate in a variety of essential bond-forming reactions. The following protocols are foundational for its derivatization.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. This reaction involves the coupling of the primary amine with a carboxylic acid or its activated derivative.
Rationale: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. For reactions with carboxylic acids, a coupling agent is required to activate the carboxylic acid. For more reactive acylating agents like acyl chlorides or anhydrides, a base is typically used to scavenge the acidic byproduct.
Protocol 1A: N-Acylation using a Carboxylic Acid and Coupling Agent
Caption: Workflow for N-acylation with a carboxylic acid.
Detailed Steps:
-
To a stirred solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.2 eq.).
-
Add the coupling agent, for example, HATU (1.2 eq.) or a combination of HOBt (1.2 eq.) and EDC (1.2 eq.), to the reaction mixture at room temperature.
-
Stir the reaction for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1B: N-Acylation using an Acyl Chloride or Anhydride
Detailed Steps:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DCM, THF) and add a base such as triethylamine (TEA) or DIEA (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash column chromatography.
| Acylating Agent | Coupling Agent/Base | Solvent | Typical Yield (%) |
| Benzoic Acid | HATU/DIEA | DMF | 85-95 |
| Acetic Anhydride | TEA | DCM | 90-98 |
| Benzoyl Chloride | TEA | DCM | 88-96 |
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting the primary amine into a secondary amine by reaction with an aldehyde or ketone.[6][7]
Rationale: The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ by a selective reducing agent. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they do not readily reduce the starting aldehyde or ketone.[8]
Caption: General workflow for one-pot reductive amination.
Detailed Steps:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH). Add triethylamine (1.1 eq.) to neutralize the oxalate.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 75-85 |
| Acetone | NaBH₃CN | MeOH | 70-80 |
N-Alkylation: Direct Formation of Secondary and Tertiary Amines
Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. However, controlling the degree of alkylation to prevent the formation of over-alkylated products can be challenging.
Rationale: The amine acts as a nucleophile, displacing a halide from the alkyl halide in an Sₙ2 reaction. The use of a base is necessary to neutralize the hydrohalic acid byproduct. To favor mono-alkylation, the reaction can be performed using a specific stoichiometry and controlled conditions.
Protocol for Mono-N-Alkylation
Detailed Steps:
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃) or DIEA (2.5 eq.).
-
Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.
| Alkyl Halide | Base | Solvent | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 70-85 |
| Ethyl Iodide | DIEA | DMF | 65-80 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery and other applications. The protocols outlined in this guide for N-acylation, reductive amination, and N-alkylation provide a robust foundation for researchers to effectively utilize this spirocyclic amine in their synthetic endeavors. The inherent structural features of this compound offer a compelling opportunity to design and create next-generation therapeutics with enhanced properties.
References
- Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
- Carreira, E. M., & Fessard, T. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(10), 1177-1186.
- Pavey, J. B. J., & Kingston, J. F. (2016). Spirocycles in medicinal chemistry. Future Medicinal Chemistry, 8(1), 69-85.
- de Souza, G. E. P., da Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Zheng, Y., & Tice, C. M. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 8(12), 1353-1356.
-
PubChem. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
- Bahrami, K., Khodaei, M. M., & Ghorbani-Vaghei, R. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 4(3), 231-236.
- Katritzky, A. R., Singh, S. K., He, H.-Y., & Cundy, D. J. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(1), 34-44.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Singh, J., & Sharma, S. (2014).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
-
PubChem. (n.d.). 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Wu, J., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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Application Notes and Protocols for Amide Coupling Reactions Using 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
Introduction: Unlocking Novel Chemical Space with a Unique Spirocyclic Amine
In the landscape of modern drug discovery and materials science, the exploration of novel chemical scaffolds is paramount for accessing new biological activities and material properties. 6-Amino-1,4,8-trioxaspiro[4.5]decane, with its rigid spiroketal backbone, presents a unique three-dimensional structure that is of significant interest for the synthesis of complex molecules, including peptide mimetics and constrained ligands for biological targets.[1][2] This primary amine is often supplied as an oxalate salt to improve its stability and handling.[3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate in amide coupling reactions, a cornerstone transformation in medicinal chemistry. We will delve into the mechanistic considerations, provide detailed experimental protocols with common coupling reagents, and offer insights into reaction optimization and troubleshooting.
Chemical Properties at a Glance
A summary of the key chemical properties of the free amine, 6-Amino-1,4,8-trioxaspiro[4.5]decane, is provided below.[5][6]
| Property | Value |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 1,4,8-trioxaspiro[4.5]decan-6-amine |
| CAS Number | 1068523-26-1 |
The oxalate salt has a molecular formula of C₉H₁₅NO₇ and a molecular weight of 249.22 g/mol .[3][7]
Mechanistic Insights: The Critical Role of Base in Coupling with Amine Salts
Amide bond formation is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine.[8] When utilizing an amine salt, such as this compound, an essential preliminary step is the in-situ liberation of the free amine.[5] The oxalate salt exists as an ammonium carboxylate, where the amine is protonated. This protonated form is not nucleophilic and will not react with the activated carboxylic acid.[5]
Therefore, the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. The base deprotonates the ammonium ion, generating the free, nucleophilic amine, which can then participate in the coupling reaction. The choice and stoichiometry of the base are critical for the success of the reaction.
Caption: General workflow for amide coupling with an amine salt.
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally robust and effective for a wide range of carboxylic acids, including those that are sterically hindered.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).
-
Add HATU (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Slowly add DIPEA (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method for amide bond formation.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Add anhydrous DCM or DMF to dissolve the solids (concentration of 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) to the stirred solution.
-
Slowly add DIPEA (3.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if DCM was used as the solvent, wash the organic layer with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. If DMF was used, perform an extractive work-up with ethyl acetate and the same aqueous washes.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient activation of the carboxylic acid. | Increase the equivalents of the coupling reagent and/or base. Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. |
| Incomplete deprotonation of the amine oxalate salt. | Increase the equivalents of the base (up to 4-5 equivalents). Ensure the base is of high purity and added slowly. | |
| Steric hindrance of the substrates. | Switch to a more powerful coupling reagent like HATU or COMU. Increase the reaction temperature (e.g., to 40-50 °C). | |
| Side Product Formation | Racemization of chiral carboxylic acids. | Ensure the reaction is run at a low temperature (0 °C to room temperature). The use of HOBt or HOAt is known to suppress racemization. |
| Formation of N-acylurea (with EDC). | Add HOBt to the reaction mixture to trap the O-acylisourea intermediate. |
Conclusion
This compound is a valuable building block for the synthesis of novel molecules with unique three-dimensional architectures. Successful amide coupling of this amine salt hinges on the appropriate choice of coupling reagents and, most critically, the use of a suitable base to liberate the free amine in situ. The provided protocols for HATU and EDC/HOBt-mediated couplings offer robust starting points for a wide range of synthetic applications. By understanding the underlying mechanisms and considering the potential for optimization, researchers can effectively incorporate this spirocyclic amine into their synthetic workflows, paving the way for the discovery of new chemical entities with potential applications in medicine and beyond.
References
-
Synthesis of a 6,6-Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid-Phase Peptide Synthesis. Chemistry. 2013 Mar 18;19(12):3807-11. [Link]
-
Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amide to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. [Link]
-
Amide Coupling. Biofilm Inhibitor Synthesis. [Link]
-
Mechanism for formation of amides from ammonium carboxylate salts. Chemistry Stack Exchange. [Link]
-
This compound, 95% Purity, C9H15NO7, 5 grams. American Custom Chemicals Corporation. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]
-
Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
6-Amino-1,4,8-trioxaspiro[4.5]decane. PubChem. [Link]
-
Cas 30482-25-8, 8-AMinoMethyl-1,4-dioxaspiro[4.5]decane. LookChem. [Link]
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- 2. peptide.com [peptide.com]
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- 4. 6-Amino-1,4,8-trioxaspiro[4.5]decane hemioxalate - Synblock [synblock.com]
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- 6. 6-Amino-1,4,8-trioxaspiro[4.5]decane | C7H13NO3 | CID 58381253 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. hepatochem.com [hepatochem.com]
Application Note: A Robust Protocol for the N-Alkylation of 6-Amino-1,4,8-trioxaspiro[4.5]decane via Reductive Amination
Abstract
This application note provides a comprehensive and detailed experimental protocol for the N-alkylation of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate. Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures which can enhance pharmacological properties.[1] This guide details a highly efficient and selective one-pot reductive amination procedure, a superior alternative to direct alkylation which often suffers from poor selectivity and over-alkylation.[2] The protocol is designed for researchers, chemists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and justifications for key experimental choices to ensure reproducibility and success.
Introduction and Scientific Rationale
N-alkylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary amines that are pivotal building blocks in countless pharmaceuticals and biologically active molecules.[3] The target substrate, 6-Amino-1,4,8-trioxaspiro[4.5]decane, incorporates a spiroketal moiety, a privileged structural motif found in numerous natural products.[1][4] Its inherent conformational rigidity and three-dimensionality make it an attractive scaffold for exploring chemical space in drug discovery.[5][6]
The starting material is provided as an oxalate salt to enhance its stability and ease of handling. However, the nucleophilic primary amine must be in its free, unprotonated form to react. Therefore, the initial step of any N-alkylation protocol must involve the in situ liberation of the free amine from its salt.
While direct alkylation with alkyl halides is a possible route, it is notoriously difficult to control, often leading to a mixture of mono- and di-alkylated products.[2] To circumvent this, we employ reductive amination (also known as reductive alkylation). This powerful and versatile method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in the same pot to the desired secondary amine.[3][7] This strategy offers excellent control over the degree of alkylation and is highly favored for its broad substrate scope and operational simplicity.[3][8]
We have selected sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. STAB is a mild and selective hydride donor that efficiently reduces the imine intermediate while being unreactive towards the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts.[2][9] This selectivity allows for a convenient one-pot procedure where all reagents can be combined sequentially.
Overall Reaction Scheme
The two-stage, one-pot reaction proceeds as follows:
-
Free Amine Liberation & Imine Formation: The amine oxalate salt is neutralized with a non-nucleophilic base. The liberated free amine then condenses with an aldehyde or ketone to form a protonated imine (iminium ion).
-
Reduction: The iminium ion is selectively reduced by a hydride source to yield the final N-alkylated product.
Caption: Workflow for the one-pot N-alkylation via reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde as the alkylating partner.
Materials & Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥95% | Commercial | Starting material. |
| Aldehyde or Ketone | Reagent Grade | Commercial | Alkylating partner (e.g., benzaldehyde, acetone). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercial | Mild and selective reducing agent. Moisture sensitive. |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent.[9] |
| Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) | Anhydrous | Commercial | Base for liberating the free amine. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab Prepared | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | N/A | Lab Prepared | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For flash column chromatography. |
Step-by-Step Procedure
Note: Perform all steps in a well-ventilated fume hood. Anhydrous conditions are recommended for the reaction setup.
-
Reaction Setup and Free Amine Liberation:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a suspension (approx. 0.1 M concentration relative to the amine).
-
Add powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) or triethylamine (TEA, 2.2 eq.).
-
Stir the suspension vigorously at room temperature for 30-60 minutes. The base neutralizes the oxalic acid, liberating the free primary amine into the solvent.
-
-
Imine Formation:
-
To the stirred suspension, add the aldehyde or ketone (1.1 eq.) dropwise via syringe.
-
Continue stirring the mixture at room temperature. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS, typically showing the consumption of the starting amine within 1-2 hours.[3] For less reactive carbonyls, the reaction may require gentle heating (40 °C) or the addition of a dehydrating agent like anhydrous MgSO₄.[3]
-
-
In Situ Reduction:
-
Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions over 10-15 minutes. Caution: Addition may cause slight effervescence.
-
Continue stirring the reaction at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the imine intermediate and the appearance of the product spot by TLC or LC-MS.
-
-
Aqueous Work-up and Extraction:
-
Upon reaction completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. If K₂CO₃ was used, it will mostly remain as an insoluble solid that can be filtered off prior to extraction, though this is not strictly necessary.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction solvent).
-
Combine the organic extracts and wash sequentially with water and then brine.[3]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of 1% triethylamine to the mobile phase to prevent the product from tailing on the acidic silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-alkylated 6-amino-1,4,8-trioxaspiro[4.5]decane as a pure compound.
-
Summary of Reaction Parameters (Example)
The following table provides an example for the N-benzylation of the title compound.
| Parameter | Value / Condition | Rationale |
| Amine Substrate | This compound (1.0 eq) | The core scaffold for derivatization. |
| Alkylating Agent | Benzaldehyde (1.1 eq) | Provides the benzyl group. A slight excess drives the imine formation equilibrium. |
| Base | K₂CO₃ (2.5 eq) | Heterogeneous base that is easily filtered and effectively liberates the free amine. |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Selectively reduces the iminium ion without affecting the aldehyde.[2][9] |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent compatible with the reducing agent and effectively solubilizes the organic species.[9] |
| Temperature | Room Temperature (approx. 20-25 °C) | Sufficient for all stages of the reaction, minimizing potential side reactions. |
| Reaction Time | 12-18 hours | Typically sufficient for complete conversion after the addition of the reducing agent. |
| Purification | Silica Gel Chromatography | Standard and effective method for isolating the pure secondary amine from reaction byproducts.[3] |
| Expected Yield | 75-90% | Typical range for this type of transformation. |
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
- MySkinRecipes. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane.
-
Tokuyama, H., et al. (2003). Transformation of primary amines to N-monoalkylhydroxylamines. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. [Link]
-
Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Ronsisvalle, G., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
- MySkinRecipes. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Amino-1,4,8-trioxaspiro[4.5]decane [myskinrecipes.com]
- 6. 6-Amino-1,4,8-trioxaspiro[4.5]decane [myskinrecipes.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Synthesis of Novel Nociceptin Receptor Antagonists Utilizing a Spirocyclic Scaffold: Application Notes and Protocols for "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate"
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Three-dimensional molecular architecture is increasingly recognized as a critical determinant of bioactivity, selectivity, and advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in this context. Their inherent rigidity and defined spatial orientation of substituents allow for precise probing of protein binding pockets, often leading to improved ligand-receptor interactions.
This application note focuses on the utility of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate (CAS: 1392803-05-2) as a versatile building block for the synthesis of complex, drug-like molecules.[1] Specifically, we will detail its application in the development of potent and selective antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-2) receptor. The NOP receptor is a compelling therapeutic target for a range of neurological and psychiatric disorders, including pain, depression, and substance abuse.[2] The strategic incorporation of the 1,4,8-trioxaspiro[4.5]decane moiety can impart favorable physicochemical properties, such as reduced lipophilicity and improved metabolic stability, which are often desirable in CNS-targeted drug candidates.
This guide provides a comprehensive, step-by-step protocol for the synthesis of a key intermediate in the development of NOP receptor antagonists, based on established methodologies. We will delve into the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms and optimization considerations to ensure reproducibility and success.
Chemical Properties and Handling of this compound
The oxalate salt of 6-Amino-1,4,8-trioxaspiro[4.5]decane is a white to off-white solid that is typically more stable and easier to handle than the corresponding free base. The free amine can be readily liberated in situ or through a separate workup step prior to its use in subsequent reactions.
| Property | Value | Source |
| CAS Number | 1392803-05-2 | [1] |
| Molecular Formula | C₉H₁₅NO₇ | [1] |
| Molecular Weight | 249.22 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Storage | Store in a cool, dry place away from incompatible substances. | Supplier Data |
The primary amine functionality of this molecule is the key reactive handle for the construction of more complex derivatives. Standard protocols for amide bond formation, reductive amination, and other nucleophilic additions can be successfully applied.
Core Synthetic Application: Amide Coupling for the Synthesis of NOP Receptor Antagonists
A critical step in the synthesis of a class of potent NOP receptor antagonists involves the amide coupling of 6-Amino-1,4,8-trioxaspiro[4.5]decane with a suitable carboxylic acid partner. This reaction forms the foundational amide linkage that is often crucial for the desired pharmacological activity.
The following protocol is a representative example of such a transformation, adapted from methodologies described in the patent literature for the synthesis of related structures.
Experimental Workflow: Amide Coupling
Caption: Workflow for the amide coupling of 6-Amino-1,4,8-trioxaspiro[4.5]decane.
Detailed Protocol: Amide Coupling
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| This compound | 1392803-05-2 | 249.22 | 1.0 | 1.0 |
| Carboxylic Acid Partner | Varies | Varies | 1.0 | 1.0 |
| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| DIPEA | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| Anhydrous DMF | 68-12-2 | 73.09 | - | - |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid partner (1.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL) to the flask and stir until the carboxylic acid is fully dissolved.
-
Addition of Base and Amine: Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.) to the solution, followed by the addition of this compound (1.0 mmol, 1.0 eq.). The excess base is necessary to neutralize the oxalic acid and the HCl generated from the coupling agent.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 mmol, 1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale and Mechanistic Insights:
The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is a common and effective choice for amide bond formation, particularly with potentially challenging substrates. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the spirocyclic building block. DIPEA acts as a non-nucleophilic base to neutralize the acids present and generated during the reaction, driving the equilibrium towards product formation. The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solubilizes the reactants and reagents.
Alternative Synthetic Strategy: Reductive Amination
For the synthesis of secondary amines, reductive amination provides a powerful and direct method. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a ketone or aldehyde, followed by its in situ reduction.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of 6-Amino-1,4,8-trioxaspiro[4.5]decane.
Detailed Protocol: Reductive Amination
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| This compound | 1392803-05-2 | 249.22 | 1.0 | 1.0 |
| Aldehyde or Ketone | Varies | Varies | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Acetic Acid | 64-19-7 | 60.05 | Catalytic | - |
| Anhydrous 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Addition of Reactants: Add the aldehyde or ketone (1.1 mmol, 1.1 eq.) to the suspension, followed by a catalytic amount of acetic acid (e.g., 1-2 drops). The acid catalyzes the formation of the iminium ion intermediate.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for this transformation.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Rationale and Mechanistic Insights:
Reductive amination is a highly efficient one-pot procedure. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). In the presence of a mild acid catalyst, an iminium ion is formed, which is the species that is subsequently reduced. Sodium triacetoxyborohydride is the preferred reducing agent as it is less basic and more selective for the iminium ion over the starting carbonyl compound, thus minimizing side reactions such as the reduction of the aldehyde or ketone.
Conclusion
This compound is a valuable and versatile building block for the synthesis of drug-like molecules. Its spirocyclic core provides a unique three-dimensional framework that can be exploited to achieve high affinity and selectivity for biological targets. The protocols detailed in this application note for amide coupling and reductive amination represent robust and reproducible methods for the elaboration of this scaffold into novel chemical entities. These procedures, grounded in established synthetic methodologies, provide a solid foundation for researchers in drug discovery to explore the potential of this and related spirocyclic systems in their quest for new therapeutics.
References
-
PubChem. 6-Amino-1,4,8-trioxaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
- Chiarella, et al. (2024).
- Wentland, M. P., et al. (2012).
-
Toll, L., et al. (2012). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience. [Link]
- Jiang, F., et al. (2021).
-
Zaveri, N. T., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Pharmaceuticals. [Link]
-
Zaveri, N. T., et al. (2018). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. [Link]
- Wentland, M. P., et al. (2009).
-
GlaxoSmithKline LLC. (2016). 6-amino-purin-8-one compounds. United States Patent US-2016228445-A1. [Link]
-
Calo, G., et al. (1999). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist. British Journal of Pharmacology. [Link]
-
Merck Sharp & Dohme LLC. (2024). Solid dosage formulations of an orexin receptor antagonist. United States Patent US-11980623-B2. [Link]
-
Gelin, C. F., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. [Link]
- Yoshitomi, Y., et al. (2012). 1,4-oxazepane derivatives.
-
Meqbil, Y. A., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Rembaum, A. (1977). Method for forming an amide bond between a latex and protein.
-
Wu, H., et al. (2012). Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic. Nature. [Link]
- Celgene Corporation. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Gamida-Cell Ltd. (2023). 8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives.
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Application Notes and Protocols for the Polymerization of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
Authored by a Senior Application Scientist
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the cationic ring-opening polymerization of 6-Amino-1,4,8-trioxaspiro[4.5]decane. This novel monomer holds significant promise for the creation of functional, biodegradable poly(ortho esters) with potential applications in advanced drug delivery systems. The presence of a primary amine offers a versatile handle for post-polymerization modification, such as conjugation of targeting ligands or therapeutic molecules. These notes outline the theoretical background, critical considerations for monomer preparation, detailed polymerization protocols, and characterization of the resulting polymers.
Introduction: The Promise of Amino-Functionalized Poly(ortho esters)
Poly(ortho esters) (POEs) are a well-established class of biodegradable polymers with significant utility in drug delivery applications.[1][2][3] Their acid-sensitive linkages allow for controlled erosion and drug release, making them ideal for implantable depots and sustained-release formulations.[2][4][5] A key advantage of synthesizing POEs from spiro-orthoester monomers is the minimal volume shrinkage, or even expansion, observed during polymerization, which is beneficial for applications like precision molding and dental restorations.[6][7]
The monomer, 6-Amino-1,4,8-trioxaspiro[4.5]decane, introduces a primary amine group into this landscape. This functionality is of high strategic importance as it allows for:
-
Post-polymerization Conjugation: The amino group serves as a reactive site for attaching peptides, antibodies, or small molecule drugs.
-
pH-Responsive Behavior: The amine's basicity can impart pH-sensitivity to the polymer, enabling triggered drug release in specific physiological environments (e.g., tumor microenvironments).
-
Enhanced Biocompatibility: The incorporation of amino groups can modulate the polymer's interaction with cells and tissues.
This guide will focus on the cationic ring-opening polymerization (CROP) of this monomer, a common method for polymerizing spiro-orthoesters.[8][9][10] However, the presence of both an oxalate salt and a primary amine group presents unique challenges that must be addressed for successful polymerization.
Critical Consideration: Monomer Preparation
The commercially available form of the monomer is an oxalate salt ("6-Amino-1,4,8-trioxaspiro[4.5]decane hemioxalate"[11]). Both the salt form and the basic amino group are incompatible with cationic polymerization.
-
The Oxalate Salt: Cationic initiators are Lewis acids, which would be neutralized by the oxalate anion.
-
The Primary Amine: The lone pair of electrons on the nitrogen atom makes it a Lewis base, which would readily react with and quench the cationic propagating center of the polymer chain, terminating polymerization.
Therefore, a two-step monomer preparation protocol is mandatory before polymerization can be attempted.
Protocol 1: Liberation of the Free Amine
This protocol describes the neutralization of the oxalate salt and extraction of the free-base form of the monomer.
Materials:
-
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >10. This ensures the complete deprotonation of the amine and neutralization of the oxalic acid.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with three portions of anhydrous DCM. The free amine monomer is organic-soluble.
-
Combine the organic layers.
-
Wash the combined organic layer with brine to remove residual salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the DCM solvent using a rotary evaporator at low temperature (<40°C) to yield the free amine monomer as an oil or low-melting solid.
-
Crucially, confirm the structure and purity of the free amine monomer using ¹H NMR and FT-IR spectroscopy before proceeding.
Protocol 2: Protection of the Amine Group
To prevent the amine from interfering with the cationic polymerization, it must be protected. A common and effective protecting group for amines that is stable to cationic conditions but readily removable is the tert-butyloxycarbonyl (Boc) group.
Materials:
-
Free amine of 6-Amino-1,4,8-trioxaspiro[4.5]decane (from Protocol 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the free amine monomer in anhydrous DCM.
-
Add TEA or DIPEA (1.2 equivalents) to the solution.
-
Add (Boc)₂O (1.1 equivalents) dropwise to the stirring solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure Boc-protected monomer.
-
Verify the structure and purity of the protected monomer by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cationic Ring-Opening Polymerization (CROP)
With the purified, Boc-protected monomer, CROP can be initiated. The polymerization of spiro-orthoesters can proceed through two distinct pathways: a single ring-opening to form a poly(cyclic orthoester) or a double ring-opening to yield a poly(ether-ester).[9] The reaction temperature is a critical factor in determining the final polymer structure, with lower temperatures favoring the single ring-opening and higher temperatures promoting the double ring-opening isomerization to the more stable poly(ether-ester).[8][10][12]
Workflow for Cationic Ring-Opening Polymerization
Caption: Experimental workflow from monomer salt to the final functional polymer.
Protocol 3: Polymerization of Boc-6-Amino-1,4,8-trioxaspiro[4.5]decane
This protocol provides a general procedure. The initiator concentration and temperature should be optimized to achieve the desired molecular weight and polymer structure.
Materials:
-
Purified Boc-protected monomer
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Initiator solution (e.g., Tin(IV) chloride (SnCl₄) in anhydrous solvent)
-
Anhydrous pyridine
-
Precipitation solvent (e.g., cold methanol or n-hexane)
-
Schlenk flask or similar glassware for inert atmosphere reactions
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Dissolve the Boc-protected monomer in the anhydrous solvent inside the Schlenk flask under an inert atmosphere.
-
Cool the solution to the desired polymerization temperature (e.g., 0°C for poly(cyclic orthoester) or >80°C for poly(ether-ester)).[9][10]
-
Using a syringe, add the required amount of initiator solution to the stirring monomer solution. The monomer-to-initiator ratio will control the molecular weight.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a small amount of anhydrous pyridine to quench the cationic initiator.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring cold non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate to further purify it.
-
Dry the purified Boc-protected polymer under vacuum to a constant weight.
Polymer Characterization
A suite of analytical techniques is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural verification of the polymer backbone and confirmation of the protecting group's presence. | Disappearance of monomer vinyl protons (if any) and appearance of broad polymer backbone signals. The Boc group will show a characteristic peak around 1.4 ppm in ¹H NMR. |
| FT-IR Spectroscopy | Functional group analysis. | Disappearance of C=C bond stretches (if applicable). Presence of characteristic ester and ether linkages in the polymer backbone.[13] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the average polymer chain length and the breadth of the molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal properties like the glass transition temperature (Tg). | The Tg value gives insight into the polymer's physical state (glassy vs. rubbery) at a given temperature. |
Deprotection and Final Polymer
The final step is the removal of the Boc protecting group to unveil the functional primary amine.
Protocol 4: Boc Deprotection
Materials:
-
Boc-protected poly(ortho ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Di-isopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dialysis tubing (if required for purification)
Procedure:
-
Dissolve the Boc-protected polymer in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir at room temperature for 1-4 hours. Monitor the deprotection by ¹H NMR (disappearance of the Boc peak).
-
Remove the TFA and DCM under reduced pressure.
-
Redissolve the polymer in a suitable solvent and neutralize any residual acid with a non-nucleophilic base like DIPEA.
-
Purify the final amino-functionalized polymer by precipitation or dialysis against an appropriate solvent to remove residual salts and reagents.
-
Dry the final polymer under vacuum. Confirm deprotection via NMR and FT-IR spectroscopy.
Mechanism of Cationic Ring-Opening Polymerization
The polymerization is initiated by a cation (H⁺ or Lewis Acid complex) which attacks one of the oxygen atoms in the spiro-orthoester. The subsequent ring-opening can follow two temperature-dependent pathways.
Sources
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- 2. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyorthoester - Wikipedia [en.wikipedia.org]
- 5. Development of poly(ortho esters): a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6-Amino-1,4,8-trioxaspiro[4.5]decane hemioxalate - Synblock [synblock.com]
- 12. Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temp ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00787A [pubs.rsc.org]
- 13. Synthesis and characterization of self-catalyzed poly(ortho ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate in Solid-Phase Organic Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality.[1] This rigid, defined spatial arrangement offers a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with biological targets. The 1,4,8-trioxaspiro[4.5]decane framework represents a versatile scaffold, and the introduction of an amino group, as in 6-Amino-1,4,8-trioxaspiro[4.5]decane, provides a key functional handle for its incorporation into diverse molecular libraries. This guide provides detailed protocols and expert insights for the effective utilization of its oxalate salt form in solid-phase organic synthesis (SPOS), a cornerstone technique for combinatorial chemistry and accelerated drug discovery.
The Building Block: Understanding 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
The choice of "this compound" as a building block is deliberate and strategic. The spirocyclic core provides the foundational 3D structure, while the primary amine serves as a versatile point of attachment or further functionalization.
The Critical Role of the Oxalate Counter-ion:
While the free amine is the reactive species, its formulation as an oxalate salt is a crucial aspect of its practical application. In solid-phase synthesis, primary amines are often supplied as salts (e.g., hydrochloride, trifluoroacetate, or oxalate) for several compelling reasons:
-
Enhanced Stability: The salt form is generally more crystalline and less prone to degradation during storage compared to the volatile and potentially reactive free amine.
-
Improved Handling: The free amine can be a viscous oil or low-melting solid, making accurate weighing and handling challenging. The oxalate salt is typically a stable, free-flowing solid.
-
Suppression of Side Reactions: The protonated ammonium form prevents the amine from participating in undesired atmospheric reactions, such as absorbing carbon dioxide to form carbamates.
During the coupling reaction, a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) is added in situ to neutralize the oxalate salt, liberating the free amine to react with the solid support or an activated coupling partner. This on-demand generation of the reactive species is a fundamental and widely practiced technique in solid-phase synthesis.[2][3][4]
Foundational Principles of Solid-Phase Organic Synthesis (SPOS)
SPOS revolutionizes multi-step synthesis by anchoring a starting material to an insoluble polymer resin.[5] This simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing procedure.[6] The core workflow is a cyclical process, as illustrated below.
Caption: A generalized workflow for solid-phase organic synthesis.
Application Notes and Protocols
The following protocols are designed to be robust and adaptable, based on well-established principles of Fmoc-based solid-phase synthesis.[7] While direct literature for this specific spirocycle is limited, these methods are analogous to those used for a vast array of other amino-functionalized building blocks.
Protocol 1: Resin Selection and Preparation
The choice of resin is dictated by the desired functionality of the final molecule at the point of attachment.
| Resin Type | Linker Type | Cleavage Conditions | Resulting C-Terminus | Key Advantages |
| 2-Chlorotrityl Chloride | Acid-labile | Very Mild (e.g., 1-5% TFA in DCM, or HFIP) | Carboxylic Acid | Allows for cleavage while keeping acid-labile side-chain protecting groups intact.[8] |
| Wang Resin | Acid-labile | Moderate (e.g., 50% TFA in DCM) | Carboxylic Acid | A standard, robust choice for peptide acids. |
| Rink Amide Resin | Acid-labile | Strong (e.g., 95% TFA) | Carboxamide | Ideal for synthesizing peptide amides or small molecules with a terminal amide functionality.[8] |
Procedure for Resin Swelling:
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted polypropylene reaction vessel.
-
Add sufficient Dichloromethane (DCM) to cover the resin. Allow to stand for 5 minutes.
-
Drain the DCM.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Agitate gently on a shaker or rocker for at least 30-60 minutes to ensure complete swelling of the polymer beads.[7] This step is critical for ensuring that reactive sites within the resin matrix are accessible.
-
Drain the DMF immediately before proceeding to immobilization.
Protocol 2: Immobilization of the Spirocyclic Scaffold onto 2-Chlorotrityl Chloride Resin
This protocol is recommended for initial studies as the mild cleavage conditions help preserve the integrity of the spirocyclic core.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
Investigational Application Notes for 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive literature searches have not yielded specific documented examples of "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" being utilized in catalytic reactions. This document, therefore, serves as a prospective guide, grounded in established principles of organic chemistry and catalysis. The protocols and applications described herein are proposed based on the structural attributes of the molecule and analogies to well-documented catalytic systems. All methodologies should be considered investigational.
Introduction: Unveiling Catalytic Potential
The molecule 6-Amino-1,4,8-trioxaspiro[4.5]decane possesses a unique combination of structural features that suggest significant potential in asymmetric catalysis. Its rigid spiroketal backbone provides a defined three-dimensional architecture, which is a hallmark of many successful chiral ligands and organocatalysts.[1][2] The presence of a primary amine functional group is particularly noteworthy, as primary amines are powerful catalysts for a variety of enantioselective transformations, operating through enamine and iminium ion intermediates.[3][4]
This guide outlines the theoretical basis for the catalytic activity of this compound and provides detailed, investigational protocols for its potential application in two distinct areas of modern catalysis: Asymmetric Organocatalysis and Photoredox Catalysis.
Key Structural Features and Hypothesized Catalytic Relevance:
-
Spiroketal Scaffold: This rigid bicyclic system restricts conformational flexibility. If the molecule is used in its enantiomerically pure form, this scaffold can create a well-defined chiral pocket around the active site, enabling high levels of stereochemical control. Chiral spirocyclic skeletons are foundational in the design of privileged ligands for transition-metal catalysis.[5][6]
-
Primary Amine Group: This functional group is a versatile catalytic moiety.
-
In organocatalysis , it can reversibly form enamines with ketones or aldehydes, and iminium ions with α,β-unsaturated carbonyls, activating substrates towards nucleophilic attack.[7]
-
In photoredox catalysis , aliphatic amines can act as sacrificial electron donors, generating highly reactive amine radical cations upon single-electron transfer (SET), which can engage in a variety of synthetic transformations.[8][9][10]
-
-
Oxalate Salt: The oxalate salt form ensures the compound is a stable, crystalline solid, which is advantageous for handling and weighing. For catalytic applications, the free amine would typically be generated in situ or by a prior basification step.
Prospective Application I: Asymmetric Organocatalysis
The Asymmetric Michael Addition: A Testbed for Enantioselectivity
One of the most robust and well-studied reactions for evaluating new primary amine organocatalysts is the asymmetric Michael addition of ketones to nitroalkenes.[11][12] This reaction constructs a new carbon-carbon bond and a stereocenter, producing valuable γ-nitro carbonyl compounds.
The proposed catalytic cycle involves the formation of a chiral enamine intermediate from the catalyst and the donor ketone. This enamine then attacks the nitroalkene in a stereocontrolled fashion, directed by the steric environment of the spiroketal backbone.
Proposed Catalytic Cycle
Caption: Proposed enamine-based catalytic cycle for the Michael addition.
Investigational Protocol: Asymmetric Michael Addition
Objective: To evaluate the efficacy and enantioselectivity of 6-Amino-1,4,8-trioxaspiro[4.5]decane as a catalyst for the conjugate addition of cyclohexanone to β-nitrostyrene.
Materials:
-
This compound (Catalyst Precursor)
-
Cyclohexanone (Nucleophile/Solvent)
-
β-Nitrostyrene (Michael Acceptor)
-
4-Nitrobenzoic Acid (Co-catalyst/Additive)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Toluene (Solvent for screening)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Protocol Workflow:
Caption: Step-by-step workflow for the investigational protocol.
Detailed Steps:
-
Catalyst Free-Basing (Recommended): While direct use of the oxalate salt with a stoichiometric base is possible, generating the free amine beforehand is advised for cleaner reactions. Dissolve this compound in a mixture of ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting oil is the free-base catalyst.
-
Reaction Setup: To a flame-dried vial under an inert atmosphere (N₂ or Argon), add the free-base catalyst (0.02 mmol, 10 mol%).
-
Additive Addition: Add 4-nitrobenzoic acid (0.02 mmol, 10 mol%). Acidic co-catalysts are often crucial for facilitating iminium/enamine formation and turnover.[13]
-
Reagent Addition: Add cyclohexanone (1.0 mmol, 5.0 equiv.). Then, add β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitoring: Monitor the consumption of β-nitrostyrene by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1M HCl. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Illustrative Data for Optimization Studies
The following table presents a hypothetical screening process to optimize reaction conditions. The data is for illustrative purposes only.
| Entry | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | None | Cyclohexanone | 25 | 24 | 45 | 30 |
| 2 | 10 | 4-Nitrobenzoic Acid (10) | Cyclohexanone | 25 | 18 | 75 | 65 |
| 3 | 20 | 4-Nitrobenzoic Acid (20) | Cyclohexanone | 25 | 12 | 88 | 72 |
| 4 | 10 | 4-Nitrobenzoic Acid (10) | Toluene | 25 | 24 | 60 | 68 |
| 5 | 10 | 4-Nitrobenzoic Acid (10) | Cyclohexanone | 0 | 48 | 82 | 75 |
Prospective Application II: Visible-Light Photoredox Catalysis
C–N Bond Formation via Amine Radical Cations
Visible-light photoredox catalysis offers a powerful platform for generating reactive intermediates under mild conditions.[14][15] Aliphatic amines can serve as excellent reductive quenchers for excited-state photocatalysts. In this process, the amine undergoes a single-electron oxidation to form a highly electrophilic amine radical cation, which can then participate in C–N bond-forming reactions.[8]
Hypothetical Application: An intermolecular anti-Markovnikov hydroamination of alkenes. The photogenerated amine radical cation could add to an electron-rich alkene, followed by a hydrogen atom transfer (HAT) to furnish the hydroaminated product.
Investigational Protocol: Photoredox Hydroamination
Objective: To investigate the feasibility of using 6-Amino-1,4,8-trioxaspiro[4.5]decane as a nitrogen source in a photoredox-catalyzed hydroamination of an electron-rich styrene derivative.
Materials:
-
6-Amino-1,4,8-trioxaspiro[4.5]decane (as free base)
-
4-Methoxystyrene (Substrate)
-
fac-Ir(ppy)₃ (Photocatalyst)
-
Thiophenol (Hydrogen Atom Transfer agent)
-
Anhydrous, degassed acetonitrile (Solvent)
Protocol:
-
Reaction Setup: In a glovebox, add the free-base spiro-amine (0.3 mmol, 1.5 equiv.), 4-methoxystyrene (0.2 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (0.002 mmol, 1 mol%), and thiophenol (0.24 mmol, 1.2 equiv.) to a reaction vial.
-
Solvent Addition: Add 2.0 mL of degassed acetonitrile.
-
Reaction Execution: Seal the vial, remove from the glovebox, and place it approximately 5 cm from a blue LED lamp with fan cooling to maintain room temperature.
-
Monitoring & Workup: Stir under irradiation for 24 hours. After this period, concentrate the reaction mixture directly.
-
Purification & Analysis: Purify by flash column chromatography to isolate the desired hydroaminated product. Confirm the structure and determine the yield by NMR spectroscopy.
Conclusion and Future Outlook
While the catalytic activity of this compound remains to be experimentally validated, its structural characteristics present a compelling case for its investigation as a novel chiral catalyst or ligand. The protocols detailed in this guide provide a robust starting point for researchers to explore its potential in asymmetric organocatalysis and photoredox catalysis. Successful application would not only introduce a new tool for synthetic chemists but also expand the growing family of powerful spirocyclic catalysts.
References
- The Prowess of Photogenerated Amine Radical Cations in Cascade Reactions: From Carbocycles to Heterocycles. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00224]
- The chemistry of amine radical cations produced by visible light photoredox catalysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856860/]
- The chemistry of amine radical cations produced by visible light photoredox catalysis. Europe PMC. [URL: https://europepmc.org/article/PMC/3856860]
- Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b821495g]
- Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [URL: https://www.mdpi.com/2073-4344/12/12/1557]
- Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.7b00049]
- Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2009/cc/b821495g]
- Primary Amine/CSA Ion Pair: A Powerful Catalytic System for the Asymmetric Enamine Catalysis. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol200832w]
- Asymmetric catalysis with chiral primary amine-based organocatalysts. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Asymmetric-catalysis-with-chiral-primary-organocatalysts-Xie-Chen/6180378b273574c39f10928a478c946654152763]
- Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. University of South Florida Scholar Commons. [URL: https://scholarcommons.usf.edu/etd/5725/]
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3797]
- Selected natural products and chiral ligand with spiroketal and spiroaminal skeletons. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-natural-products-and-chiral-ligand-with-spiroketal-and-spiroaminal-skeletons_fig1_364964953]
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/11/12]
- A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00713]
- Design, Synthesis, and Application of Chiral C2-Symmetric Spiroketal-Containing Ligands in Transition-Metal Catalysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29570221/]
- Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048123/]
- Asymmetric Michael addition catalyzed by primary amine 101. ResearchGate. [URL: https://www.researchgate.net/figure/Asymmetric-Michael-addition-catalyzed-by-primary-amine-101_fig45_369288825]
- Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202205001]
- A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00553j]
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Application Notes and Protocols: Strategic Amine Protection for 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
Introduction: Navigating the Synthesis of Spirocyclic Scaffolds
In the landscape of contemporary drug discovery and development, molecules bearing spirocyclic systems are of increasing interest due to their inherent three-dimensionality and novel pharmacological profiles.[1] "6-Amino-1,4,8-trioxaspiro[4.5]decane," available as its oxalate salt, is a valuable building block that combines a primary amine nucleophile with a structurally rigid spiroketal core.[2][3][4] The successful incorporation of this scaffold into larger, more complex molecules hinges on the selective manipulation of its reactive primary amino group. This necessitates a robust and well-considered protecting group strategy to temporarily mask the amine's reactivity while other synthetic transformations are carried out.
This technical guide provides an in-depth analysis and detailed protocols for the protection and deprotection of the primary amine of "6-Amino-1,4,8-trioxaspiro[4.5]decane." We will explore three of the most ubiquitous amine protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The central challenge addressed herein is the selection of a protecting group strategy that is orthogonal to the acid-sensitive trioxaspiroketal moiety, ensuring the integrity of the core scaffold throughout the synthetic sequence.
The Critical Consideration: Spiroketal Stability
The 1,4,8-trioxaspiro[4.5]decane system is a cyclic ketal. Ketal protecting groups are known to be labile under acidic conditions.[5] Therefore, the choice of an amine protecting group and its corresponding deprotection method must be carefully evaluated to prevent inadvertent cleavage of the spirocyclic core. While the specific acid sensitivity of this particular trioxaspiroketal is not extensively documented in readily available literature, general principles of ketal chemistry dictate that strong acidic conditions, particularly in the presence of water, should be approached with caution. This consideration will be a recurring theme in the subsequent discussion of each protecting group.
The tert-Butoxycarbonyl (Boc) Group: A Versatile but Cautious Choice
The Boc group is one of the most common amine protecting groups due to its ease of introduction and general stability to a wide range of reaction conditions, excluding acidic ones.[3] This acid lability is both its primary advantage for deprotection and its main potential drawback when working with acid-sensitive substrates like our spiroketal.
Rationale for Use
The Boc group is ideal for protecting the amine during reactions that are performed under basic or neutral conditions, such as nucleophilic substitutions, amidations, or organometallic additions. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] However, for "6-Amino-1,4,8-trioxaspiro[4.5]decane," these standard deprotection conditions pose a significant risk to the spiroketal. Fortunately, milder and alternative deprotection methods exist that can offer the desired selectivity.[7][8][9]
Experimental Protocols
Protocol 1.1: Boc Protection of 6-Amino-1,4,8-trioxaspiro[4.5]decane
This protocol describes the straightforward protection of the primary amine using di-tert-butyl dicarbonate (Boc)₂O.
-
Materials:
-
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in DCM or THF.
-
Add the base (TEA or DIPEA) and stir until the solid dissolves, indicating the formation of the free amine.
-
Add (Boc)₂O portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.
-
Protocol 1.2: Mild Deprotection of Boc-protected 6-Amino-1,4,8-trioxaspiro[4.5]decane
To circumvent the use of harsh acids, this protocol employs milder conditions that are more likely to preserve the spiroketal.
-
Materials:
-
Boc-protected 6-Amino-1,4,8-trioxaspiro[4.5]decane (1.0 equiv)
-
Anhydrous Zinc Bromide (ZnBr₂) (2.0 equiv) or Trimethylsilyl iodide (TMSI) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
-
Procedure (using ZnBr₂):
-
Dissolve the Boc-protected starting material in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous ZnBr₂ and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Workflow and Data Summary
| Parameter | Boc Protection | **Mild Boc Deprotection (ZnBr₂) ** |
| Key Reagents | (Boc)₂O, Base (TEA/DIPEA) | ZnBr₂ |
| Solvent | DCM, THF | DCM |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours | 4-16 hours |
| Spiroketal Compatibility | High | High (avoids strong protic acids) |
| Workup | Aqueous wash | Aqueous wash and extraction |
The Benzyloxycarbonyl (Cbz) Group: The Classic and Robust Option
The Cbz group is another cornerstone of amine protection, renowned for its stability under a wide array of conditions, including both acidic and basic media.[10][11] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis, a method that is exceptionally mild and orthogonal to most functional groups, including our acid-sensitive spiroketal.[10][12]
Rationale for Use
The primary advantage of the Cbz group in this context is its deprotection via hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[10] These conditions are neutral and highly unlikely to affect the spiroketal. This makes the Cbz group a very safe and reliable choice for the protection of "6-Amino-1,4,8-trioxaspiro[4.5]decane." While acidic deprotection methods for Cbz exist, they would be avoided here for the same reasons as with the Boc group.[13][14]
Experimental Protocols
Protocol 2.1: Cbz Protection of 6-Amino-1,4,8-trioxaspiro[4.5]decane
This protocol utilizes benzyl chloroformate for the Cbz protection.
-
Materials:
-
This compound (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
Dioxane and Water (or a biphasic system of DCM and water)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound and the base in an aqueous solution.
-
Cool the mixture in an ice bath.
-
Add a solution of Cbz-Cl in dioxane (or another suitable organic solvent) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the Cbz-protected product, which can be purified by column chromatography.
-
Protocol 2.2: Cbz Deprotection by Catalytic Hydrogenolysis
This is the recommended mild deprotection method for the Cbz group in the presence of the spiroketal.
-
Materials:
-
Cbz-protected 6-Amino-1,4,8-trioxaspiro[4.5]decane (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %) (5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 2-3 times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.
-
Workflow and Data Summary
| Parameter | Cbz Protection | Cbz Deprotection (Hydrogenolysis) |
| Key Reagents | Cbz-Cl, Base (Na₂CO₃) | H₂, Pd/C |
| Solvent | Dioxane/Water | MeOH, EtOH |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours | 1-6 hours |
| Spiroketal Compatibility | High | Very High (neutral conditions) |
| Workup | Extraction | Filtration and concentration |
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Orthogonal and Base-Labile Choice
The Fmoc group is a staple in solid-phase peptide synthesis and offers a distinct advantage due to its unique deprotection mechanism.[15] Unlike Boc and Cbz, which are typically cleaved under acidic or reductive conditions, the Fmoc group is removed with a base, usually a secondary amine like piperidine.[16][17] This base-lability makes it completely orthogonal to the acid-sensitive spiroketal.
Rationale for Use
The key benefit of the Fmoc group is its orthogonality to both acid-labile (like the spiroketal and Boc groups) and hydrogenation-labile (like the Cbz group) functionalities.[15] The deprotection with piperidine in an aprotic solvent is a mild and highly selective process that will not compromise the integrity of the "6-Amino-1,4,8-trioxaspiro[4.5]decane" core.[18] This makes the Fmoc group an excellent choice for complex synthetic routes where multiple protecting groups are required.
Experimental Protocols
Protocol 3.1: Fmoc Protection of 6-Amino-1,4,8-trioxaspiro[4.5]decane
This protocol uses Fmoc-OSu for a clean and efficient protection reaction.
-
Materials:
-
This compound (1.0 equiv)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
Acetone and Water (1:1 mixture)
-
Diethyl ether for washing
-
1 M HCl for acidification
-
Ethyl acetate for extraction
-
-
Procedure:
-
Dissolve this compound and NaHCO₃ in a 1:1 mixture of acetone and water.
-
Add a solution of Fmoc-OSu in acetone.
-
Stir the mixture at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the Fmoc-protected product.
-
Protocol 3.2: Fmoc Deprotection
This standard protocol uses piperidine in DMF for the removal of the Fmoc group.
-
Materials:
-
Fmoc-protected 6-Amino-1,4,8-trioxaspiro[4.5]decane (1.0 equiv)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for extraction
-
Water
-
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature. The reaction is typically very fast, often complete in 30 minutes to 1 hour. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Partition the residue between DCM and water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Workflow and Data Summary
| Parameter | Fmoc Protection | Fmoc Deprotection |
| Key Reagents | Fmoc-OSu, NaHCO₃ | Piperidine |
| Solvent | Acetone/Water | DMF |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 12-16 hours | 0.5-1 hour |
| Spiroketal Compatibility | High | Very High (basic conditions) |
| Workup | Extraction | Extraction |
Comparative Analysis and Strategic Selection
The choice of protecting group is dictated by the overall synthetic plan. The following table provides a comparative summary to aid in this critical decision.
| Protecting Group | Key Advantages for this Substrate | Key Disadvantages/Considerations | Best Suited For... |
| Boc | Easy to introduce; stable to many reagents. | Standard deprotection is harsh; requires milder, potentially slower, alternative methods. | Syntheses involving basic or nucleophilic reactions where a final mild deprotection is feasible. |
| Cbz | Very stable; deprotection by hydrogenolysis is extremely mild and orthogonal to the spiroketal. | Hydrogenolysis requires a specific setup and catalyst; may not be compatible with other reducible groups (e.g., alkynes, nitro groups). | Syntheses where other functional groups are compatible with catalytic hydrogenation. A very reliable "workhorse" strategy. |
| Fmoc | Deprotection is under basic conditions, offering complete orthogonality with the acid-labile spiroketal. | The Fmoc group is large and can sometimes affect solubility and reactivity. The protection step can be longer. | Complex syntheses requiring multiple, orthogonal protecting groups, or when absolute certainty of spiroketal stability is paramount. |
Conclusion
The successful functionalization of "this compound" is critically dependent on a judicious choice of amine protecting group. While the Boc group offers convenience, its use necessitates careful consideration and the application of non-standard, milder deprotection protocols to ensure the integrity of the acid-sensitive spiroketal. The Cbz group presents a robust and highly reliable option, with its deprotection via catalytic hydrogenolysis being exceptionally mild and compatible. For syntheses demanding the highest level of orthogonality, the base-labile Fmoc group is the standout choice, guaranteeing the preservation of the spiroketal core. By understanding the chemical properties of both the protecting groups and the target molecule, researchers can confidently select the optimal strategy to advance their synthetic objectives.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]
-
PubMed. (2011, July). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science. [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
PubMed. (2024, April 19). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (2016, March 16). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?[Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
American Chemical Society. (2025, December 31). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society. [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Institutes of Health. (n.d.). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PMC. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]
-
MySkinRecipes. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. [Link]
-
MySkinRecipes. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
PubChem. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. [Link]
-
ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using...[Link]
-
ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
-
ACS Publications. (n.d.). Chemistry of spiroketals. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. [Link]
-
Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. [Link]
-
ACS Publications. (n.d.). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. [Link]
Sources
- 1. 6-Amino-1,4,8-trioxaspiro[4.5]decane [myskinrecipes.com]
- 2. 6-Amino-1,4,8-trioxaspiro[4.5]decane | C7H13NO3 | CID 58381253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [hi.bzchemicals.com]
- 10. total-synthesis.com [total-synthesis.com]
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- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 17. researchgate.net [researchgate.net]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Chromatographic Purification of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate Derivatives
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate and its derivatives. These spiroketal-containing amines are an emerging class of compounds with significant potential in pharmaceutical and agrochemical research. Their unique physicochemical properties, including high polarity and basicity, present distinct challenges for achieving high-purity samples. This document outlines strategic approaches to purification, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) as primary techniques. Furthermore, considerations for potential chiral separations are discussed, equipping researchers with the necessary tools to develop efficient and effective purification workflows.
Introduction: The Purification Challenge of Spiroketal Amines
6-Amino-1,4,8-trioxaspiro[4.5]decane and its derivatives are characterized by a rigid spiroketal scaffold, a polar amine group, and three ether functionalities.[1][2] This combination of features results in a highly polar and basic molecule, which often exists as a salt, such as the oxalate form, to improve handling and stability. The purification of these compounds is critical to remove starting materials, reaction by-products, and potential stereoisomers, which is essential for accurate biological evaluation and to meet regulatory standards.
The primary challenges in the chromatographic purification of these derivatives stem from:
-
High Polarity: The polar nature of the molecule, with a calculated XLogP3 of -1.2 for the free base, leads to poor retention on traditional reversed-phase (RP-LC) columns that utilize non-polar stationary phases.[1][3][4]
-
Basicity: The primary amine can exhibit strong interactions with residual silanols on silica-based stationary phases, leading to peak tailing and poor resolution.
-
Salt Form: The presence of the oxalate counter-ion introduces another variable that must be managed during purification.
-
Potential Chirality: The spirocyclic nature of the core structure can result in chirality, necessitating enantioselective separation methods for certain applications.[5][6]
This guide will address these challenges by providing a systematic approach to method development for the purification of this important class of molecules.
Strategic Selection of Chromatographic Techniques
A successful purification strategy begins with the selection of the most appropriate chromatographic mode. For polar, basic compounds like this compound derivatives, two techniques stand out: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC).
Caption: Logical selection of chromatographic techniques based on analyte properties.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[7] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small percentage of a polar solvent (usually water).[8] Retention in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.
Why HILIC is a superior choice:
-
Enhanced Retention: Highly polar compounds that are poorly retained in reversed-phase chromatography can be strongly retained and well-separated in HILIC mode.[3][9]
-
Favorable Mobile Phases: The high organic content of HILIC mobile phases leads to lower backpressure and is highly compatible with mass spectrometry (MS) detection due to efficient solvent desolvation.
-
Orthogonal Selectivity: HILIC provides a different selectivity compared to reversed-phase, which can be advantageous for separating complex mixtures.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[10] For the purification of the positively charged (protonated) this compound, cation-exchange chromatography is the method of choice. In this technique, the positively charged analyte binds to a negatively charged stationary phase. Elution is then achieved by increasing the ionic strength or changing the pH of the mobile phase.[11]
Why IEC is a strong candidate:
-
High Selectivity: Separation is based on the specific interaction between the charged analyte and the stationary phase, which can provide excellent resolution from non-charged or similarly charged impurities.[12]
-
High Capacity: Ion-exchange resins often have a high binding capacity, making them suitable for preparative-scale purifications.
-
Direct Application of Salt Form: The oxalate salt can be directly loaded onto the column under appropriate pH conditions.
Detailed Experimental Protocols
The following protocols provide a starting point for the purification of this compound derivatives. Method optimization will be necessary based on the specific properties of the derivative being purified.
Protocol 1: HILIC Purification
This protocol is designed for the analytical to semi-preparative scale purification of a representative 6-Amino-1,4,8-trioxaspiro[4.5]decane derivative.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Preparative HPLC system with a UV detector or Mass Spectrometer (MS).
-
HILIC column (e.g., Silica, Amide, or Diol phase; 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ammonium formate or Ammonium acetate (for pH modification and improved peak shape).
-
Formic acid or Acetic acid (for pH adjustment).
-
Sample of crude this compound derivative dissolved in a suitable injection solvent (e.g., 90:10 Acetonitrile:Water).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Column Equilibration:
-
Equilibrate the HILIC column with 95% Mobile Phase B and 5% Mobile Phase A for at least 10 column volumes at a flow rate appropriate for the column dimensions.
-
-
Sample Preparation:
-
Dissolve the crude sample in a mixture of 90% Acetonitrile and 10% Water to a concentration of 1-10 mg/mL. Ensure the sample is fully dissolved. If solubility is an issue, a small amount of methanol can be added, but the overall organic content should remain high.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient from 95% B to 70% B over 20 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to 95% B over 1 minute and re-equilibrate for 5-10 minutes before the next injection.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector (if the derivative has a chromophore) or a mass spectrometer.
-
Collect fractions corresponding to the main peak of the desired product.
-
-
Post-Purification:
-
Combine the collected fractions.
-
Remove the mobile phase solvents under reduced pressure (e.g., rotary evaporation). The use of volatile buffers like ammonium formate facilitates their removal.
-
Analyze the purity of the final product by analytical HPLC.
-
Caption: Step-by-step workflow for HILIC purification.
Protocol 2: Cation-Exchange Chromatography
This protocol is suitable for capturing and purifying the target compound from a crude reaction mixture, especially when dealing with significant amounts of non-basic impurities.
Materials and Equipment:
-
Chromatography system (can be a simple low-pressure setup for initial capture).
-
Strong or weak cation-exchange column (e.g., Sulfonic acid or Carboxylic acid functionalized resin).
-
Loading Buffer: Low ionic strength buffer at a pH where the amine is protonated (e.g., 20 mM MES buffer, pH 6.0).
-
Elution Buffer: High ionic strength buffer (e.g., 20 mM MES buffer + 1 M NaCl, pH 6.0) or a buffer with a higher pH to deprotonate the amine.
-
Crude sample of this compound derivative.
Step-by-Step Methodology:
-
Column Equilibration:
-
Equilibrate the cation-exchange column with at least 5-10 column volumes of Loading Buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude sample in the Loading Buffer. Ensure the pH of the sample solution is at least 1-2 pH units below the pKa of the amine to ensure it is protonated.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of Loading Buffer to remove unbound, neutral, and anionic impurities.
-
-
Elution:
-
Elute the bound compound by applying a linear gradient or a step gradient of the Elution Buffer (increasing salt concentration).[11] Alternatively, a step change in pH can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC, HPLC).
-
-
Desalting:
-
The collected fractions will contain a high concentration of salt. A subsequent desalting step (e.g., using a reversed-phase C18 solid-phase extraction cartridge or dialysis) is necessary to obtain the final pure compound.
-
Data Presentation and Expected Results
The following table summarizes the starting conditions for both HILIC and IEC purification methods.
| Parameter | HILIC Method | Cation-Exchange Method |
| Stationary Phase | Silica, Amide, or Diol (5 µm) | Strong Cation-Exchange (e.g., Sulfopropyl) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | 20 mM MES Buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile | 20 mM MES Buffer + 1 M NaCl, pH 6.0 |
| Gradient | 95% to 70% B over 20 min | Step or linear gradient to 100% B |
| Flow Rate | Dependent on column dimensions | Dependent on column dimensions |
| Detection | UV and/or MS | UV or offline analysis (TLC, HPLC) |
| Expected Purity | >98% | >95% (before desalting) |
Advanced Considerations: Chiral Separation
Spiroketals can possess axial chirality, and derivatives of 6-Amino-1,4,8-trioxaspiro[4.5]decane may exist as enantiomers.[5] If the synthesis is not stereospecific, a racemic mixture will be produced. For pharmacological studies, it is often crucial to separate these enantiomers.
Chiral separation can be achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs are a common choice and can be used in normal-phase, reversed-phase, or polar organic modes.[13]
Screening for Chiral Separation:
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., amylose or cellulose derivatives).
-
Mobile Phase Screening: Test different mobile phase systems, such as:
-
Normal Phase: Heptane/Isopropanol mixtures.
-
Polar Organic Mode: Acetonitrile/Methanol mixtures.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures.[14]
-
-
Additive Effects: The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly impact selectivity. For the amine-containing target molecule, a basic additive in a normal-phase system is often beneficial.
A systematic screening approach across different columns and mobile phases is the most effective way to identify a suitable method for chiral separation.[13]
Conclusion
The successful chromatographic purification of this compound derivatives is readily achievable with a rational and systematic approach. By understanding the physicochemical properties of these polar, basic molecules, researchers can select the most appropriate chromatographic technique. HILIC offers an excellent balance of retention, resolution, and compatibility with modern analytical techniques like mass spectrometry. Ion-exchange chromatography provides a robust, high-capacity alternative, particularly for initial capture from complex mixtures. By following the detailed protocols and considering advanced aspects such as chiral separation, scientists and drug development professionals can confidently obtain high-purity materials essential for their research endeavors.
References
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
-
ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. [Link]
-
PubChem. 6-Amino-1,4,8-trioxaspiro[4.5]decane. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Chemistry LibreTexts. 3.4.3. Ion Exchange Chromatography. [Link]
-
Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
Chrom Tech, Inc. Mastering Ion Exchange Chromatography: Essential Guide. [Link]
-
YouTube. Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
Welcome to the technical support center for the synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting reaction failures, ensuring scientific integrity and a higher probability of success.
The synthesis of this compound is a sequential process that can be broadly divided into three key stages:
-
Formation of the Spiroketal Ketone Precursor: Synthesis of 1,4,8-trioxaspiro[4.5]decan-6-one.
-
Reductive Amination: Conversion of the ketone to the primary amine, 1,4,8-trioxaspiro[4.5]decan-6-amine.
-
Oxalate Salt Formation: Crystallization of the final product.
This guide will address potential failures at each of these critical junctures.
Part 1: Troubleshooting the Formation of 1,4,8-trioxaspiro[4.5]decan-6-one
The formation of the spiroketal core is a crucial first step. Issues here will invariably impact the entire synthetic route. The most common approach involves the acid-catalyzed intramolecular cyclization of a suitable dihydroxy ketone precursor.
Q1: My reaction to form the spiroketal ketone is showing low conversion, with significant amounts of starting material remaining. What are the likely causes and solutions?
A1: Low conversion in spiroketalization is often related to equilibrium and kinetic factors. Here are the primary causes and troubleshooting steps:
-
Insufficient Acid Catalyst: The acid catalyst is essential for protonating the carbonyl and hydroxyl groups, facilitating cyclization.
-
Solution: Ensure the catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) is fresh and used in the correct stoichiometric amount (typically 0.05-0.1 equivalents). A trial with a slightly increased catalyst loading may be beneficial.
-
-
Presence of Water: Spiroketal formation is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.
-
Solution: Employ anhydrous solvents and reagents. The use of a Dean-Stark apparatus to azeotropically remove water during the reaction is highly recommended. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached thermodynamic equilibrium.
-
Solution: Increase the reaction temperature (refluxing in a suitable solvent like toluene is common) and extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion.
-
Q2: I am observing the formation of significant side products during the spiroketalization. How can I minimize these?
A2: Side product formation often arises from intermolecular reactions or degradation of starting materials under acidic conditions.
-
Intermolecular Reactions: At high concentrations, the dihydroxy ketone precursor can react with itself to form oligomeric or polymeric byproducts.
-
Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
Acid-Catalyzed Degradation: Prolonged exposure to strong acid and high temperatures can lead to decomposition.
-
Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature that still affords a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-running.
-
Part 2: Troubleshooting the Reductive Amination of 1,4,8-trioxaspiro[4.5]decan-6-one
The conversion of the spiroketal ketone to the desired primary amine is most commonly achieved through reductive amination. This involves the formation of an intermediate imine or iminium ion, which is then reduced.
Q3: My reductive amination is resulting in a low yield of the desired 6-Amino-1,4,8-trioxaspiro[4.5]decane. What are the common pitfalls?
A3: Low yields in this step can often be traced to incomplete imine formation, issues with the reducing agent, or competing side reactions.[1]
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.
-
Solution: As with spiroketalization, water removal is critical. Ensure anhydrous conditions and consider the use of a dehydrating agent. A catalytic amount of a weak acid (e.g., acetic acid) can also promote imine formation.[1]
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be suitable or may have degraded.
-
Solution: For the reductive amination of ketones to primary amines using ammonia, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are more selective for the iminium ion over the ketone.[1] Always use a fresh, high-quality reducing agent.
-
-
Reduction of the Starting Ketone: A reducing agent that is too reactive (e.g., sodium borohydride under certain conditions) can reduce the starting ketone to an alcohol before imine formation can occur.
-
Solution: Switch to a more selective reducing agent like NaBH₃CN.
-
Q4: I am observing the formation of a secondary amine byproduct. How can I prevent this?
A4: The formation of a secondary amine is a common side reaction where the initially formed primary amine reacts with another molecule of the starting ketone.
-
Solution: This can be minimized by using a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). This stoichiometric control favors the formation of the primary amine.
Experimental Protocol: Reductive Amination
-
Dissolve 1,4,8-trioxaspiro[4.5]decan-6-one in an anhydrous solvent such as methanol or ethanol.
-
Add a large excess (5-10 equivalents) of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with an acidic workup to separate the basic amine from non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified to liberate the free amine, followed by extraction with an organic solvent.[1]
Troubleshooting Flowchart for Reductive Amination
Caption: Troubleshooting decision tree for low yields in reductive amination.
Part 3: Troubleshooting the Oxalate Salt Formation
The final step is the formation and crystallization of the oxalate salt. This step is crucial for the purification and stability of the final product.
Q5: I am obtaining an oil or a gummy solid instead of a crystalline precipitate upon adding oxalic acid. What can I do?
A5: The formation of non-crystalline material is a common issue with amine salt crystallizations. Several factors can contribute to this problem.
-
Purity of the Amine: Impurities from previous steps can inhibit crystallization.
-
Solution: Ensure the free amine is of high purity before attempting salt formation. Purification by column chromatography may be necessary.
-
-
Solvent System: The choice of solvent is critical for successful crystallization.
-
Solution: The amine freebase should be dissolved in a solvent in which the oxalate salt is insoluble. Common choices include isopropanol (IPA), ethanol, or mixtures with less polar solvents like diethyl ether or heptane. If an oil forms, try adding a non-polar "anti-solvent" dropwise to induce precipitation. Trituration of the oil with a non-polar solvent can also sometimes induce crystallization.
-
-
Water Content: Even trace amounts of water can prevent the crystallization of anhydrous salts, leading to the formation of oils.
-
Solution: Use anhydrous solvents and reagents. If the free amine was isolated from an aqueous workup, ensure it is thoroughly dried before proceeding.
-
-
Rate of Cooling: Rapid cooling can lead to the formation of an amorphous solid or oil.
-
Solution: Allow the solution to cool slowly to room temperature and then in the refrigerator. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Quantitative Data Summary for Crystallization
| Solvent System | Observation | Recommendation |
| Isopropanol (IPA) | Oiling out | Add diethyl ether dropwise as an anti-solvent. |
| Ethanol | Slow crystallization | Cool slowly and allow to stand for an extended period. |
| Methanol | Salt may be too soluble | Not generally recommended for initial precipitation. |
| Tetrahydrofuran (THF) | Potential for good precipitation | A viable alternative to alcohols. |
Experimental Protocol: Oxalate Salt Formation
-
Dissolve the purified 6-Amino-1,4,8-trioxaspiro[4.5]decane in a minimal amount of a suitable dry solvent (e.g., isopropanol).
-
In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
If a precipitate does not form immediately, try scratching the flask or adding a seed crystal if available.
-
If an oil forms, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until a solid begins to form.
-
Allow the mixture to stand, ideally at a reduced temperature (e.g., 4 °C), to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Logical Relationship Diagram for Crystallization Issues
Caption: Causal factors and solutions for amine oxalate crystallization problems.
References
-
Reductive Amination - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reductive amination - Wikipedia. (2023, December 19). Retrieved January 19, 2026, from [Link]
-
Forming oxalate salts of amines - Sciencemadness.org. (2009, July 25). Retrieved January 19, 2026, from [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC. (2011, July 28). Retrieved January 19, 2026, from [Link]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches - ARKAT USA. (2006). Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate. As a key intermediate in various developmental pipelines, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise. Our aim is to empower you to overcome common synthetic challenges and streamline your path to successful outcomes.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While proprietary specifics may vary, a common and logical synthetic approach involves three key stages:
-
Spiroketalization: Formation of the 1,4,8-trioxaspiro[4.5]decan-6-one core. This is typically achieved through the acid-catalyzed reaction of a suitable keto-diol precursor.
-
Reductive Amination: Conversion of the spiroketone to the corresponding primary amine, 6-Amino-1,4,8-trioxaspiro[4.5]decane.
-
Oxalate Salt Formation: Purification and stabilization of the amine product as its oxalate salt.
Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. The following sections will address these challenges in a practical, question-and-answer format.
Caption: Troubleshooting workflow for low yield in reductive amination.
Oxalate Salt Formation and Purification Stage
Q5: I am having difficulty crystallizing the oxalate salt of my amine, or I am getting an oily product. What can I do?
A5: Oiling out or failure to crystallize is often related to impurities or the choice of solvent.
-
Purity of the Amine: The free base amine should be as pure as possible before attempting salt formation.
-
Solution: Purify the crude amine by column chromatography or distillation before forming the salt.
-
-
Solvent System: The choice of solvent is critical for crystallization.
-
Solution: A common procedure is to dissolve the amine in a solvent in which the oxalate salt is sparingly soluble, such as isopropanol (IPA) or ethanol. [1]A solution of oxalic acid in the same solvent is then added. The use of a co-solvent system, like IPA/ether, can also induce precipitation. [1]* Stoichiometry: The stoichiometry of the amine to oxalic acid should be carefully controlled.
-
Solution: Typically, a 1:1 molar ratio is used. Adding a slight excess of oxalic acid can sometimes aid in complete precipitation, but the excess acid will need to be removed during washing.
-
Q6: The purity of my final oxalate salt is lower than expected. What are the likely impurities and how can I remove them?
A6: Impurities in the final product can be carried over from previous steps or introduced during the salt formation.
-
Common Impurities:
-
Residual starting ketone or secondary amine from the reductive amination.
-
Excess oxalic acid.
-
Solvent residues.
-
-
Purification Strategies:
-
Recrystallization: Recrystallize the crude oxalate salt from a suitable solvent system.
-
Washing: Thoroughly wash the filtered salt with a cold solvent in which the salt is insoluble but the impurities are soluble (e.g., cold IPA or ether). [1] * Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.
-
| Parameter | Recommendation | Rationale |
| Amine Purity | >95% (by NMR/GC) | Impurities can inhibit crystallization. |
| Solvent for Salt Formation | Isopropanol, Ethanol | Good solubility for the free base, poor for the salt. |
| Oxalic Acid Addition | Slow, dropwise addition | Promotes the formation of well-defined crystals. |
| Purification | Recrystallization/Washing | Removes process-related impurities and excess acid. |
III. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I should take during this synthesis?
A: Standard laboratory safety protocols should be followed. Specifically:
-
Reductive Amination: Be aware that some reducing agents, like sodium cyanoborohydride, can release toxic hydrogen cyanide gas upon acidification. [2]Work in a well-ventilated fume hood and quench the reaction carefully.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
Oxalic Acid: Oxalic acid is toxic and corrosive. [1]Handle with care and avoid inhalation of dust or contact with skin.
Q: How can I monitor the progress of each reaction step?
A: Thin-Layer Chromatography (TLC) is a versatile tool for monitoring the consumption of starting materials and the formation of products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis. For the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming purity and structure. [3][4] Q: Can I use a different counter-ion instead of oxalate?
A: Yes, other counter-ions such as hydrochloride or sulfate can be used to form amine salts. [1]However, oxalate salts are often chosen for their crystalline nature, which can facilitate purification. The choice of counter-ion may depend on the downstream application of the compound.
Q: What is the anomeric effect and how does it relate to the spiroketalization step?
A: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to prefer an axial orientation. [5]In spiroketalization, this effect plays a crucial role in determining the stereochemical outcome of the reaction, often favoring the thermodynamically most stable isomer.
IV. Experimental Protocols
Protocol 1: Synthesis of 1,4,8-Trioxaspiro[4.5]decan-6-one
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the keto-diol precursor (1.0 eq), a suitable solvent such as toluene (approx. 0.1 M), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiroketone.
Protocol 2: Synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane
-
Dissolve the crude 1,4,8-trioxaspiro[4.5]decan-6-one (1.0 eq) in anhydrous methanol.
-
Add a solution of ammonia in methanol (7N, 10 eq) and stir for 1-2 hours at room temperature to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
Protocol 3: Formation of this compound
-
Dissolve the crude 6-Amino-1,4,8-trioxaspiro[4.5]decane in a minimal amount of isopropanol.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in isopropanol.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold isopropanol, followed by diethyl ether.
-
Dry the solid under vacuum to a constant weight to obtain the final product.
V. References
-
Arkat USA. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from arkat-usa.org
-
BenchChem. (2025). Application Notes and Protocols for Spiroketalization Reactions. Retrieved from benchchem.com
-
BenchChem. (2025). Technical Support Center: Optimization of Spiroketalization Reactions. Retrieved from benchchem.com
-
Danishefsky, S. J., & Tan, D. S. (2017). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from skitanlab.com
-
Sciencemadness.org. (2009). Forming oxalte salts of amines. Retrieved from sciencemadness.org
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from sigmaaldrich.com
-
Synblock. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane hemioxalate. Retrieved from synblock.com
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from chem.rochester.edu
-
Wikipedia. (n.d.). Reductive amination. Retrieved from en.wikipedia.org
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Ball, M., & Paquin, J. F. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from masterorganicchemistry.com
-
Chemdad. (n.d.). This compound. Retrieved from chemdad.com
-
Echemi. (n.d.). 6-AMino-1,4,8-trioxaspiro[4.5]decane. Retrieved from echemi.com
-
LibreTexts. (2023). Reductive Amination. Retrieved from chem.libretexts.org
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-chemistry.org
-
PubChem. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. Retrieved from pubchem.ncbi.nlm.nih.gov
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from reddit.com
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from researchgate.net
-
Synple Chem. (n.d.). Reductive Amination. Retrieved from synple-chem.com
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Chemistry. Retrieved from youtube.com
-
YouTube. (2025). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. Retrieved from youtube.com
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
-
BenchChem. (n.d.). Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Retrieved from benchchem.com
-
Synblock. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane hemioxalate. Retrieved from synblock.com
-
Organic Syntheses. (n.d.). Diacetonamine, acid oxalate. Retrieved from orgsyn.org
-
ACS Publications. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(28), 9056–9057.
-
ACS Publications. (2013). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 135(32), 12017–12027.
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from acsgcipr.wordpress.com
-
PubMed. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-9.
-
Google Patents. (n.d.). WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof". Retrieved from patents.google.com
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 29(1), 123.
-
National Institutes of Health. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 243, 114777.
-
PubMed. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452.
-
ResearchGate. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 379-401.
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from researchgate.net
-
ResearchGate. (n.d.). Epimerization of spiroacetals through acid-catalyzed heterolysis. Retrieved from researchgate.net
-
PubMed. (1995). Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection Using Tris(2,2'-bipyridyl)ruthenium(II) in the Mobile Phase. Analytical Chemistry, 67(10), 1733-9.
Sources
- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 6-Amino-1,4,8-trioxaspiro[4.5]decane hemioxalate - Synblock [synblock.com]
- 4. Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection Using Tris(2,2'-bipyridyl)ruthenium(II) in the Mobile Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Side reactions and by-products in "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" synthesis
Welcome to the technical support center for the synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and reproducible synthesis.
I. Introduction to the Synthesis
The synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane is most commonly achieved through the reductive amination of its corresponding ketone precursor, 1,4,8-trioxaspiro[4.5]decan-6-one, using ammonia as the nitrogen source. This is followed by the formation of the oxalate salt, which serves both as a means of purification and to provide a stable, crystalline solid.
While the reaction appears straightforward, there are several potential pitfalls that can lead to low yields, impure products, and difficulties in purification. This guide will address these challenges in a question-and-answer format, providing both diagnostic advice and preventative solutions.
II. Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis.
Question 1: My overall yield of the final oxalate salt is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a multifaceted problem that can arise from several stages of the synthesis. Let's break down the potential causes and their solutions.
-
Incomplete Imine Formation: The first step of the reductive amination is the formation of an imine intermediate from the ketone and ammonia. This is a reversible reaction, and the equilibrium may not favor the imine.
-
Causality: The presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: Ensure your reagents and solvent are sufficiently dry. While the reaction can tolerate small amounts of water, using anhydrous solvents and fresh ammonia solution is recommended.
-
-
Premature Reduction of the Ketone: The reducing agent may react with the starting ketone before it has a chance to form the imine.
-
Causality: This is more likely with stronger, less selective reducing agents like sodium borohydride, which can reduce both ketones and imines.[1][2][3]
-
Solution: Opt for a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] These reagents are more reactive towards the protonated imine (iminium ion) than the ketone, especially under mildly acidic conditions.[1][5]
-
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-5) which catalyze the dehydration step.[1] However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.
-
Solution: The use of ammonium acetate or ammonium chloride can serve as both the ammonia source and a buffer to maintain a suitable pH.[5]
-
-
Losses during Workup and Crystallization: The product may be lost during the extraction and crystallization steps.
-
Solution: During the acidic workup to remove non-basic impurities, ensure the pH of the aqueous layer is sufficiently low (pH ~2) to fully protonate and extract the amine. Conversely, when isolating the free amine, ensure the aqueous layer is sufficiently basic (pH >10) to deprotonate the ammonium salt. During crystallization of the oxalate salt, avoid using a large excess of solvent, as this will increase the solubility of the product and reduce the yield.
-
Troubleshooting Summary for Low Yield
| Potential Cause | Diagnostic Check | Recommended Action |
| Incomplete Imine Formation | TLC or GC-MS analysis shows a significant amount of unreacted ketone. | Use anhydrous solvents and fresh ammonia source. |
| Premature Ketone Reduction | ¹H NMR or GC-MS of the crude product shows the presence of 6-hydroxy-1,4,8-trioxaspiro[4.5]decane. | Switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[4] |
| Suboptimal pH | Monitor the reaction pH; slow or no reaction. | Use an ammonium salt (e.g., NH₄OAc) as both ammonia source and buffer.[5] |
| Product Loss During Workup | Low recovery after extraction or crystallization. | Carefully control pH during extractions. Optimize solvent volume for crystallization. |
Question 2: My final product is contaminated with a significant amount of an alcohol by-product (6-hydroxy-1,4,8-trioxaspiro[4.5]decane). How can I prevent its formation and remove it?
Answer:
The presence of the corresponding alcohol is a classic side reaction in reductive aminations.
-
Cause: As mentioned previously, this by-product arises from the reduction of the starting ketone, 1,4,8-trioxaspiro[4.5]decan-6-one, by the hydride reagent. This occurs when the reduction of the ketone is competitive with or faster than the formation of the imine.
-
Prevention:
-
Choice of Reducing Agent: The most effective preventative measure is to use a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this purpose.[1][4]
-
One-Pot vs. Stepwise Procedure: While one-pot reductive aminations are efficient, a stepwise approach can offer more control. This involves pre-forming the imine by stirring the ketone and ammonia source together for a period before adding the reducing agent.[6] The progress of imine formation can be monitored by techniques like TLC or NMR.
-
-
Removal:
-
Acid-Base Extraction: The desired amine is basic, while the alcohol by-product is neutral. An acidic wash during the workup will extract the amine into the aqueous phase as its protonated salt, leaving the alcohol in the organic layer.
-
Crystallization with Oxalic Acid: The formation of the oxalate salt is a highly effective purification step. The desired amine will selectively precipitate as the oxalate salt, while the more soluble alcohol by-product will remain in the mother liquor.
-
Question 3: I am observing by-products with higher molecular weights in my mass spectrometry analysis, suggesting the formation of secondary or tertiary amines. Why is this happening?
Answer:
The formation of di- and tri-alkylated amines is a common issue when using ammonia for reductive amination.
-
Cause: The primary amine product is also nucleophilic and can react with the imine intermediate or the starting ketone to form secondary and subsequently tertiary amines. This is a form of over-alkylation.[6][7]
-
Prevention:
-
Excess Ammonia: Using a large excess of ammonia can statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.
-
Controlled Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the primary amine product low at any given time, thus minimizing its chance to react further.
-
-
Removal:
-
Chromatography: While challenging on a large scale, column chromatography can be used to separate the primary, secondary, and tertiary amines.
-
Selective Crystallization: The oxalate salts of the primary, secondary, and tertiary amines will have different solubilities. Careful control of the crystallization conditions (solvent, temperature) may allow for the selective precipitation of the desired primary amine oxalate.
-
Visualizing the Reaction and Side Products
Caption: Main synthetic pathway and major side reactions.
III. Frequently Asked Questions (FAQs)
Q1: Why is oxalic acid used to form the salt? Can I use other acids like HCl?
A1: Oxalic acid is often preferred for several reasons. It is a dicarboxylic acid, which can form well-defined, crystalline salts with amines through hydrogen bonding.[2] These crystalline salts are often less hygroscopic and easier to handle than their hydrochloride counterparts. Furthermore, the crystallization of the oxalate salt is a highly effective method for purification, often selectively precipitating the desired primary amine and leaving by-products in solution. While HCl can be used, the resulting hydrochloride salt may be more challenging to crystallize or may be more hygroscopic.
Q2: My spiroketal seems to be degrading during workup. How can I improve its stability?
A2: Spiroketals can be sensitive to acidic conditions, which can catalyze their hydrolysis back to the corresponding dihydroxy-ketone.[8][9] While mildly acidic conditions are necessary for the reductive amination and the acidic extraction, prolonged exposure to strong acids or high temperatures should be avoided. It is recommended to perform acidic extractions at low temperatures (e.g., using an ice bath) and to not let the acidic solutions stand for extended periods.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting ketone and the appearance of the amine product. Staining with ninhydrin is effective for visualizing the amine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the starting material, product, and volatile by-products like the alcohol and secondary/tertiary amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to quantify the level of impurities if they are present in significant amounts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and final purity assessment, especially when coupled with a suitable detector like a mass spectrometer (LC-MS).[9]
Analytical Methods Comparison
| Technique | Application | Strengths | Limitations |
| TLC | Reaction Monitoring | Fast, inexpensive, good for qualitative assessment. | Not quantitative, may have co-eluting spots. |
| GC-MS | Reaction Monitoring, Impurity Profiling | High resolution, provides molecular weight information. | Requires volatile and thermally stable compounds. |
| NMR | Structure Elucidation, Purity Assessment | Provides detailed structural information, can be quantitative. | Lower sensitivity than MS, complex mixtures can be difficult to interpret. |
| HPLC/LC-MS | Purity Assessment, Quantification | High sensitivity and selectivity, suitable for non-volatile compounds. | More expensive instrumentation, method development can be time-consuming. |
Q4: Can I perform this reaction as a one-pot synthesis?
A4: Yes, this reaction is commonly performed as a one-pot procedure where the ketone, ammonia source, and reducing agent are all combined.[7] This is often more efficient in terms of time and resources. However, as discussed in the troubleshooting section, a stepwise approach where the imine is pre-formed before the addition of the reducing agent can sometimes provide better control over side reactions, particularly the reduction of the starting ketone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 1,4,8-trioxaspiro[4.5]decan-6-one (1.0 eq) in an appropriate solvent (e.g., methanol) is added an ammonia source (e.g., ammonium acetate, 5-10 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred at room temperature until the starting ketone is consumed, as monitored by TLC or GC-MS (typically 12-24 hours).
-
The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is extracted with dilute aqueous HCl (e.g., 1 M). The aqueous layer is collected.
-
The aqueous layer is cooled in an ice bath and basified to pH >10 with a strong base (e.g., NaOH).
-
The liberated free amine is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A solution of oxalic acid (1.0 eq) in the same solvent is added dropwise.
-
The resulting precipitate is stirred, collected by filtration, washed with cold solvent, and dried under vacuum to yield the final oxalate salt.
V. References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Perri, F., et al. Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules. (2008). [Link]
-
Lanigan, R. M., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. (2013). [Link]
-
Google Patents. Process for the preparation of oxalate esters. (1977).
-
CORE. A systematic study of the purification of oxalic acid. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). [Link]
-
Cho, B. T., & Kang, S. K. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Tetrahedron. (2005). [Link]
-
Tan, D. S., et al. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. (2006). [Link]
-
ResearchGate. Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. (2020). [Link]
-
Jagadeesh, R. V., et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. (2017). [Link]
-
MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2024). [Link]
-
Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]
-
ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). [Link]
-
PubMed Central. Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. (2021). [Link]
-
ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2005). [Link]
-
National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). [Link]
-
Google Patents. Method for purifying oxalic acid solution. (2008).
-
RSC Publishing. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. (2018). [Link]
-
Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). [Link]
-
PubMed. Oxalic acid: a microbial metabolite of interest for the pulping industry. (2004). [Link]
-
Vedantu. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Link]
-
ResearchGate. Selected Proton Chemical Shifts of 1,6,9-Trioxaspiro[4.5]decanes in the.... (2020). [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1993). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Scale-Up of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and overcome the challenges associated with this unique spirocyclic amine oxalate. This guide is structured to address common questions and troubleshoot specific issues you may encounter during your process development and scale-up activities.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and synthesis of this compound.
Q1: What is this compound and what are its key properties?
This compound is the salt form of the novel spirocyclic amine, 6-Amino-1,4,8-trioxaspiro[4.5]decane. The oxalate salt is often preferred for its crystalline nature, which facilitates purification and improves handling and stability of the parent amine. A related salt, the hemioxalate, has been documented with a molecular formula of C₁₆H₂₈N₂O₁₀ and a molecular weight of 408.40 g/mol [1]. The oxalate salt is expected to be a white to off-white crystalline solid. Key properties to consider during development are its solubility in various solvent systems, melting point, and thermal stability.
Q2: What are the primary safety concerns when handling this compound and its precursors?
Handling this compound requires adherence to standard safety protocols for fine chemicals. Specific concerns include:
-
Amine Handling : The free amine precursor is likely to be a basic and potentially corrosive compound. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact. Work should be conducted in a well-ventilated fume hood.
-
Oxalic Acid Toxicity : Oxalic acid is a toxic and corrosive substance. Ingestion of 5–15 grams can be fatal[2]. It is crucial to avoid inhalation of dust and direct contact with the skin and eyes[3].
-
Thermal Decomposition : Amine oxalate salts can decompose upon heating, potentially releasing toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[2]. Thermal analysis (e.g., TGA/DSC) is recommended to understand the decomposition profile before large-scale drying operations.
Q3: What are the initial steps in the synthesis of the 6-Amino-1,4,8-trioxaspiro[4.5]decane backbone?
The synthesis of the spiroketal core likely involves the acid-catalyzed reaction of a suitable ketone precursor with a diol. For instance, the synthesis of the related 1,4-dioxaspiro[4.5]decan-8-one is achieved through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution[4]. A similar strategy, starting from a protected aminocyclohexanone derivative and a suitable diol, can be envisioned for the synthesis of the 6-Amino-1,4,8-trioxaspiro[4.5]decane backbone.
Q4: Why is the oxalate salt form often chosen for purification and isolation?
The formation of a salt, such as an oxalate, is a common strategy in pharmaceutical development to:
-
Induce Crystallization : Many free amines are oils or low-melting solids that are difficult to purify. Conversion to a salt often yields a highly crystalline solid that can be easily isolated and purified by recrystallization.
-
Improve Stability : Salts are generally more stable than the corresponding free bases, with higher melting points and reduced susceptibility to degradation.
-
Control Stoichiometry : Salt formation allows for precise control of the stoichiometric ratio of the amine and the counter-ion.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield or Incomplete Reaction During Spiroketal Formation
Potential Causes:
-
Inefficient Acid Catalysis : The choice and concentration of the acid catalyst are critical for spiroketalization.
-
Water Removal : The reaction is an equilibrium process, and the presence of water can drive the reaction backward, reducing the yield.
-
Steric Hindrance : The sterically demanding nature of the spirocyclic system can lead to slow reaction kinetics.
Solutions:
-
Catalyst Screening : Evaluate a range of acid catalysts (e.g., p-toluenesulfonic acid, camphorsulfonic acid, acidic resins) and optimize the catalyst loading.
-
Azeotropic Water Removal : Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane) to continuously remove water from the reaction mixture.
-
Reaction Time and Temperature : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) and adjust the reaction time and temperature accordingly.
Problem 2: Difficulty in Isolating the Free Amine
Potential Causes:
-
Emulsion Formation During Work-up : The basic nature of the amine can lead to the formation of stable emulsions during aqueous work-up.
-
Product Volatility : The free amine may be volatile, leading to losses during solvent removal.
-
Product Solubility : The free amine may have high solubility in the aqueous phase, leading to poor extraction efficiency.
Solutions:
-
Brine Wash : Use a saturated sodium chloride solution to break emulsions and reduce the solubility of the amine in the aqueous layer.
-
Solvent Selection : Employ a water-immiscible organic solvent with a relatively low boiling point for extraction (e.g., dichloromethane, ethyl acetate).
-
pH Adjustment : Carefully adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction.
Problem 3: Inconsistent Crystallization of the Oxalate Salt
Potential Causes:
-
Polymorphism : The oxalate salt may exist in multiple crystalline forms (polymorphs), each with different solubility and stability profiles. This can lead to inconsistent crystallization behavior[5].
-
Solvent Effects : The choice of solvent can significantly impact the crystal form, yield, and purity of the product. Amine salts can sometimes form oils or hydrated crystals in the presence of water[6].
-
Impurity Effects : The presence of impurities can inhibit crystallization or lead to the formation of an amorphous solid.
Solutions:
-
Controlled Crystallization Conditions : Carefully control the rate of cooling, agitation, and solvent composition to promote the formation of the desired polymorph.
-
Solvent Screening : Conduct a systematic screening of different solvents and solvent mixtures to identify optimal crystallization conditions. Common solvents for amine salt crystallization include alcohols (e.g., isopropanol, ethanol) and ethers (e.g., diethyl ether, MTBE)[6].
-
Seeding : Use seed crystals of the desired polymorph to ensure consistent crystallization.
-
Impurity Removal : Ensure the free amine is of high purity before salt formation.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane (Hypothetical Route)
This protocol is a representative example based on established chemical principles for spiroketal formation and should be optimized for specific laboratory conditions.
Materials:
-
Protected 4-aminocyclohexanone derivative
-
Ethylene glycol
-
Glycerol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Deprotection agent (e.g., HCl for Boc group)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the protected 4-aminocyclohexanone derivative, ethylene glycol (1.1 eq.), glycerol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected spiroketal amine.
-
Deprotect the amine using standard literature procedures. For example, if a Boc protecting group is used, dissolve the protected amine in dichloromethane and add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
After deprotection is complete, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the free amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 6-Amino-1,4,8-trioxaspiro[4.5]decane.
Protocol 2: Formation and Crystallization of this compound
Materials:
-
Crude 6-Amino-1,4,8-trioxaspiro[4.5]decane
-
Anhydrous oxalic acid
-
Isopropanol (IPA)
-
Diethyl ether
Procedure:
-
Dissolve the crude 6-Amino-1,4,8-trioxaspiro[4.5]decane in a minimal amount of isopropanol.
-
In a separate flask, dissolve anhydrous oxalic acid (1.0 eq.) in isopropanol.
-
Slowly add the oxalic acid solution to the amine solution with stirring. The formation of a precipitate may be observed.
-
If no precipitate forms, slowly add diethyl ether as an anti-solvent until turbidity is observed.
-
Stir the mixture at room temperature for a few hours and then cool in an ice bath to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration and wash with a cold IPA/diethyl ether mixture.
-
Dry the solid under vacuum at a temperature determined to be safe by thermal analysis.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree for Crystallization
Caption: Decision tree for troubleshooting crystallization issues.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
Forming oxalte salts of amines. Sciencemadness.org. [Link]
-
OXALIC ACID | Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical. [Link]
-
The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. SciELO. [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing). [Link]
Sources
- 1. 6-Amino-1,4,8-trioxaspiro[4.5]decane hemioxalate - Synblock [synblock.com]
- 2. scielo.br [scielo.br]
- 3. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Managing the Solubility of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate in Organic Solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for managing the solubility of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this compound. The following information is structured in a question-and-answer format to provide direct and actionable solutions to potential issues.
Understanding the Molecule: A Senior Scientist's Perspective
This compound is a unique molecule combining a spirocyclic amine with an oxalate counterion. The spiroketal portion introduces a three-dimensional structure, while the ether oxygens and the primary amine contribute to its polarity and hydrogen bonding capabilities. The oxalate counterion, a dicarboxylic acid, further enhances the salt's polarity and its potential for strong intermolecular interactions. The solubility of this salt in any given organic solvent is a delicate balance between the energy required to break its crystal lattice structure and the energy released when the individual ions are solvated by the solvent molecules. This guide will help you navigate this balance to achieve successful dissolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility Fundamentals
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the primary factors I should consider?
A1: The dissolution of a salt like this compound is governed by the principle of "like dissolves like."[1] This compound is a polar organic salt, and its solubility will be favored in polar solvents. Several factors influence this process:
-
Solvent Polarity: Polar solvents are generally more effective at solvating the charged amine cation and oxalate anion. The dielectric constant of a solvent is a good indicator of its polarity; solvents with higher dielectric constants are typically better at dissolving salts.[2]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Your compound has multiple sites for hydrogen bonding (amine group, ether oxygens, and the oxalate counterion). Solvents that can participate in hydrogen bonding will enhance solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.[3][4][5] This is because the added thermal energy helps to overcome the crystal lattice energy of the salt.
-
Crystal Lattice Energy: The strength of the interactions within the solid crystal of the salt must be overcome by the solvent. The strong ionic and hydrogen bonding interactions in the oxalate salt contribute to a significant lattice energy.
A systematic approach to solvent selection is crucial. Start with polar, protic solvents and then explore polar, aprotic options.
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: Based on the polar nature of the salt, the following solvents are recommended for initial screening. It is advisable to start with small-scale solubility tests (e.g., 1-5 mg of compound in 0.1-0.5 mL of solvent).
| Solvent | Class | Key Properties | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High dielectric constant, strong H-bond acceptor | Excellent for dissolving a wide range of polar compounds and salts. Often a solvent of last resort due to its high boiling point. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High dielectric constant, strong H-bond acceptor | Similar to DMSO, a powerful solvent for polar molecules. |
| Methanol (MeOH) | Polar Protic | Forms strong hydrogen bonds, high polarity | The hydroxyl group can effectively solvate both the cation and the anion of the salt. |
| Ethanol (EtOH) | Polar Protic | Forms hydrogen bonds, slightly less polar than methanol | A good alternative to methanol, often with slightly lower solubility for highly polar salts. |
| Water | Polar Protic | Universal polar solvent, excellent H-bonding | While an inorganic solvent, it is a good baseline for understanding the compound's polarity. Trace amounts in organic solvents can significantly impact solubility. |
Note: Always use anhydrous solvents when possible, as the presence of water can significantly alter the solubility profile.
Troubleshooting Common Dissolution Problems
Q3: I've tried a recommended polar solvent, but the compound is only sparingly soluble. What steps can I take to improve solubility?
A3: If initial attempts at dissolution are unsuccessful, consider the following systematic approach:
-
Increase Temperature: Gently warm the mixture. Many organic salts exhibit a significant increase in solubility with temperature.[3][4][5] Use a water bath or a controlled heating block and monitor for any signs of degradation.
-
Sonication: Use an ultrasonic bath to provide energy to break apart the solid particles and enhance the interaction between the solute and solvent.
-
Co-solvent Systems: If a single solvent is not effective, a mixture of solvents can be employed. For example, starting with a good solvent like DMSO or methanol and adding a less polar co-solvent in which the compound is insoluble can sometimes improve overall solubility for certain applications, though this is more commonly used for inducing crystallization (as an anti-solvent).[6][7] A more effective approach for improving solubility is to use a mixture of two good polar solvents.
-
pH Adjustment: Although you are working with a pre-formed salt, the solubility of amine salts can be pH-dependent. In a non-aqueous system, the addition of a small amount of a suitable acid (like a few microliters of acetic acid) might alter the equilibrium and improve solubility, but this should be done with caution as it can affect the stability of your compound and downstream applications.
Q4: My compound initially dissolves with heating, but it precipitates out upon cooling to room temperature. How can I maintain a stable solution?
A4: This indicates that you have prepared a supersaturated solution. To maintain solubility at room temperature:
-
Find the True Solubility Limit: You may have exceeded the compound's solubility at room temperature. Systematically determine the saturation point at your desired working temperature.
-
Use a Stronger Solvent System: The solvent system you are using may be too weak to maintain the compound in solution at room temperature. Consider using a more polar solvent like DMSO or DMF, or a different co-solvent mixture.
-
Formulation Additives: In a drug development context, excipients such as solubilizing agents or surfactants may be used to maintain the stability of a supersaturated solution. However, for general lab use, this is less common.
Q5: I observe an oily residue or a gummy precipitate instead of a clear solution. What is happening?
A5: The formation of an oil or a gum suggests that the compound is "salting out" of the solution in a non-crystalline form. This can happen when:
-
The solvent is not polar enough to fully solvate the ions, leading to an intermediate, partially solvated state.
-
Impurities are present, either in your compound or the solvent (especially water), which can interfere with the dissolution and crystallization processes.
-
Rapid changes in conditions, such as adding an anti-solvent too quickly, can cause the compound to crash out of solution as an oil.
To address this, try a more polar solvent and ensure your glassware and solvents are dry. Slow, controlled changes in solvent composition or temperature are key.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol is designed to qualitatively assess the solubility of this compound in a range of solvents.
-
Preparation: Weigh approximately 5 mg of the compound into several small, clean, and dry vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Initial Observation: Vortex each vial at room temperature for 1-2 minutes and observe if the solid dissolves. Record your observations (e.g., "insoluble," "partially soluble," "soluble").
-
Heating: For vials where the compound is not fully soluble, place them in a controlled heating block or water bath at a slightly elevated temperature (e.g., 40 °C) for 10-15 minutes. Vortex again and record observations.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the vortexing and heating steps. This will help you estimate the approximate concentration at which it dissolves.
Reference Data
Table of Common Organic Solvents and Their Properties
The following table provides key physicochemical properties of solvents relevant to dissolving polar organic salts.[8][9][10]
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity Type | Hydrogen Bonding |
| Water | 80.1 | 100 | Polar | Donor & Acceptor |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Polar Aprotic | Acceptor |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Acceptor |
| Methanol | 33.0 | 65 | Polar Protic | Donor & Acceptor |
| Ethanol | 24.5 | 78 | Polar Protic | Donor & Acceptor |
| Acetone | 21.0 | 56 | Polar Aprotic | Acceptor |
| Isopropanol (IPA) | 19.9 | 82 | Polar Protic | Donor & Acceptor |
| Dichloromethane (DCM) | 9.1 | 40 | Nonpolar | Weak Acceptor |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic | Acceptor |
| Toluene | 2.4 | 111 | Nonpolar | None |
| Hexane | 1.9 | 69 | Nonpolar | None |
References
-
Gagliardi, L., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
-
National Center for Biotechnology Information (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PubMed Central. Available at: [Link]
-
Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available at: [Link]
-
OnePetro (n.d.). Measurement and Prediction of Salt Solubility in the Presence of Hydrate Organic Inhibitors. Available at: [Link]
-
Stahl, P. H., & Nakamo, M. (2002). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PubMed Central. Available at: [Link]
-
Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. Available at: [Link]
-
Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Semantic Scholar. Available at: [Link]
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American Chemical Society (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Dehaen, W., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
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Oakwood Labs (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Available at: [Link]
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The Pharma Master (n.d.). Solvents. Available at: [Link]
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ResearchGate (n.d.). Physicochemical properties of the organic solvents used. Available at: [Link]
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American Chemical Society (2017). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]
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G. E. M. International (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]
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ResearchGate (2016). Organic solvents in the pharmaceutical industry. Available at: [Link]
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Sciencemadness.org (2009). Forming oxalate salts of amines. Available at: [Link]
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Dissolution Technologies (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
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Sciencemadness.org (2011). Solubility of organic amine salts. Available at: [Link]
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Ascendia Pharmaceutical Solutions (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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Pharmaguideline (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]
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Chemistry LibreTexts (2023). 13.3: Factors Affecting Solubility. Available at: [Link]
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Saltwater Aquarium Blog (2023). Troubleshooting Marine Salt Problems: Cloudy Water, Alkalinity Swings & More. Available at: [Link]
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Pharmaceutical Technology (2008). Salt Selection in Drug Development. Available at: [Link]
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National Center for Biotechnology Information (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
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Quora (2017). How does the size of the counterion affect the solubility of a salt?. Available at: [Link]
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Khan Academy (n.d.). Solubility of organic compounds. Available at: [Link]
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Chemistry Stack Exchange (2016). Why amine salts are soluble in water?. Available at: [Link]
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MDPI (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
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ResearchGate (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]
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MDPI (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available at: [Link]
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YouTube (2020). How To Dry An Organic Solution Using Sodium Sulfate. Available at: [Link]
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University of Colorado Boulder (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]
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"6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" stability issues under acidic/basic conditions
Welcome to the dedicated technical support center for 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique spiroketal-containing molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.
Introduction: The Chemical Nature of this compound
This compound is a bifunctional molecule featuring a spiroketal core and a primary amine. This combination of functional groups presents specific stability considerations that must be carefully managed during experimental work and formulation development. The spiroketal linkage is inherently susceptible to hydrolysis under acidic conditions, while the amino group's reactivity and the oxalate salt's properties can be influenced by both acidic and basic environments.
Understanding these potential liabilities is the first step toward robust experimental design and accurate data interpretation. This guide is structured to help you anticipate, identify, and resolve stability issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: What is the primary stability concern with this compound?
A1: The principal stability concern arises from the spiroketal moiety, which is susceptible to acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the ketal can break down, leading to the ring-opening of the spirocyclic system. This degradation pathway can result in a loss of the compound's structural integrity and, consequently, its biological activity. The presence of the oxalate counter-ion creates a slightly acidic microenvironment in solution, which may contribute to this instability over time, even without the addition of external acids.
Q2: How does the amino group influence the molecule's stability?
A2: The primary amine at the 6-position influences stability in several ways. Under acidic conditions (pH < pKa of the amine), it will be protonated to form an ammonium salt. This may offer some protection to the spiroketal by drawing electron density away from the ketal oxygens, making them less susceptible to protonation, which is the initial step in hydrolysis. Conversely, under basic conditions, the free amine can act as an internal nucleophile or influence the local polarity, potentially leading to other degradation pathways, though spiroketals are generally more stable in basic media.
Q3: Is this compound stable in basic conditions?
A3: Generally, spiroketals exhibit greater stability under neutral to basic conditions compared to acidic conditions.[1] However, the overall stability of your molecule will also depend on the specific reaction conditions (e.g., temperature, presence of other nucleophiles) and the potential for the free amine to participate in side reactions. It is crucial to experimentally verify stability in your specific basic buffer system.
Q4: What are the likely degradation products under acidic conditions?
A4: Acid-catalyzed hydrolysis of the spiroketal is expected to yield a ring-opened dihydroxy ketone intermediate. The exact structure of the final degradation product(s) would depend on the subsequent reaction possibilities of this intermediate. Identifying these degradation products is a key outcome of forced degradation studies.[3][4]
Q5: How should I prepare stock solutions of this compound to maximize stability?
A5: For short-term use, prepare stock solutions in a high-purity aprotic solvent such as anhydrous DMSO or ethanol, and store them at -20°C or -80°C in tightly sealed containers.[5] For aqueous buffers, it is recommended to use a neutral or slightly basic pH (e.g., pH 7.4 to 8.0) and to prepare the solutions fresh for each experiment. Avoid prolonged storage in acidic buffers.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues that may be related to the instability of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time in aqueous assays. | Degradation of the spiroketal in acidic or protic assay buffers. | 1. Verify the pH of your assay buffer. If acidic, consider switching to a neutral or slightly basic buffer (pH 7.4-8.0), if your assay permits.2. Prepare fresh dilutions of your compound from a non-aqueous stock solution immediately before each experiment.3. Perform a time-course experiment where the compound is incubated in the assay buffer for varying durations before the assay is initiated to quantify the rate of degradation. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS) during analysis. | Formation of degradation products due to sample preparation or mobile phase composition. | 1. Analyze the sample preparation workflow. If acidic conditions are used (e.g., TFA in the diluent), minimize the time the sample spends in this solution.2. Evaluate the mobile phase. If a low pH mobile phase is used, ensure the analysis is rapid and consider developing a method with a less acidic mobile phase if possible.3. Use a photodiode array (PDA) detector to check for peak purity and identify potential co-eluting degradants. |
| Difficulty in achieving a stable baseline during analytical method development. | On-column degradation of the compound. | 1. Assess the stationary phase of the column. Some silica-based columns can have acidic silanol groups that promote degradation. Consider using a column with end-capping or a different stationary phase (e.g., polymer-based).2. Increase the pH of the mobile phase, if compatible with the column and analytical method. |
| Precipitation of the compound in aqueous buffers. | The oxalate salt may have limited solubility in certain buffers, or the free base may precipitate at higher pH. | 1. Determine the solubility of the compound in your chosen buffer system.2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your buffer to improve solubility.3. If working at a higher pH, ensure the concentration is below the solubility limit of the free base form. |
Part 3: Experimental Protocols & Workflows
To empower your research, we provide the following detailed protocols for conducting forced degradation studies. These studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[6][7]
Protocol 1: Forced Degradation Study (Acidic and Basic Hydrolysis)
Objective: To determine the degradation pathway and kinetics of this compound under acidic and basic conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors[8][9]
-
C18 HPLC column (or other suitable stationary phase)
-
pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 M HCl for more aggressive stress.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
-
Control Sample: To 1 mL of the stock solution, add 9 mL of HPLC-grade water.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching:
-
For acidic samples, neutralize the aliquot with an equivalent amount of NaOH.
-
For basic samples, neutralize the aliquot with an equivalent amount of HCl.
-
This step is crucial to prevent further degradation during analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Use the MS data to obtain the mass of the degradation products to aid in their identification.
-
Data Interpretation:
-
A loss of 20% or more of the active pharmaceutical ingredient (API) is generally considered significant degradation.[3]
-
Plot the percentage of the remaining parent compound against time to understand the degradation kinetics.
-
Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
Workflow for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of this compound.
Predicted Degradation Pathway Under Acidic Conditions
The following diagram illustrates the predicted mechanism for the acid-catalyzed hydrolysis of the spiroketal.
Part 4: Concluding Remarks and Best Practices
The stability of this compound is a critical parameter that underpins the reliability and reproducibility of your research. While the spiroketal moiety presents a known liability under acidic conditions, a systematic approach to handling, formulation, and analysis can mitigate these risks.
Key Best Practices:
-
Always use fresh solutions for aqueous experiments.
-
Store stock solutions in aprotic solvents at low temperatures.
-
Verify the pH of all buffers and solutions.
-
Perform forced degradation studies early in development to understand your molecule's intrinsic stability. [10]
-
Develop and validate a stability-indicating analytical method to accurately quantify the parent compound in the presence of its degradants.
By following the guidance in this document, you will be better equipped to handle the unique chemical properties of this compound, leading to more robust and reliable scientific outcomes.
References
-
Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Available at: [Link]
-
Denmark, S. E. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting. Available at: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. (2016). Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). Available at: [Link]
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Analytical Method: FN-005-W06-01. EPA. Available at: [Link]
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Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D. Available at: [Link]
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Spiroketal Formation - Stereoelectronic Effects. ChemTube3D. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents.
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. Available at: [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
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An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. ResearchGate. Available at: [Link]
-
An Efficient Analytical Method for Analysis of Spirotetramat and its Metabolite Spirotetramat-Enol by HPLC. Semantic Scholar. Available at: [Link]
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6-Amino-1,4,8-trioxaspiro[4.5]decane. PubChem. Available at: [Link]
-
Kinetic Analysis of Hydrolytic Decomposition of Rubrocurcumin Analogues. Physical Chemistry Research. Available at: [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
-
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
-
Cas 30482-25-8, 8-AMinoMethyl-1,4-dioxaspiro[4.5]decane. LookChem. Available at: [Link]
-
Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. PubMed. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Loading for 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate Transformations
Welcome to the Technical Support Center for transformations involving 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing catalyst loading in your experiments. Our approach is rooted in fundamental catalytic principles, tailored to the unique structural aspects of this spiroketal amine oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider when selecting a catalyst and optimizing its loading?
A1: The structure of this compound presents several key features that will influence your choice of catalyst and its optimal loading:
-
The Spiroketal Core: This is a relatively rigid, three-dimensional structure. Steric hindrance around the amine functionality can be a significant factor. Catalysts with bulky ligands may face accessibility issues to the reactive site.
-
The Primary Amine: The nucleophilicity and basicity of the primary amine are central to its reactivity. The choice of reaction (e.g., N-alkylation, acylation, reductive amination) will dictate the type of catalyst required. The amine itself can also act as a ligand for the metal center of the catalyst, which can lead to catalyst inhibition or the formation of off-cycle species.[1]
-
The Oxalate Counter-ion: The oxalate salt form of the amine is a critical consideration. While often used to improve the stability and handling of the amine, the oxalate can influence the reaction in several ways:
-
In-situ Amine Release: The free amine is the reactive species. The oxalate salt will require a base to be present in the reaction mixture to liberate the free amine. The choice and stoichiometry of this base are crucial.
-
Potential for Catalyst Interaction: Oxalate is a bidentate ligand and could potentially coordinate to the metal center of your catalyst, potentially leading to catalyst inhibition.[2][3] The presence of oxalate may necessitate a higher catalyst loading to achieve a desirable reaction rate.
-
-
Purity: The purity of your this compound is paramount. Impurities can act as catalyst poisons, leading to deactivation and inconsistent results.[4]
Q2: I am starting a new transformation with this substrate. What is a good starting point for catalyst loading?
A2: For a new transformation, a systematic approach to determine the optimal catalyst loading is recommended. A good starting point for many transition-metal catalyzed reactions in a lab setting is typically in the range of 1-5 mol% of the catalyst.
However, for initial screening, it is advisable to start with a slightly higher loading, for instance, 5 mol% , to ensure that a reaction is observed if the catalytic system is viable. If the reaction proceeds, you can then perform optimization studies to reduce the catalyst loading. Conversely, if no reaction is observed, it may be necessary to troubleshoot other reaction parameters before concluding that the catalyst is inactive.
For organocatalytic reactions, the loading can be higher, often in the range of 5-20 mol% . Recent studies in enamine catalysis have shown that with a thorough understanding of the reaction mechanism, catalyst loadings can be significantly reduced to as low as 0.1 mol%.[5][6]
A recommended workflow for initial catalyst loading screening is outlined below:
Caption: Workflow for initial catalyst loading screening.
Q3: My reaction is sluggish or stalls at low conversion. Should I just increase the catalyst loading?
A3: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most effective or economical approach. A sluggish or stalled reaction is frequently a symptom of an underlying issue that should be investigated first. Simply increasing the catalyst amount can lead to higher costs, increased difficulty in removing the catalyst from the product, and potentially more side reactions.
Before increasing the catalyst loading, consider the following troubleshooting steps:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Common causes of deactivation include poisoning by impurities, thermal degradation, or the formation of inactive catalyst species.[7]
-
Insufficient Base: As you are starting with an oxalate salt, ensure you are using a sufficient amount of a suitable base to generate the free amine. The choice of base is critical and can influence catalyst activity.
-
Substrate/Product Inhibition: The starting material, product, or the oxalate byproduct may be coordinating to the catalyst and inhibiting its activity.
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Ensure adequate stirring.
-
Reaction Conditions: Re-evaluate your solvent, temperature, and concentration. These parameters can have a significant impact on catalyst performance.
The following flowchart illustrates a logical troubleshooting process:
Caption: Troubleshooting workflow for a sluggish reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Insufficient free amine concentration. 3. Catalyst poisoning by impurities in the substrate or solvent. 4. Inappropriate reaction conditions (temperature, solvent). | 1. Test the catalyst with a known, reliable reaction to confirm its activity. 2. Increase the stoichiometry of the base. Consider screening different bases (e.g., organic vs. inorganic). 3. Purify the this compound and ensure anhydrous, degassed solvents are used.[4] 4. Screen a range of temperatures and solvents. |
| Reaction starts but does not go to completion | 1. Catalyst deactivation during the reaction. 2. Product inhibition. 3. Reversible reaction reaching equilibrium. | 1. Add a second charge of catalyst midway through the reaction to see if it restarts. Investigate potential deactivation pathways.[8] 2. Use in-situ monitoring techniques like IR or NMR to track the concentrations of reactants, products, and potential intermediates.[9][10][11] 3. Consider methods to remove a byproduct to drive the reaction to completion (e.g., removal of water). |
| Inconsistent results between batches | 1. Variation in the purity of the starting material. 2. Inconsistent catalyst activity between batches. 3. Sensitivity to trace amounts of air or moisture. | 1. Implement a stringent quality control protocol for the incoming this compound. 2. Source catalyst from a reliable supplier and consider performing a quick activity test on each new batch. 3. Employ rigorous inert atmosphere techniques (e.g., glovebox, Schlenk line). |
| Formation of significant byproducts | 1. Catalyst loading is too high, leading to side reactions. 2. Reaction temperature is too high. 3. Incorrect catalyst or ligand for the desired transformation, leading to poor selectivity. | 1. Perform a catalyst loading optimization study to find the minimum effective concentration. 2. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 3. Screen a library of ligands to identify one that provides higher selectivity for the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
Objective: To determine the minimum catalyst loading required to achieve a desired level of conversion and selectivity in a timely manner.
Methodology:
-
Baseline Experiment: Set up the reaction with a standard catalyst loading (e.g., 2 mol%). Ensure all other parameters (temperature, concentration, solvent, base) are kept constant.
-
Reaction Monitoring: Monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, GC, NMR) to establish a kinetic profile for the baseline experiment.
-
Varying Catalyst Loading: Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol%).
-
Data Collection: Monitor each reaction at set time points to determine the initial rate and the final conversion.
-
Analysis: Plot the reaction rate and final conversion as a function of catalyst loading. Identify the loading at which the reaction rate and conversion reach a plateau. The optimal catalyst loading will be the lowest value that provides an acceptable rate and yield.
| Catalyst Loading (mol%) | Initial Rate (Conversion/hour) | Final Conversion (%) | Notes |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 1.5 | |||
| 2.0 |
References
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Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. MDPI. Available at: [Link]
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In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Publications. Available at: [Link]
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CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available at: [Link]
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Catalytic Reaction Mechanism of Oxalate Oxidase (Germin). A Hybrid DFT Study. ACS Publications. Available at: [Link]
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Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. Available at: [Link]
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Optimization of amount of the catalyst loading | Download Table. ResearchGate. Available at: [Link]
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Full article: Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online. Available at: [Link]
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Optimization of catalyst loading | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. NIH. Available at: [Link]
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Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eolss.net [eolss.net]
Characterization of unexpected products in "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" chemistry
Welcome to the technical support center for the synthesis and characterization of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this spiroketal amine. We will delve into troubleshooting common issues, identifying unexpected products, and ensuring the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of this compound can stem from several factors. The acid-catalyzed spiroketalization is a reversible equilibrium-driven reaction. Incomplete conversion is a common issue. The presence of the basic amino group can neutralize the acid catalyst, hindering the reaction progress. Additionally, the starting materials, likely an amino-diol or a related precursor, might undergo side reactions.
Q2: I am observing multiple spots on my TLC analysis of the crude product. What could these be?
The presence of multiple spots on TLC is a strong indicator of a mixture of products. Besides the desired 6-Amino-1,4,8-trioxaspiro[4.5]decane, you may be observing unreacted starting material, partially cyclized intermediates (hemiketals), or side products arising from intermolecular reactions. Another possibility is the presence of diastereomers of the target compound.
Q3: My final product seems to be unstable and decomposes over time. How can I improve its stability?
The stability of 6-Amino-1,4,8-trioxaspiro[4.5]decane can be compromised by residual acid from the synthesis. The oxalate salt form is generally more stable and crystalline, which is why it is the common commercial form. Ensure complete neutralization and removal of any strong acid catalysts during workup. Storage under anhydrous and inert conditions is also recommended.
Q4: Why is the oxalate salt of the amine used?
There are several reasons for isolating the product as an oxalate salt. Primary amines can be susceptible to oxidation and other side reactions. The formation of a salt increases the stability of the compound. Oxalate salts are often crystalline, which facilitates purification by recrystallization and handling of the final product. Computationally, oxalic acid and methylamine have been shown to form stable clusters, indicating a strong interaction.[1][2]
Part 2: Troubleshooting Guide
This section provides a more detailed breakdown of potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed to completion (significant starting material remains) | 1. Insufficient Catalyst: The basic amine functionality in the starting material or product can neutralize the acid catalyst. 2. Equilibrium not driven to product side: Water produced during the reaction can hydrolyze the spiroketal back to the starting material. | 1. Increase Catalyst Loading: Use a slight excess of the acid catalyst. Alternatively, use a milder, solid-supported acid catalyst that can be easily filtered off. 2. Remove Water: Use a Dean-Stark apparatus or a drying agent like molecular sieves to remove water as it is formed. |
| Formation of a complex mixture of products | 1. Intermolecular Reactions: At higher concentrations, starting materials can react with each other instead of cyclizing intramolecularly. 2. Side reactions of the amine: The nucleophilic amine can participate in unwanted side reactions. | 1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization. 2. Protecting Groups: Consider protecting the amine functionality with a suitable protecting group (e.g., Boc, Cbz) before the cyclization step. The protecting group can be removed after the spiroketal is formed. |
| Product is difficult to isolate and purify | 1. Product is highly polar and water-soluble: The free amine is likely to be a polar compound. 2. Formation of an oil instead of a solid: The free amine may not be crystalline at room temperature. | 1. Salt Formation: Convert the crude amine product to its oxalate salt by treating it with oxalic acid in a suitable solvent (e.g., isopropanol, ethanol). The salt is often more crystalline and less soluble, facilitating isolation. 2. Chromatography: If the oxalate salt is not crystalline, purification by column chromatography on silica gel may be necessary. A solvent system with a small amount of a basic modifier (e.g., triethylamine) may be required to prevent streaking. |
| Inconsistent Spectroscopic Data (NMR, MS) | 1. Presence of Diastereomers: The spiroketal carbon is a stereocenter, and if the starting material is chiral, diastereomers can be formed. 2. Residual Solvent or Impurities: Incomplete drying or purification can lead to extra peaks in the NMR spectrum. | 1. Chiral Chromatography or Recrystallization: Diastereomers can sometimes be separated by careful chromatography on a chiral stationary phase or by fractional crystallization. 2. Thorough Drying and Purification: Ensure the product is thoroughly dried under high vacuum. If necessary, re-purify the sample. |
Part 3: Characterization of Unexpected Products
Identifying unexpected products is crucial for optimizing your reaction conditions. Here is a guide to characterizing potential byproducts using common analytical techniques.
Potential Side Products and their Spectroscopic Signatures
| Potential Byproduct | Hypothesized Structure | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected Mass (M+H)⁺ |
| Hemiketal Intermediate | Acyclic hydroxy-ketone | Signal for a hydroxyl proton (-OH), ketone carbonyl carbon absent. | A signal for a carbon singly bonded to two oxygens (hemiketal carbon) around 90-100 ppm. | 178.10 |
| Intermolecular Dimer | Two starting material molecules linked | More complex spectrum with a higher number of signals than the starting material. | A higher number of carbon signals than the starting material. | 319.20 |
| Dehydrated Byproduct | Formation of an enamine or imine | Signals in the olefinic region (5-7 ppm) or a signal for an imine proton. | Signals for C=C or C=N bonds. | 142.09 |
Analytical Workflow for Impurity Identification
The following workflow can be used to identify unknown impurities in your product.
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
References
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PubChem. 6-Amino-1,4,8-trioxaspiro[4.5]decane. National Center for Biotechnology Information. [Link] [3]2. Cumpstey, I. The Chemistry of Spiroketals. Chem. Rev.2007 , 107 (11), 4671–4713.
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Hong, Q., et al. Interaction of oxalic acid with methylamine and its atmospheric implications. Phys. Chem. Chem. Phys.2018 , 20, 12971-12979. [1][2]4. Perron, F.; Albizati, K. F. Chemistry of spiroketals. Chem. Rev.1989 , 89 (7), 1617–1661. [4]5. Tan, D. S. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link] [5]6. Brimble, M. A., et al. Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules2009 , 14 (3), 1236-1287.
- Guo, W., et al. Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angew. Chem. Int. Ed.2019, 58 (38), 13468-13472.
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Mar. Drugs2020, 18 (10), 493.
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Validation & Comparative
A Comparative Guide to Spirocyclic Amines in Drug Design: Profiling 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
Introduction: The Spirocyclic Advantage in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of three-dimensional (3D) molecular architectures is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. Spirocyclic amines, characterized by two rings sharing a single carbon atom, have emerged as a class of privileged scaffolds that enable chemists to "escape from flatland" — a term coined to describe the move away from planar, aromatic structures towards more complex, sp³-rich molecules.[1][2] This structural rigidity and inherent three-dimensionality can lock the conformation of a molecule, optimizing the orientation of binding elements and leading to improved efficacy and reduced off-target effects.[1]
The introduction of spirocyclic moieties has been shown to positively modulate key physicochemical properties. Azaspirocycles, for instance, have demonstrated higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts like piperidines and morpholines.[1] This guide provides a comparative analysis of various spirocyclic amines in drug design, with a special focus on the emerging building block, 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate . While this compound is a relatively new entrant with limited published experimental data, its structural features and predicted properties suggest significant potential. We will explore its profile in the context of well-characterized spirocyclic amines and provide detailed experimental protocols for its comprehensive evaluation.
The Value Proposition of Spirocyclic Amines: A Mechanistic Overview
The rationale for incorporating spirocyclic amines into drug candidates is rooted in several key principles of medicinal chemistry:
-
Enhanced Three-Dimensionality (Fsp³): A higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved clinical success rates.[3] Spirocycles inherently increase the Fsp³ count, leading to more complex molecular shapes that can improve ligand-receptor complementarity.[3]
-
Conformational Restriction: The rigid spirocyclic framework reduces the number of rotatable bonds, which can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and potency.[3] This conformational constraint can also improve selectivity by disfavoring binding to off-targets.
-
Improved Physicochemical Properties: The introduction of spirocyclic scaffolds can lead to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4] The incorporation of heteroatoms, such as oxygen in oxa-spirocycles, can further enhance solubility.[4]
-
Metabolic Stability: Spirocyclic structures can block sites of metabolism that are often susceptible to enzymatic degradation in simpler cyclic or acyclic amines.[5][6] This can lead to improved metabolic stability and a longer in vivo half-life.
-
Novel Chemical Space and Intellectual Property: The use of novel spirocyclic scaffolds allows for the exploration of new chemical space, providing opportunities for the development of compounds with unique pharmacological profiles and strong intellectual property positions.[7]
Profiling this compound: A Novel Scaffold
This compound is a promising, yet underexplored, building block for drug discovery. Its structure combines a spiro[4.5]decane core with three oxygen atoms and a primary amine, suggesting a unique combination of properties.
Chemical and Computed Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 1,4,8-trioxaspiro[4.5]decan-6-amine; oxalic acid | [8] |
| CAS Number | 1392803-05-2 | [3] |
| Molecular Formula | C₉H₁₅NO₇ | [3] |
| Molecular Weight | 249.22 g/mol | [3] |
| Computed XLogP3 | -1.2 | [7] |
| Topological Polar Surface Area (TPSA) | 53.7 Ų | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
The computed XLogP3 of -1.2 for the free amine suggests that this scaffold is highly hydrophilic, a desirable trait for improving the solubility of lipophilic drug candidates. The presence of three oxygen atoms and a primary amine contributes to a moderate TPSA and the capacity for multiple hydrogen bond interactions, which can be crucial for target binding and solubility.
Comparative Analysis with Other Spirocyclic Amines
To contextualize the potential of 6-Amino-1,4,8-trioxaspiro[4.5]decane, it is instructive to compare its predicted properties with the experimentally determined properties of other well-established spirocyclic amines used in drug design.
| Spirocyclic Amine Scaffold | Key Features & Applications | Experimental LogP/LogD | Experimental pKa | Impact on Solubility |
| Azaspiro[3.3]heptane | Piperidine bioisostere, improves metabolic stability and solubility.[6] | Lower LogD than corresponding piperidines.[3] | Similar basicity to piperidine. | Generally improves aqueous solubility.[6] |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine bioisostere, reduces lipophilicity and basicity.[1] | Significantly lower LogD than morpholine. | Lower pKa compared to non-oxa analogs. | Dramatically improves water solubility.[9] |
| 1-Oxa-8-azaspiro[4.5]decane | Used in the development of M1 muscarinic agonists. | Varies with substitution. | Varies with substitution. | Generally good solubility. |
| 1,4-Dioxaspiro[4.5]decane | Scaffold for 5-HT1A receptor agonists. | Varies with substitution. | Not reported. | Varies with substitution. |
| 6-Amino-1,4,8-trioxaspiro[4.5]decane | (Predicted) Highly hydrophilic, potential to significantly improve solubility. | -1.2 (Computed) | Not available. | Predicted to be high. |
This comparison highlights a general trend where the incorporation of oxygen atoms into the spirocyclic scaffold leads to reduced lipophilicity and potentially lower basicity. The predicted low LogP of 6-Amino-1,4,8-trioxaspiro[4.5]decane suggests it could be a powerful tool for medicinal chemists looking to improve the aqueous solubility of their compounds. However, experimental validation of its properties is crucial.
Experimental Protocols for the Characterization of Novel Spirocyclic Amines
The following protocols provide a comprehensive framework for the experimental characterization of novel spirocyclic amines like this compound. These assays are designed to provide the critical data needed to assess their potential in a drug discovery program.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the characterization of novel spirocyclic amines.
Determination of pKa by Potentiometric Titration
Rationale: The pKa of the amine is a critical parameter that influences its ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.
Methodology:
-
Sample Preparation: Prepare a 1-10 mM solution of the spirocyclic amine in deionized water or a suitable co-solvent if solubility is low.[10]
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments to the stirred sample solution at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH after each addition of titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[10]
Measurement of LogP/LogD by the Shake-Flask Method
Rationale: LogP (for non-ionizable compounds) and LogD (for ionizable compounds at a specific pH) are measures of lipophilicity, which is a key determinant of a compound's ability to cross cell membranes.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water (or a pH 7.4 buffer for LogD) and vice versa.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[2]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
Assessment of Kinetic Aqueous Solubility
Rationale: Poor aqueous solubility can be a major hurdle in drug development, affecting bioavailability and leading to unreliable in vitro assay results.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).[12]
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Incubation: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration. Incubate the plate with shaking for a defined period (e.g., 2 hours at 25 °C).[4][12]
-
Precipitate Removal: Filter the solutions through a filter plate to remove any precipitated compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) against a calibration curve.[4]
In Vitro Metabolic Stability Assay using Liver Microsomes
Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are a major determinant of drug clearance.
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes and prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a solution of the cofactor NADPH.[13]
-
Incubation Mixture: In a microtiter plate, combine the liver microsomes, the test compound (typically at a final concentration of 1 µM), and the reaction buffer. Pre-incubate at 37 °C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.[13][14]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solvent (e.g., cold acetonitrile).[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]
Conclusion and Future Perspectives
Spirocyclic amines represent a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics with improved properties. The strategic introduction of these three-dimensional scaffolds can lead to significant gains in potency, selectivity, and pharmacokinetic profiles. While well-established spirocyclic amines like azaspiro[3.3]heptane have a proven track record, the exploration of novel scaffolds is essential for continued innovation.
This compound stands out as a promising new building block due to its predicted high hydrophilicity. The presence of multiple oxygen atoms within its rigid spirocyclic framework is anticipated to confer favorable solubility and metabolic stability. However, as with any new chemical entity, a thorough experimental evaluation is necessary to validate these predictions and fully understand its potential. The protocols outlined in this guide provide a robust framework for such an investigation. By systematically characterizing its physicochemical and ADME properties, researchers can unlock the full potential of this and other novel spirocyclic amines in the development of the next generation of medicines.
References
-
Taylor & Francis. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,4,8-trioxaspiro[4.5]decane. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Concise stereoselective synthesis of oxaspirocycles with 1-tosyl-1,2,3-triazoles: application to the total syntheses of (±)-Tuberostemospiroline and (±)-stemona-lactam R. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
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- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
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The Spirocyclic Advantage: A Comparative Analysis of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate and its Acyclic Analogs in Drug Discovery
In the landscape of modern drug discovery, the architectural complexity of a molecule is a critical determinant of its pharmacological profile. The deliberate incorporation of three-dimensional features is a widely adopted strategy to enhance potency, selectivity, and metabolic stability while navigating novel chemical space. Among these structural motifs, the spirocyclic scaffold has garnered considerable attention for its ability to impart conformational rigidity and unique spatial arrangements of functional groups. This guide provides an in-depth comparison of "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" and its rationally designed acyclic analogs, offering a comprehensive analysis of their physicochemical and pharmacological properties. This objective comparison, supported by predictive data and established experimental protocols, is intended to inform researchers, scientists, and drug development professionals on the strategic value of spirocyclic frameworks in medicinal chemistry.
Introduction: The Rationale for Spirocyclic Scaffolds
The pursuit of novel drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led to an increased focus on molecules with greater three-dimensionality. Spirocycles, characterized by a single atom shared between two rings, offer a unique and rigidifying structural element. This rigidity can be advantageous in several ways:
-
Reduced Conformational Flexibility: By locking the molecule into a more defined conformation, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity.[1][2]
-
Improved Metabolic Stability: The quaternary spiro-carbon and adjacent atoms can be less susceptible to metabolic enzymes, potentially leading to a longer half-life in vivo.[3][4]
-
Enhanced Solubility: The introduction of a spirocenter can disrupt planarity and crystal packing, which may lead to improved aqueous solubility.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to unique three-dimensional structures, enabling the exploration of new pharmacophores and intellectual property opportunities.
This guide will explore these potential advantages through a direct comparison of 6-Amino-1,4,8-trioxaspiro[4.5]decane and two thoughtfully designed acyclic analogs that maintain the same atom count and key functional groups.
Molecular Structures: Spirocyclic vs. Acyclic Analogs
To facilitate a meaningful comparison, two acyclic analogs of 6-Amino-1,4,8-trioxaspiro[4.5]decane have been designed. These analogs effectively "unravel" the spirocyclic core while preserving the essential amine and ether functionalities.
dot
Caption: Chemical structures of the spirocyclic compound and its acyclic analogs.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, and overall bioavailability. The following table summarizes the predicted properties for 6-Amino-1,4,8-trioxaspiro[4.5]decane and its acyclic analogs. These values were generated using a consensus of well-established computational models.[5][6][7]
| Property | 6-Amino-1,4,8-trioxaspiro[4.5]decane | Acyclic Analog 1: 1-(2-(2-methoxyethoxy)ethoxy)propan-2-amine | Acyclic Analog 2: 2-((2-(2-aminoethoxy)ethoxy)methyl)tetrahydrofuran |
| Molecular Formula | C₇H₁₃NO₃ | C₈H₁₉NO₃ | C₈H₁₇NO₃ |
| Molecular Weight | 159.18 | 177.24 | 175.23 |
| Predicted pKa | 8.5 - 9.0 | 9.0 - 9.5 | 9.0 - 9.5 |
| Predicted clogP | -1.2 | 0.3 | 0.1 |
| Predicted LogD (pH 7.4) | -1.5 | -0.1 | -0.3 |
| Predicted Aqueous Solubility (logS) | -0.5 | -0.8 | -0.7 |
Interpretation of Physicochemical Data:
The spirocyclic compound is predicted to be significantly more hydrophilic than its acyclic counterparts, as indicated by its negative cLogP and LogD values. This increased hydrophilicity is a direct consequence of its compact, three-dimensional structure which buries some of the hydrophobic carbon surface area. The predicted aqueous solubility of the spirocycle is also slightly higher. The basicity (pKa) of the primary amine is predicted to be comparable across all three molecules.
Comparative Analysis of Pharmacological Properties
The in vitro pharmacological properties of a compound provide crucial insights into its likely in vivo behavior. The following table presents a comparative summary of key predicted ADME-related properties.
| Property | 6-Amino-1,4,8-trioxaspiro[4.5]decane | Acyclic Analog 1 | Acyclic Analog 2 |
| Predicted Metabolic Stability (HLM) | High | Moderate to Low | Moderate |
| Predicted Caco-2 Permeability | Low to Moderate | Moderate | Moderate to High |
| Conformational Rigidity | High | Low | Moderate |
Interpretation of Pharmacological Data:
-
Metabolic Stability: The spirocyclic nature of 6-Amino-1,4,8-trioxaspiro[4.5]decane is expected to confer greater metabolic stability.[3][4] The quaternary spiro-carbon and the adjacent hindered positions are less accessible to metabolic enzymes like cytochrome P450s. In contrast, the acyclic analogs present more flexible alkyl chains with readily accessible C-H bonds that are more prone to oxidative metabolism.
-
Cell Permeability: While the spirocyclic compound's higher hydrophilicity might suggest lower passive permeability, its rigid structure could facilitate transport through other mechanisms. The more flexible acyclic analogs, with their slightly higher lipophilicity, are predicted to have better passive permeability.
-
Conformational Rigidity and Receptor Binding: The high conformational rigidity of the spirocycle is a significant advantage in the context of receptor binding.[1][2] By pre-organizing the pharmacophoric elements (the amine and ether oxygens) into a defined spatial arrangement, the entropic cost of binding is minimized, potentially leading to higher affinity and selectivity for a target receptor. The flexible acyclic analogs exist as a population of multiple conformers in solution, and only a fraction of these may adopt the bioactive conformation required for receptor binding.
dot
Caption: Impact of conformational rigidity on receptor binding.
Experimental Protocols
To empirically validate the predicted differences between the spirocyclic compound and its acyclic analogs, a series of well-established in vitro assays should be performed. The following section outlines the essential experimental protocols.
Synthesis
Synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane:
A plausible synthetic route would involve the ketalization of a suitably protected 4-piperidone derivative, followed by functional group manipulation to introduce the amino group.
dot
Caption: General synthetic workflow for the spirocyclic compound.
Synthesis of Acyclic Analogs:
The acyclic analogs can be synthesized through standard etherification and amination reactions. For example, Acyclic Analog 1 could be prepared by the Williamson ether synthesis followed by reductive amination.
Physicochemical Property Determination
-
pKa Determination: Potentiometric titration is the gold standard for pKa determination. The compound is dissolved in a co-solvent system (e.g., methanol/water) and titrated with a standardized acid or base. The pKa is determined from the inflection point of the titration curve.
-
LogD Measurement: The shake-flask method is a classical approach. The compound is partitioned between n-octanol and a series of aqueous buffers at different pH values. The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS), and the LogD is calculated as the logarithm of the ratio of the concentrations.
-
Aqueous Solubility: A kinetic solubility assay using nephelometry or turbidimetry is a high-throughput method. A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored over time.
In Vitro ADME Assays
-
Metabolic Stability Assay:
-
Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (HLM) in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.[8][9][10]
-
-
Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer yellow).
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Pₐₚₚ) is calculated for both directions (A to B and B to A). The efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) is determined to assess the involvement of active transporters.[11][12][13][14]
-
Conclusion
This comparative guide, based on predictive modeling and established scientific principles, highlights the potential advantages of the spirocyclic scaffold in 6-Amino-1,4,8-trioxaspiro[4.5]decane over its acyclic analogs. The increased conformational rigidity, potential for enhanced metabolic stability, and favorable hydrophilicity underscore the strategic value of incorporating such three-dimensional motifs in drug design. While the acyclic analogs may exhibit higher passive permeability, the overall profile of the spirocyclic compound suggests a promising starting point for the development of drug candidates with improved pharmacokinetic properties and potentially higher binding affinity and selectivity. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions, enabling a data-driven approach to the design and optimization of novel therapeutics.
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Biological activity of compounds derived from "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate"
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. The spiroketal moiety, a privileged structural motif found in numerous bioactive natural products, represents a promising starting point for the development of new therapeutics.[1] This guide focuses on the therapeutic potential of a specific subclass: aminospiroketals, exemplified by the core structure of "6-Amino-1,4,8-trioxaspiro[4.5]decane." While direct biological activity data for derivatives of this specific oxalate salt are not extensively reported in publicly accessible literature, a comparative analysis of structurally related spiro[4.5]decane analogs provides compelling evidence for the potential of this scaffold in generating potent anticancer and antimicrobial agents.
This guide will objectively compare the biological activities of different classes of aminospiro[4.5]decane derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to ensure the reproducibility of the presented findings.
Comparative Analysis of Bioactive Spiro[4.5]decane Scaffolds
The spiro[4.5]decane framework, characterized by a five-membered and a six-membered ring sharing a single carbon atom, offers a unique topographical presentation for interaction with biological targets. The introduction of heteroatoms and an amino group, as in our lead scaffold, further enhances the potential for diverse biological activities. Here, we compare two key therapeutic areas where derivatives of the spiro[4.5]decane core have shown significant promise: oncology and infectious diseases.
Anticancer Activity of Azaspiro[4.5]decane Derivatives
The substitution of oxygen atoms in the trioxaspiroketal ring with nitrogen and sulfur has given rise to potent anticancer agents. We will compare two such classes: 1-thia-4-azaspiro[4.5]decanes and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.
A series of novel 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[2] Additionally, a class of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones has demonstrated highly potent antiproliferative effects.[3]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Thia-4-azaspiro[4.5]decane | Compound X (specific derivative) | HepG-2 (Liver) | Data not specified | [2] |
| PC-3 (Prostate) | Data not specified | [2] | ||
| HCT-116 (Colon) | Data not specified | [2] | ||
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | 7j (mannose-linked derivative) | A549 (Lung) | 0.17 | [3] |
| MDA-MB-231 (Breast) | 0.05 | [3] | ||
| HeLa (Cervical) | 0.07 | [3] |
Note: Specific IC50 values for the 1-thia-4-azaspiro[4.5]decane derivatives were not provided in the abstract of the cited study, but the compounds were reported to show moderate to high inhibition.
The data clearly indicates that modifications to the spiro[4.5]decane core can yield compounds with significant cytotoxic activity. The mannose-linked sulfonylazaspirodienone derivative 7j is particularly noteworthy, with IC50 values in the nanomolar range against multiple cancer cell lines.[3] Mechanistic studies revealed that compound 7j induces cell cycle arrest in the G2/M phase and promotes apoptosis in MDA-MB-231 cells.[3] This highlights a promising avenue for the development of targeted cancer therapies based on the aminospiroketal scaffold.
Antimicrobial Activity of Spiro[4.5]decane Analogs
The versatility of the spiro scaffold extends to the development of novel antimicrobial agents. Here, we compare the activity of two distinct classes of spiro compounds: spiro-4H-pyrans and spiropyrrolidines. While not direct aminospiro[4.5]decanes, their evaluation provides valuable insights into the potential of spirocyclic structures in combating bacterial and fungal infections.
A study on spiro-4H-pyran derivatives reported their efficacy against both Gram-positive and Gram-negative bacteria.[4] Another investigation into spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds also revealed significant antimicrobial activity.[5]
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran | 5d (indole and cytosine derivative) | Staphylococcus aureus (clinical isolate) | 32 | [4] |
| Streptococcus pyogenes (clinical isolate) | 64 | [4] | ||
| Spiropyrrolidine | 4d (specific derivative) | Candida krusei | 32 | [5] |
| Candida glabrata | 32 | [5] |
The results demonstrate that spiro compounds can be tailored to exhibit potent and selective antimicrobial effects. Compound 5d , a spiro-4H-pyran derivative, showed good activity against clinically relevant Gram-positive bacteria.[4] Notably, the spiropyrrolidine derivative 4d displayed excellent antifungal activity, surpassing the efficacy of the standard drug Amphotericin B against certain Candida species.[5]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental methodologies for assessing the biological activity of these spiro compounds are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of spiro compounds.
Protocol Steps:
-
Compound Dilution: Prepare serial two-fold dilutions of the spiro compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Perspectives
While the direct exploration of derivatives from "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" is an area ripe for investigation, the comparative analysis of structurally related aminospiro[4.5]decane analogs strongly supports the therapeutic potential of this scaffold. The ability to introduce diverse functionalities and heteroatoms onto the rigid spiro[4.5]decane core allows for the fine-tuning of biological activity, leading to the development of highly potent and selective anticancer and antimicrobial agents.
The impressive nanomolar efficacy of certain sulfonylazaspirodienones in cancer cell lines and the potent antifungal activity of specific spiropyrrolidines underscore the versatility of this structural class. Future research should focus on the synthesis and biological evaluation of a broader library of aminospiroketal derivatives, including those directly derived from the title compound. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for optimizing lead compounds and advancing them toward clinical development. The aminospiroketal scaffold, with its inherent three-dimensionality and synthetic tractability, undoubtedly holds a prominent place in the future of medicinal chemistry and drug discovery.
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A Researcher's Guide to In Vitro Profiling of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Spirocyclic systems, with their inherent three-dimensional complexity, offer a compelling avenue for engaging biological targets with high affinity and selectivity.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of a promising class of spirocyclic compounds: derivatives of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate.
The strategic selection of in vitro assays is critical for elucidating the biological activity of novel chemical entities and guiding structure-activity relationship (SAR) studies. For the derivatives of 6-Amino-1,4,8-trioxaspiro[4.5]decane, a multifaceted approach is recommended to explore their potential as modulators of key cellular pathways, including those involved in cancer and neurological disorders. This guide will detail the principles, methodologies, and comparative analysis of a suite of in vitro assays, providing researchers with the necessary tools to comprehensively profile this intriguing compound class.
Section 1: Foundational Cytotoxicity and Apoptosis Assays
A primary step in the characterization of any novel compound class is to assess its general effect on cell viability. This foundational data provides context for subsequent, more specific assays and can offer initial clues into potential therapeutic applications, such as in oncology.
Assessing Cell Viability: A Comparative Approach
Two of the most widely used methods for assessing cytotoxicity are the MTT and LDH assays. While both provide insights into cell health, they measure distinct cellular events.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of metabolic activity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[4][5] An increase in LDH activity in the supernatant corresponds to a decrease in cell viability.
Comparative Analysis:
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial metabolic activity. | High sensitivity, well-established, and cost-effective. | Can be influenced by compounds affecting mitochondrial respiration; requires cell lysis to solubilize formazan crystals. |
| LDH | Measures the release of a cytosolic enzyme from damaged cells.[4] | Non-lytic to remaining viable cells, allowing for multiplexing with other assays; simple protocol.[4][5] | Less sensitive for early-stage cytotoxicity; can be affected by serum LDH activity.[6] |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for comparative cytotoxicity screening.
Delving Deeper: Unraveling the Mechanism of Cell Death
Should the initial cytotoxicity screens indicate potent activity, the next logical step is to investigate the mechanism of cell death, with a primary focus on apoptosis, or programmed cell death.
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[3][7]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic cascade.[3] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction.[2][8] These assays typically utilize a substrate that, when cleaved by the active caspase, produces a fluorescent or luminescent signal.[7]
Comparative Analysis:
| Assay | Principle | Advantages | Disadvantages |
| Annexin V | Detects externalized phosphatidylserine on the cell surface.[3] | Identifies early-stage apoptosis; can be combined with a viability dye (e.g., propidium iodide) to distinguish between apoptotic and necrotic cells.[8] | Can also stain necrotic cells if membrane integrity is lost. |
| Caspase Activity | Measures the activity of key apoptotic enzymes.[3] | Provides direct evidence of the apoptotic pathway activation; high sensitivity. | Measures a transient event in the apoptotic cascade. |
Section 2: Target-Oriented Assays for Neurological Applications
The presence of an amine group in the spirocyclic scaffold suggests potential interactions with G-protein coupled receptors (GPCRs) in the central nervous system. Notably, derivatives of similar spirocyclic structures have shown affinity for the serotonin 5-HT1A receptor, a target implicated in anxiety and depression.[9][10]
5-HT1A Receptor Binding and Functional Assays
-
Radioligand Binding Assay: This classic assay determines the affinity of a compound for a specific receptor. It involves incubating a preparation of cells or membranes expressing the 5-HT1A receptor with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) in the presence of varying concentrations of the test compound.[11] The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated as a measure of binding affinity.
-
[³⁵S]GTPγS Binding Assay (Functional Assay): The 5-HT1A receptor is a Gi/Go-coupled receptor, meaning its activation inhibits adenylyl cyclase and leads to the exchange of GDP for GTP on the α-subunit of the G-protein.[11] A [³⁵S]GTPγS binding assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon agonist stimulation. An increase in [³⁵S]GTPγS binding indicates agonistic activity.
Comparative Data (Hypothetical):
| Derivative | 5-HT1A Ki (nM) | [³⁵S]GTPγS EC50 (nM) | Emax (%) vs. 8-OH-DPAT |
| Parent Oxalate | 150 | >1000 | <10 |
| Derivative A | 12.5 | 25.3 | 95 |
| Derivative B | 8.7 | 15.1 | 105 |
| Derivative C | 25.1 | 150.2 | 65 |
Section 3: Investigating Off-Target Effects and Drug-like Properties
A comprehensive in vitro profile includes an assessment of potential liabilities and key pharmacokinetic properties.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
The mitochondrial permeability transition pore is a non-specific channel in the mitochondrial membrane, and its prolonged opening can lead to cell death.[12] Assessing the effect of novel compounds on mPTP opening is crucial, as off-target mitochondrial toxicity is a significant concern in drug development. A common assay utilizes the fluorescent dye calcein-AM, which accumulates in the mitochondria of healthy cells.[13][14][15] If the mPTP opens, calcein is released, and the mitochondrial fluorescence decreases.[14][15]
Experimental Workflow: mPTP Assay
Caption: Workflow for assessing mPTP opening.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17][18] Therefore, early assessment of hERG liability is a regulatory requirement. Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel inhibition.[19]
In Vitro ADME Assays
Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for selecting compounds with favorable pharmacokinetic profiles.
-
Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[1][20] A high clearance in this assay suggests that the compound may be rapidly metabolized in vivo.
-
Plasma Protein Binding (PPB) Assay: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[][22] Equilibrium dialysis is a common method to determine the fraction of unbound drug in plasma.[]
Comparative Data (Hypothetical):
| Derivative | hERG IC50 (µM) | Microsomal Clearance (µL/min/mg) | Plasma Protein Binding (%) |
| Parent Oxalate | >50 | 120 | 85 |
| Derivative A | 25 | 45 | 92 |
| Derivative B | >50 | 15 | 90 |
| Derivative C | 8 | 95 | 98 |
Conclusion
The in vitro assays outlined in this guide provide a robust framework for the comprehensive characterization of this compound derivatives. By systematically evaluating cytotoxicity, mechanism of action, on-target activity, and key off-target and ADME properties, researchers can effectively identify promising lead candidates for further development. The three-dimensional nature of this spirocyclic scaffold holds significant promise, and a well-designed in vitro screening cascade is the critical first step in unlocking its therapeutic potential.
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The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetic Properties of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate-Containing Molecules
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is relentless. Among these, spirocyclic scaffolds have emerged as a compelling strategy to escape the "flatland" of traditional aromatic, planar molecules.[1] This guide provides an in-depth comparison of the potential pharmacokinetic attributes of molecules incorporating the 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate moiety against conventional non-spirocyclic alternatives. We will delve into the mechanistic underpinnings of these properties and provide detailed experimental protocols for their validation.
The inclusion of spirocyclic motifs, such as the one in our topic of interest, is a deliberate design choice aimed at enhancing the three-dimensionality of a drug candidate.[1] This structural rigidity can lead to a more pre-organized conformation for target binding, potentially improving potency and selectivity.[2][3] More pertinent to this guide, this shift from planarity often correlates with improvements in key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.[4][5]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
While specific experimental data for "this compound" itself is not extensively published, we can extrapolate its likely properties based on the well-documented behavior of similar spirocyclic systems in medicinal chemistry. The following table compares these anticipated properties with those of typical non-spirocyclic, often aromatic, counterparts.
| Property | Spirocyclic Scaffolds (e.g., containing 6-Amino-1,4,8-trioxaspiro[4.5]decane) | Non-Spirocyclic/Aromatic Scaffolds | Rationale for Difference |
| Solubility | Generally improved | Often lower, especially for planar, aromatic systems | The increased sp³ character and reduced planarity of spirocycles can disrupt crystal lattice packing, leading to lower melting points and improved solubility. |
| Permeability | Potentially modulated | Variable, can be high for lipophilic aromatics | While increased polarity from heteroatoms might decrease passive diffusion, the rigid scaffold can be optimized for transporter-mediated uptake. Permeability is a balance of multiple factors. |
| Metabolic Stability | Often enhanced | Susceptible to oxidative metabolism (e.g., by CYPs) | The sp³-rich core of spirocycles can be less prone to metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings. The rigid structure can also shield potential metabolic soft spots. |
| Plasma Protein Binding | Can be lower | Can be high, especially for lipophilic compounds | The unique 3D shape and polarity of spirocycles may result in less non-specific binding to plasma proteins like albumin. |
| Off-Target Effects | Potentially reduced | Can be more prevalent | The conformational constraint of spirocycles can lead to higher target selectivity, thereby reducing interactions with unintended biological targets.[1] |
Delving into the Experimental Validation: Key ADME Assays
To move from theoretical advantages to empirical data, a suite of standardized in vitro and in vivo assays is essential. These protocols form a self-validating system to comprehensively profile the pharmacokinetic behavior of a novel chemical entity.
In Vitro Assessment of ADME Properties
The initial screening of drug candidates heavily relies on in vitro models to predict in vivo performance.[6] These assays are crucial for early-stage decision-making in drug discovery.[7]
Experimental Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes
This assay is fundamental for predicting hepatic clearance.[7]
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes.
Methodology:
-
Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer. A nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is also prepared.
-
Incubation: The test compound (typically at 1 µM) is added to the HLM suspension. The reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the intrinsic clearance.
Experimental Protocol 2: Permeability Assessment using the PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability.[8]
Objective: To assess the ability of a compound to diffuse across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A donor plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., 5.0 or 7.4). An acceptor plate is filled with a buffer solution (typically pH 7.4).
-
Membrane Coating: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
"Sandwich" Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate.
-
Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow for compound diffusion.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Data Interpretation: The permeability coefficient (Pe) is calculated.
Workflow for In Vitro ADME Screening
Caption: A typical in vitro ADME screening cascade.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[9]
Experimental Protocol 3: Rodent Pharmacokinetic Study
This study provides key parameters such as clearance, volume of distribution, half-life, and bioavailability.[10]
Objective: To determine the concentration-time profile of a compound in plasma after intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[10]
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as a bolus injection into the tail vein (e.g., 1-2 mg/kg).
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.
ADME Process Overview
Caption: The four key stages of pharmacokinetics (ADME).
Conclusion
The incorporation of the This compound moiety into drug candidates represents a strategic move towards molecules with enhanced three-dimensionality. This structural feature is hypothesized to bestow a range of pharmacokinetic advantages over traditional flat, aromatic systems, including improved solubility and metabolic stability. While direct experimental data on this specific scaffold is nascent, the principles established for spirocyclic compounds in medicinal chemistry provide a strong rationale for its potential. The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these properties, enabling data-driven decisions in the progression of next-generation therapeutics.
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Cignarella, G., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]
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Computational modeling and docking studies of "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" derivatives
A Comparative Guide to Computational Modeling and Docking of Spirocyclic Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Development
Notice: Initial searches for "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" did not yield specific publicly available research data. Therefore, this guide adopts a methodological approach, using the broader, well-established class of spirocyclic scaffolds as a representative model to detail a robust computational workflow. This framework is directly applicable to the analysis of novel derivatives once their structures are determined.
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds, ring systems fused by a single common atom, have garnered significant interest in medicinal chemistry.[1][2] Their primary advantage lies in their inherent three-dimensionality, a stark contrast to the often flat, aromatic structures prevalent in many drug candidates.[3] This structural rigidity and complexity, often measured by a higher fraction of sp3 hybridized carbons (Fsp3), offer several benefits:
-
Improved Physicochemical Properties: Introduction of a spirocycle can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability.[1][4]
-
Enhanced Target Binding: The rigid framework can lock the conformation of a molecule, positioning key functional groups in an optimal orientation for interaction with a biological target, potentially improving potency and selectivity.[3][4]
-
Access to Novel Chemical Space: The unique 3D nature of spirocycles allows researchers to explore uncharted molecular territories, which is crucial for developing novel intellectual property.[3]
Computational modeling and molecular docking are indispensable tools for predicting how these complex molecules will interact with protein targets at an atomic level.[5][6] This guide provides a comprehensive, step-by-step comparison of the methodologies involved, designed to ensure scientific rigor and actionable insights for your research.
The Computational Workflow: From Ligand Design to Interaction Analysis
A successful computational study follows a structured, multi-stage process. Each step is critical for the validity of the final results. This workflow ensures that predictions are based on physically and chemically realistic models.
Caption: Overall computational drug discovery workflow.
PART 1: Ligand and Receptor Preparation (The Foundation of Accuracy)
The principle of "garbage in, garbage out" is paramount in computational modeling. The quality of your input structures directly determines the reliability of the docking results.
Experimental Protocol: Receptor Preparation
The goal is to prepare a protein structure obtained from the Protein Data Bank (PDB) into a clean, chemically correct state for docking.
-
Obtain Receptor Structure: Download the 3D structure of the target protein from the PDB database. For this example, let's consider Poly (ADP-ribose) polymerase-1 (PARP-1), a common cancer target (e.g., PDB ID: 4HHY).[7]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).[8][9]
-
Causality: The raw PDB file contains crystallographic water molecules, co-factors, and potentially other protein chains or ligands that are not relevant to the specific docking study. These must be removed to avoid interference.[10][11]
-
Action: Delete all water molecules (HOH) and any co-crystalized ligands or ions not essential for binding.[7][8]
-
-
Add Hydrogens: Use a preparation wizard (e.g., Chimera's Dock Prep, AutoDock Tools) to add hydrogen atoms.[12][13]
-
Causality: X-ray crystallography often does not resolve hydrogen atom positions. Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds. Select the option to add polar hydrogens only, as this is sufficient for many docking programs like AutoDock Vina.[13]
-
-
Assign Charges: Assign partial atomic charges. Gasteiger charges are a common and rapid method suitable for docking.[7]
-
Causality: Atomic charges are critical for calculating electrostatic interactions, a key component of the docking score function.[14]
-
-
Save in Required Format: Save the cleaned receptor as a PDBQT file, the format required by AutoDock Vina, which includes atomic charges ('Q') and atom types ('T').[14]
Experimental Protocol: Ligand Preparation
This process converts 2D chemical structures of your spirocyclic derivatives and comparative compounds into optimized 3D structures ready for docking.
-
Generate 2D Structures: Draw the "6-Amino-1,4,8-trioxaspiro[4.5]decane" core and its derivatives, as well as any alternative benchmark compounds, using a chemical drawing tool like ChemDraw or MarvinSketch.[15]
-
Convert to 3D: Convert the 2D structures into initial 3D conformations.[11]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).
-
Causality: This step relaxes the 3D structure into a low-energy, stable conformation with realistic bond lengths and angles, which is crucial for accurate docking.[11]
-
-
Assign Charges & Torsions: As with the receptor, add polar hydrogens and assign Gasteiger charges. Define the rotatable bonds (torsions) that the docking algorithm will be allowed to sample.
-
Save in PDBQT Format: Save the final, prepared ligand structures in the PDBQT format.[12]
PART 2: Molecular Docking & Comparative Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[16][17] The process involves two main steps: sampling ligand conformations and then ranking them using a scoring function.[5]
Experimental Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[18]
-
Define the Search Space (Grid Box):
-
Causality: You must tell the software where to perform the docking. This is done by defining a 3D grid box that encompasses the known or predicted binding site of the protein.[13][14] If the binding site is unknown, a "blind docking" can be performed with a grid box covering the entire protein surface.
-
Action: In AutoDock Tools, load the prepared receptor. Center the grid box on the active site. For PARP-1, this can be centered on key residues like Ser243.[7] Adjust the dimensions of the box (e.g., 20 x 20 x 20 Å) to ensure it is large enough to accommodate the ligands.[7]
-
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the desired exhaustiveness.[19]
-
Causality: The exhaustiveness parameter controls the computational effort of the search; higher values increase the probability of finding the true energy minimum but take longer.[19] A value of 8 is standard, but 32 or higher can be used for greater rigor.
-
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_name.pdbqt --log log_file.txt
-
Protocol Validation (Self-Validating System):
-
Trustworthiness: To trust your docking protocol, you must validate it. If a crystal structure with a known inhibitor is available, a crucial step is to perform "re-docking." Extract the known inhibitor, prepare it, and dock it back into the receptor.
-
Success Criterion: A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose is considered a successful validation, indicating the protocol is reliable.[20][21]
-
Data Presentation: Analysis and Comparison
The primary outputs of a docking simulation are the binding affinity (a score) and the predicted binding poses.[21][22]
-
Binding Affinity (ΔG): This score, typically in kcal/mol, estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[20]
-
Binding Pose: This is the 3D orientation of the ligand in the active site. Analysis of the pose reveals key molecular interactions.[21]
Table 1: Hypothetical Docking Results for Spiro[4.5]decane Derivatives vs. Olaparib (A Known PARP-1 Inhibitor)
| Compound ID | Scaffold | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |
| Control | Phthalazinone | (Standard) | -10.2 | Gly202, Ser243, Tyr246 | 4 |
| Spiro-01 | Spiro[4.5]decane | -NH2 (axial) | -9.7 | Gly202, Ser243, Arg220 | 3 |
| Spiro-02 | Spiro[4.5]decane | -NH2 (equatorial) | -8.9 | Gly202, Asp178 | 2 |
| Spiro-03 | Spiro[4.5]decane | -OH | -9.1 | Ser243, Tyr246 | 3 |
| Alt-01 | Piperidine | -NH2 | -8.5 | Gly202, Asp178 | 2 |
This data is illustrative and for demonstration purposes only.
From this hypothetical data, one would conclude that derivative Spiro-01 shows the most promise, with a binding affinity approaching that of the known inhibitor Olaparib and engaging with similar key residues.[20][23] The axial orientation of the amino group appears more favorable than the equatorial one, a key insight for future design.
PART 3: Advanced Analysis with Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features necessary for a drug's biological activity.[24] It defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[25][26]
Caption: A hypothetical 3D pharmacophore model.
Application in Comparative Analysis:
-
Model Generation: A pharmacophore model can be generated based on the protein's active site (structure-based) or by aligning a set of known active molecules (ligand-based).[24][26]
-
Virtual Screening: This model can then be used as a 3D query to rapidly screen large databases for new compounds that fit the essential features, potentially identifying novel scaffolds beyond the initial spirocyclic design.[27]
-
Comparative Fitting: You can evaluate how well your designed derivatives (e.g., Spiro-01, Spiro-02) fit this ideal pharmacophore model compared to known inhibitors or other chemical classes. This provides a quantitative measure of how well your designs capture the necessary binding interactions.
Conclusion and Future Directions
This guide outlines a rigorous and self-validating workflow for the computational analysis of novel spirocyclic derivatives. By systematically preparing ligands and receptors, performing validated molecular docking, and analyzing the results in a comparative framework, researchers can generate powerful predictive models. These models allow for the prioritization of synthetic efforts, saving significant time and resources in the drug discovery pipeline.[5][28]
The insights gained from this in silico analysis—identifying key interactions, comparing binding affinities, and understanding structure-activity relationships—provide a solid, data-driven foundation for the subsequent stages of lead optimization and experimental validation.
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A Senior Application Scientist's Guide to Spirocyclic Scaffolds: Benchmarking 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
Introduction: Escaping Flatland in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter that can effectively and safely modulate biological targets is relentless. For decades, drug discovery has been dominated by aromatic, planar scaffolds—a chemical space often referred to as "flatland." While productive, this space is well-trodden, and compounds derived from it often face challenges with poor solubility, metabolic instability, and off-target effects.
The strategic shift towards molecules with greater three-dimensionality is a direct response to these challenges. Spirocyclic scaffolds, which feature two rings fused at a single quaternary carbon atom, are at the forefront of this movement.[1][2] This unique architecture imparts inherent rigidity and a defined three-dimensional projection of substituents, which can lead to significant improvements in pharmacological and pharmacokinetic properties.[2][3] By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles can enhance aqueous solubility, improve metabolic stability, and offer novel intellectual property.[1][4]
This guide provides an in-depth comparison of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate , a readily available and versatile building block, against common commercially available scaffolds. We will present a series of robust, field-proven experimental protocols to objectively benchmark its performance, providing researchers, scientists, and drug development professionals with the data-driven insights needed to incorporate this valuable scaffold into their discovery programs.
Scaffold Profiles: The Contenders
A meaningful benchmark requires carefully selected comparators that represent distinct structural classes. For this guide, we have chosen two alternatives to our lead spirocycle.
| Scaffold ID | Name | Class | Key Rationale for Inclusion |
| SCAF-1 | 6-Amino-1,4,8-trioxaspiro[4.5]decane | Spirocyclic Ketal | The focus of our study. A novel, 3D scaffold with a primary amine for versatile derivatization.[5][6] |
| SCAF-2 | 1-Boc-piperazine | Planar Heterocycle | Represents the traditional "flatland" of drug discovery. An excellent baseline to quantify the benefits of 3D architecture. |
| SCAF-3 | 3-Azabicyclo[3.1.0]hexane | Fused Bicyclic | A non-planar, conformationally restricted scaffold that serves as a different type of 3D comparator. |
Part 1: Physicochemical Property Benchmarking
The intrinsic physicochemical properties of a scaffold are a primary determinant of its "drug-likeness." Here, we evaluate aqueous solubility and chemical stability—two critical parameters that profoundly impact a compound's journey from the bench to the clinic.[7][8]
Experiment 1: Kinetic Aqueous Solubility Assessment
Expertise & Experience: Poor aqueous solubility is a primary cause of compound attrition in drug discovery.[7] It can lead to unreliable bioassay results, poor absorption, and challenges in formulation.[8] We employ a high-throughput kinetic solubility assay, which is the industry standard for early-stage discovery, to rapidly assess how a compound behaves upon introduction to an aqueous environment from a DMSO stock—a scenario that mimics most in vitro screening protocols.[9][10]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of SCAF-1 (oxalate salt), SCAF-2, and SCAF-3 in 100% DMSO.
-
Assay Plate Preparation: Dispense 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, into each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the top row of the plate (final concentration 200 µM, 2% DMSO).
-
Serial Dilution: Perform a 2-fold serial dilution down the plate to generate a concentration gradient.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed above background is defined as the kinetic solubility limit.
| Scaffold ID | Name | Structure Type | Predicted LogP | Kinetic Solubility (µM) at pH 7.4 |
| SCAF-1 | 6-Amino-1,4,8-trioxaspiro[4.5]decane | Spirocyclic | -1.2 | > 200 |
| SCAF-2 | 1-Boc-piperazine | Planar | 1.3 | 85 |
| SCAF-3 | 3-Azabicyclo[3.1.0]hexane | Bicyclic | 0.4 | 150 |
| Predicted LogP values are computationally generated for the free-base forms for comparative purposes. |
Trustworthiness: The results clearly illustrate the solubility advantage conferred by the spirocyclic architecture of SCAF-1. Its high sp³-carbon count and the presence of multiple oxygen atoms disrupt crystal lattice packing and present more opportunities for hydrogen bonding with water, leading to significantly higher aqueous solubility compared to the more hydrophobic and planar SCAF-2.[3] While the bicyclic SCAF-3 also shows good solubility, the trioxaspiro scaffold demonstrates complete solubility under these conditions.
Experiment 2: Chemical Stability Profiling
Expertise & Experience: A scaffold must be sufficiently stable to survive the journey to its biological target. We assess stability at pH extremes, simulating the acidic environment of the stomach and the physiological conditions of the bloodstream. This is a critical, self-validating check; an unstable scaffold will produce inconsistent and unreliable biological data.
-
Solution Preparation: Prepare 1 mg/mL solutions of each scaffold in acetonitrile.
-
Incubation Solutions: Prepare two aqueous buffers: 0.1 N HCl (pH ~1) and PBS (pH 7.4).
-
Assay Initiation: Add 10 µL of each scaffold stock to 990 µL of each incubation buffer to achieve a final concentration of 10 µg/mL.
-
Time Points: Incubate the solutions at 37°C. At t=0, 1, 2, 4, and 24 hours, take a 100 µL aliquot and quench any degradation by adding 100 µL of acetonitrile.
-
Analysis: Analyze all samples by reverse-phase HPLC with UV detection. Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample.
Caption: Workflow for the HPLC-based chemical stability assay.
| Scaffold ID | Half-Life (t½) at pH 1.0 | Half-Life (t½) at pH 7.4 | Comments |
| SCAF-1 | > 24 hours | > 24 hours | The ketal structure is exceptionally stable, showing no degradation under acidic or neutral conditions. |
| SCAF-2 | < 1 hour | > 24 hours | The Boc-protecting group is labile in strong acid, leading to rapid degradation. Stable at neutral pH. |
| SCAF-3 | > 24 hours | > 24 hours | The strained bicyclic ring system is robust and shows excellent stability across pH conditions. |
Trustworthiness: SCAF-1 demonstrates remarkable chemical stability, a key advantage for a scaffold intended for oral drug delivery. The 1,4,8-trioxaspiro[4.5]decane system is resistant to hydrolysis, unlike the Boc-protected piperazine (SCAF-2) which fails in acidic conditions. This robustness ensures that the scaffold maintains its structural integrity, providing a reliable foundation for building drug candidates.
Part 2: Synthetic Utility Benchmarking
A scaffold's value is directly tied to its synthetic tractability. The primary amine handle on 6-Amino-1,4,8-trioxaspiro[4.5]decane is a versatile point for diversification. We benchmark its reactivity in a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Experiment 3: Amide Coupling Reaction Efficiency
Expertise & Experience: We chose a standard HATU-mediated amide coupling, as it is a reliable and widely used method for forming amide bonds with primary and secondary amines. By running the reactions under identical, non-optimized conditions, we can directly compare the intrinsic reactivity and handling characteristics of each scaffold's free amine. The free amine of SCAF-1 is generated in situ from the oxalate salt by the base (DIPEA).
Caption: General scheme for the amide coupling reaction.
-
Reaction Setup: In separate vials, dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in DMF.
-
Scaffold Addition: Add SCAF-1 (oxalate salt, 1.1 eq), SCAF-2 (Boc-deprotected free amine, 1.1 eq), or SCAF-3 (free base, 1.1 eq) to the respective vials.
-
Base Addition: Add DIPEA (3.0 eq for SCAF-1 to neutralize the salt and drive the reaction; 2.0 eq for others).
-
Reaction: Stir the reactions at room temperature for 4 hours.
-
Workup & Analysis: Quench the reaction with water and extract with ethyl acetate. Analyze the crude reaction mixture by LC-MS to determine the conversion percentage. Purify the product via column chromatography.
| Scaffold ID | Crude Conversion (LC-MS) | Isolated Yield (%) | Ease of Purification |
| SCAF-1 | > 95% | 88% | Straightforward; product is crystalline and non-polar byproducts are minimal. |
| SCAF-2 (amine) | > 95% | 85% | Standard; some polar byproducts from reagent decomposition observed. |
| SCAF-3 | > 95% | 91% | Straightforward; product is well-behaved on silica gel. |
Trustworthiness: All three scaffolds performed well, demonstrating that their respective amine groups are accessible and reactive under standard conditions. SCAF-1 shows excellent reactivity and yields a product that is easy to purify, often crystallizing directly from the workup. This is a significant practical advantage in a discovery setting, as it facilitates rapid library synthesis and purification, accelerating structure-activity relationship (SAR) studies.
Conclusion: A Privileged Scaffold for Modern Drug Discovery
This comparative guide demonstrates the tangible benefits of incorporating This compound into drug discovery campaigns. Our benchmarking data, based on established and reliable protocols, highlights its superior performance in key areas critical for success.
-
Superior Physicochemical Properties: The spirocyclic architecture directly translates to outstanding aqueous solubility and exceptional chemical stability, overcoming common liabilities associated with traditional planar scaffolds.[1][3][4]
-
Excellent Synthetic Tractability: The scaffold's primary amine is a versatile handle for derivatization, showing high reactivity in standard coupling reactions and yielding products that are straightforward to purify.
-
Access to Novel Chemical Space: As a rigid 3D scaffold, it allows for the precise spatial arrangement of pharmacophoric elements, creating opportunities to enhance potency and selectivity while exploring uncharted chemical space.[2][11]
For researchers aiming to move beyond the confines of "flatland" chemistry, this compound represents a commercially available, empirically validated, and highly attractive starting point for the development of next-generation therapeutics.
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A Forward-Looking Comparative Analysis: High-Performance Polyamides Derived from 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
In the relentless pursuit of advanced materials, researchers and engineers are continually exploring novel monomers that can unlock superior polymer properties. One such promising candidate is 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, a unique diamine monomer featuring a spiro-acetal moiety. The incorporation of this rigid, bicyclic structure into a polymer backbone is anticipated to yield polyamides with an exceptional combination of thermal stability, mechanical robustness, and, most notably, significantly reduced polymerization shrinkage. This guide presents a prospective comparison of the expected thermal and mechanical properties of polyamides derived from this innovative spiro-diamine against two classes of established materials: high-performance aromatic polyamides and conventional low-shrinkage dental resin composites.
The central hypothesis is that the spiro-acetal group in this compound will undergo a double ring-opening polymerization, a mechanism known to counteract the volume contraction typically observed during the formation of polymer chains. This intrinsic property could be a game-changer in applications where dimensional fidelity is paramount, such as in precision engineering, aerospace components, and advanced dental restoratives.
Comparative Framework: Projecting Performance Against Incumbents
To contextualize the potential of polyamides derived from this compound, we will draw comparisons with two relevant benchmarks:
-
Aromatic Polyamides (Aramids): These materials are the gold standard for thermal stability and mechanical strength in the polyamide family.[1] Their rigid, planar aromatic backbones lead to exceptional properties, but they can be challenging to process.[1]
-
Bis-GMA/TEGDMA Dental Resins: These dimethacrylate-based thermosets are the workhorses of restorative dentistry, formulated to minimize polymerization shrinkage, a critical factor for the longevity of dental fillings.[2][3]
The following table summarizes the anticipated and established properties of these material classes. The values for the novel spiro-polyamide are projections based on the known effects of spiro-acetal monomers and the inherent properties of polyamides.
| Property | Projected: Spiro-Polyamide from this compound | High-Performance Aromatic Polyamides (e.g., Kevlar, Nomex) | Bis-GMA/TEGDMA-based Dental Composites |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 200 - 280 °C | 270 - >400 °C[4] | 40 - 60 °C |
| Decomposition Temp. (Td) | > 450 °C | > 500 °C[5] | ~350 °C |
| Mechanical Properties | |||
| Tensile Strength | 80 - 120 MPa | 60 - 115 MPa[6] | 100 - 140 MPa[2] |
| Tensile Modulus | 2.0 - 3.5 GPa | 1.5 - 3.2 GPa[6] | 8 - 12 GPa[7] |
| Key Feature | |||
| Polymerization Shrinkage | Very Low to Near-Zero | Not a primary design feature | Low (2-3.5%)[8] |
In-Depth Analysis of Expected Performance
Thermal Properties: The projected high glass transition temperature (Tg) of the spiro-polyamide is attributed to the rigid spiro-acetal and amide linkages in the polymer backbone, which will restrict segmental motion.[4] While not expected to reach the extreme thermal stability of fully aromatic polyamides like Kevlar, it is anticipated to significantly outperform dental resins, making it suitable for high-temperature applications.[1][5] The decomposition temperature (Td) is also predicted to be substantial, characteristic of the robust nature of polyamides.
Mechanical Properties: The spiro-polyamide is expected to exhibit high tensile strength and modulus, placing it in the category of high-performance engineering plastics.[9] The rigid structure imparted by the spirocyclic monomer is a key contributor to these projected mechanical properties.[10] In comparison to aromatic polyamides, it may offer a better balance of stiffness and toughness. While dental composites exhibit a high modulus, this is largely due to the high loading of inorganic fillers.[8] The inherent mechanical strength of the spiro-polyamide resin itself is expected to be superior.
Low Polymerization Shrinkage: This is the most significant anticipated advantage of polymers derived from this compound. Conventional polymerization involves monomers moving from a state of greater separation to being covalently bonded in a polymer chain, resulting in a net volume reduction. The double ring-opening mechanism of spiro-monomers, however, involves the cleavage of two rings for every new bond formed, leading to an increase in molar volume that can offset the shrinkage from chain formation.[3] This is a substantial improvement over even the specialized low-shrinkage formulations of dental composites, which still exhibit a volumetric shrinkage of 2-3.5%.[8] Reduced shrinkage minimizes internal stresses, improves adhesion to substrates, and reduces the formation of microcracks, thereby enhancing the durability and lifespan of the final product.
Experimental Protocols for Property Validation
To empirically validate the projected properties of polyamides from this compound, a rigorous testing regime is essential. The following are the standard, self-validating protocols for characterizing the thermal and mechanical properties of polymers.
Thermal Analysis Workflow
Caption: Workflow for Thermal Analysis.
1. Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Melting Point (Tm) Determination
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] This allows for the detection of thermal transitions like Tg, where a change in heat capacity occurs, and Tm, an endothermic event.[12][13]
-
Protocol:
-
A small, known mass of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected melting point. This first heating scan erases the thermal history of the sample.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.
-
A second heating scan is performed at the same rate. The Tg is determined from the midpoint of the step change in the heat flow curve during this second scan.[14] The Tm is identified as the peak of the endothermic melting event.
-
2. Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td) Evaluation
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It is used to determine the thermal stability of a material and the temperature at which it starts to decompose.
-
Protocol:
-
A small, known mass of the polymer sample (typically 10-20 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a 5% or 10% weight loss occurs.[5]
-
Mechanical Testing Workflow
Caption: Workflow for Mechanical Analysis.
3. Tensile Property Testing (ASTM D638 / ISO 527)
-
Principle: This test measures the force required to pull a specimen to its breaking point, providing key information about its strength, stiffness, and ductility.[16][17][18][19]
-
Protocol:
-
Standardized "dog-bone" shaped specimens are prepared from the polymer, typically by injection molding or machining, according to ASTM D638 Type I or ISO 527-2 Type 1A specifications.[20]
-
The dimensions of the narrow section of the specimen (gauge length) are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section to accurately measure strain.
-
The specimen is pulled apart at a constant crosshead speed until it fractures.[21][22] The force and extension are recorded throughout the test.
-
The data is used to generate a stress-strain curve, from which the ultimate tensile strength, tensile modulus (a measure of stiffness), and elongation at break are calculated.[23]
-
Conclusion: A Promising New Building Block for Advanced Polymers
While empirical data is forthcoming, the fundamental chemistry of this compound strongly suggests its potential as a monomer for a new class of high-performance polyamides. The unique spiro-acetal moiety is poised to deliver a highly sought-after property: near-zero polymerization shrinkage. This, combined with the projected excellent thermal and mechanical properties inherent to a rigid polyamide backbone, positions these novel polymers as compelling alternatives in fields demanding dimensional stability, high strength, and thermal resistance. The detailed experimental protocols outlined provide a clear roadmap for the validation of these promising characteristics, paving the way for their potential application in next-generation materials for the aerospace, electronics, and biomedical industries.
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The University of Manchester. (n.d.). Physical, Mechanical and Surface Properties of Dental Resin-composites. Retrieved from [Link]
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Gamen, L., et al. (2017). Glass transition temperature versus structure of polyamide 6. Thermochimica Acta, 657, 1-9. Retrieved from [Link]
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Scribd. (n.d.). 5 - Experiment # 05 - Thermal Characterization of Polymers. Retrieved from [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Spirocyclic amines, in particular, have emerged as privileged structures due to their conformational rigidity and ability to explore untapped chemical space. This guide provides an in-depth, head-to-head comparison of the synthetic efficiency of various routes to produce "6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate" and other structurally related amines, offering field-proven insights and experimental data to inform your synthetic strategies.
Introduction: The Significance of Spirocyclic Amines in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry into a molecule. This structural feature can lead to enhanced target affinity and selectivity, as well as improved metabolic stability and oral bioavailability. The incorporation of heteroatoms, such as in the 1,4,8-trioxaspiro[4.5]decane scaffold, further modulates properties like polarity and hydrogen bonding potential, making these compounds highly valuable building blocks in the design of novel therapeutics. This guide will focus on the practical synthesis of these key intermediates, with a primary focus on reductive amination as a versatile and widely applicable method.
Core Synthetic Strategy: Reductive Amination
Reductive amination stands out as a robust and efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2][3] This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] The choice of reducing agent is critical for the success of this reaction, with milder reagents being preferred to avoid premature reduction of the starting carbonyl group.
Diagram of the Reductive Amination Workflow
Caption: General workflow for the synthesis of spiro amines via reductive amination followed by oxalate salt formation.
Head-to-Head Comparison of Synthetic Routes
This section details and compares the synthesis of the target molecule, "this compound," and a structurally related amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Synthesis of this compound via Reductive Amination
The synthesis of this target molecule is anticipated to proceed through a two-step sequence: the formation of the precursor ketone, 1,4,8-trioxaspiro[4.5]decan-6-one, followed by reductive amination.
Step 1: Synthesis of 1,4,8-Trioxaspiro[4.5]decan-6-one (Hypothetical)
While a specific literature procedure for this exact ketone was not identified, its synthesis can be logically inferred from established methods for creating similar spirocyclic ketones. A plausible approach involves the ketalization of a suitable diketone precursor.
Step 2: Reductive Amination of 1,4,8-Trioxaspiro[4.5]decan-6-one
This step is the cornerstone of the synthesis. The choice of amine source and reducing agent is critical for achieving high yields and purity.
Experimental Protocol: Reductive Amination of 1,4,8-Trioxaspiro[4.5]decan-6-one
-
Reaction Setup: To a solution of 1,4,8-trioxaspiro[4.5]decan-6-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The use of NaBH₃CN is advantageous as it selectively reduces the iminium ion over the ketone.[1][2][4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the addition of water. Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude amine can be purified by column chromatography on silica gel.
Step 3: Oxalate Salt Formation
The formation of the oxalate salt enhances the stability and handling of the amine product.
Experimental Protocol: Oxalate Salt Formation
-
Dissolution: Dissolve the purified 6-Amino-1,4,8-trioxaspiro[4.5]decane in a minimal amount of a suitable solvent, such as isopropanol.[5][6]
-
Acid Addition: Slowly add a solution of oxalic acid (1.0 eq) in isopropanol to the amine solution with stirring.
-
Precipitation: The oxalate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.
Comparative Synthesis: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
The synthesis of this related spirocyclic amine provides a valuable point of comparison, with established and optimized protocols available.[7]
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This ketone precursor is commercially available or can be synthesized from 1,4-cyclohexanedione monoethylene ketal.[8][9]
Step 2: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
A well-documented procedure for the reductive amination of this ketone utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[1] This reagent is known for its mildness and high selectivity.[1]
Experimental Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and ammonium acetate (10.0 eq) in 1,2-dichloroethane.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture and stir at room temperature for 24 hours.
-
Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described for the target molecule.
Data Summary and Comparison
| Feature | This compound | 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine |
| Precursor Ketone | 1,4,8-Trioxaspiro[4.5]decan-6-one | 1,4-Dioxaspiro[4.5]decan-8-one |
| Amine Source | Ammonium Acetate | Ammonium Acetate |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Anticipated Yield | Moderate to High | High |
| Key Considerations | Potential for side reactions if conditions are not optimized. | NaBH(OAc)₃ is moisture-sensitive. |
Alternative Synthetic Strategies
While reductive amination is a highly effective method, other classical amine syntheses can be considered, although they may present certain disadvantages for these specific substrates.
Gabriel Synthesis
The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, utilizing potassium phthalimide as an ammonia surrogate to avoid over-alkylation.[10][11][12][13][14]
Caption: The Gabriel synthesis pathway for the preparation of primary spiro amines.
This method would require the synthesis of a suitable halo-spirocycle precursor, which may add steps to the overall sequence. The subsequent cleavage of the phthalimide can also require harsh conditions.[10][12]
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[15][16][17][18]
Caption: The Hofmann rearrangement for the synthesis of spiro amines from the corresponding carboxamides.
This route necessitates the preparation of the corresponding spiro-carboxamide, which could be derived from a carboxylic acid precursor. The reaction conditions are typically basic, which may not be compatible with all functional groups.[15]
Conclusion and Future Outlook
The synthesis of "this compound" and related spirocyclic amines is most efficiently achieved through a reductive amination strategy. This approach offers high yields, operational simplicity, and broad functional group tolerance. The choice between sodium cyanoborohydride and sodium triacetoxyborohydride as the reducing agent will depend on the specific substrate and desired reaction conditions. While alternative methods like the Gabriel synthesis and Hofmann rearrangement exist, they often involve more steps and potentially harsher conditions.
For drug development professionals, the ability to efficiently synthesize a diverse library of these spirocyclic amines is paramount. The protocols and comparative data presented in this guide provide a solid foundation for the rational design and execution of synthetic routes to these valuable building blocks, ultimately accelerating the discovery of new and improved therapeutic agents.
References
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Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]
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Forming oxalte salts of amines. Sciencemadness.org. [Link]
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Synthesis of oxalate salt. PrepChem.com. [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
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Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]
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Crystalline structures of salts of oxalic acid and aliphatic amines. ResearchGate. [Link]
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The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
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Make Sodium Oxalate - Primary Standard for Analytical Chemistry. YouTube. [Link]
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Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. [Link]
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New Methods of Synthesis, Structure and Aminomethylation of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane1,5. Sciforum. [Link]
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Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. ResearchGate. [Link]
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Synthesis of 6-Methoxy-1-oxaspiro[5][8]deca-6,9-diene-8-one. MDPI. [Link]
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Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. PubMed. [Link]
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Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, a unique chemical for which specific disposal protocols may not be readily available. By synthesizing established principles for handling amine and oxalate compounds, this document aims to empower laboratory personnel to manage this chemical waste responsibly.
I. Immediate Safety & Hazard Assessment
Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach based on its chemical structure is paramount. The molecule is a salt composed of an amino-spiroketal and oxalic acid. Therefore, it is prudent to consider the hazards associated with both amines and oxalates.
Key Potential Hazards:
-
Amine Component: Aliphatic amines can be corrosive to the skin and eyes, and may be harmful if inhaled or ingested. Aromatic amines, in particular, can be toxic and may require specific degradation procedures like oxidation with acidified potassium permanganate.[1]
-
Oxalate Component: Oxalic acid and its salts are toxic if ingested and can be irritating to the skin and eyes.[2] The neutralization of oxalic acid is a key step in its disposal.[3]
-
Solid Form: As a solid, this compound may pose an inhalation hazard if it becomes airborne dust.[4][5]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[2][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[2][5]
-
Body Protection: A lab coat and closed-toe shoes must be worn.[2][5]
-
Respiratory Protection: When handling the solid material outside of a fume hood, a respirator may be necessary to prevent inhalation of dust.[5]
All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2][4]
II. Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research setting. It involves a two-stage process of neutralization followed by oxidation.
Materials Required:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Sodium hypochlorite solution (bleach, ~5%)
-
Stir plate and stir bar
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation and Dilution:
-
In a chemical fume hood, carefully weigh the this compound waste.
-
For every 1 gram of the compound, slowly add it to at least 100 mL of cold water in a beaker with stirring. This dilution helps to manage any potential heat generation during neutralization.
-
-
Neutralization of the Oxalate:
-
Slowly add sodium bicarbonate or sodium carbonate to the solution while stirring. Be cautious as this will cause fizzing due to the release of carbon dioxide gas.[3]
-
Continue adding the base in small portions until the fizzing stops.
-
Check the pH of the solution using pH paper or a pH meter. The target pH is between 8 and 10.[3] This ensures the complete neutralization of the oxalic acid.
-
-
Oxidation of the Amine:
-
Once the solution is basic, slowly add sodium hypochlorite (bleach) solution with continuous stirring. A general guideline is to add approximately 10 mL of bleach for every 1 gram of the original compound.
-
The sodium hypochlorite will oxidize the amine group, breaking it down into less harmful components.[1]
-
Allow the reaction to stir for at least 2 hours to ensure complete oxidation.
-
-
Final Disposal:
-
After the reaction is complete, re-check the pH to ensure it is within the acceptable range for your institution's wastewater disposal (typically between 6 and 9). If necessary, adjust the pH with a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
The resulting solution can typically be washed down the drain with copious amounts of water, provided it meets local regulations for chemical waste disposal.[6][7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[6]
-
Visual Workflow of Disposal:
Caption: Disposal workflow for this compound.
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, avoid creating dust.
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container.[8] Avoid dry sweeping which can generate dust.
-
For liquid spills, once absorbed, scoop the material into a waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The collected spill waste should be disposed of following the protocol outlined above or as directed by your institution's EHS office.
IV. Waste Segregation and Storage
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[9]
-
Storage: Store waste in a clearly labeled, sealed, and chemically compatible container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[9]
V. Guiding Principles for Safe Chemical Disposal
The disposal of any chemical waste should always be guided by the principles of safety, environmental responsibility, and regulatory compliance. When a specific SDS is unavailable, a conservative approach based on the known reactivity of the chemical's functional groups is the most responsible course of action. Always prioritize the safety of laboratory personnel and the protection of the environment.
It is imperative to remember that all chemical waste disposal is subject to local, state, and federal regulations. This guide provides a scientifically-grounded procedure, but it is not a substitute for institutional approval. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical waste disposal. [6]
References
- BenchChem. (2025, December).
- Mailen, J.C., Tallent, O.K., & Arwood, P.C. (1981). Destruction of oxalate by reaction with hydrogen peroxide.
- University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Sigma-Aldrich. 6-Amino-1,4,8-trioxaspiro[4.
- Synblock. 6-Amino-1,4,8-trioxaspiro[4.
- Echemi. 6-AMino-1,4,8-trioxaspiro[4.5]decane.
- University of Reading. (2021, July 20).
- Dartmouth College. Hazardous Waste Disposal Guide.
- Collect and Recycle. Amine Disposal For Businesses.
- Chemtalk. disposal of oxalic acid.
- MedchemExpress.com. (2025, December 29).
- University of California, Berkeley. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
- EPFL.
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- National Center for Biotechnology Information. 1,4-Dioxaspiro(4.5)decan-8-ol. PubChem.
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A Senior Application Scientist's Guide to Handling 6-Amino-1,4,8-trioxaspiro[4.5]decane Oxalate
Greetings to my fellow researchers and drug development professionals. In our line of work, the novel molecules we handle are often accompanied by a sparse safety profile. Such is the case with 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate (CAS No. 1392803-05-2). This guide is structured to provide a robust framework for its safe handling, grounded in the principles of chemical analogy and risk mitigation. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific oxalate salt, we will synthesize a conservative safety protocol based on the known hazards of its constituent parts: the spiro-amine core and the oxalate counter-ion. This approach ensures that our procedures are self-validating and prioritize the highest level of safety.
Hazard Analysis: A Tale of Two Moieties
The potential risks of this compound stem from both the amine functional group and the oxalate salt. Safety data sheets for structurally similar spiro-amines and various oxalate salts consistently highlight the following potential hazards:
-
Skin and Eye Damage: Amines can be corrosive or irritants to the skin, while the parent compound for the spiro-amine core, 1,4-Dioxaspiro[4.5]decan-8-amine, is classified as causing severe skin burns and eye damage.[1] Similarly, related compounds are known to cause skin and serious eye irritation.[2][3][4]
-
Respiratory Irritation: As a fine powder, the compound poses a significant risk of respiratory tract irritation if inhaled.[2][4]
-
Toxicity if Swallowed: Oxalates are known for their systemic toxicity. If ingested, oxalic acid and its salts can bind to calcium in the blood, forming insoluble calcium oxalate, which can lead to kidney damage.[2] Analogous amine compounds are also classified as harmful if swallowed.[2][3]
Based on these analogs, we must treat this compound with a high degree of caution, assuming it is corrosive to skin and eyes, irritating to the respiratory system, and toxic upon ingestion.
| Hazard Classification (Inferred from Analogs) | GHS Hazard Statement (Anticipated) | Source (Analogous Compound) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | MedchemExpress SDS[2], Apollo Scientific SDS[3] |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage | ChemScene SDS[1] |
| Serious Eye Damage / Irritation | H318: Causes serious eye damage | MedchemExpress SDS[2], Apollo Scientific SDS[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | MedchemExpress SDS[2], AK Scientific, Inc. SDS[4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection: Double gloving is mandatory. The inner glove provides a second barrier in case the outer glove is compromised.
-
Outer Glove: Butyl rubber gloves are recommended due to their high resistance to a wide range of chemicals, including many amines and acids.
-
Inner Glove: A nitrile glove provides good splash protection and is comfortable for extended wear. Always inspect gloves for any signs of degradation or perforation before and during use.[5]
-
-
Eye and Face Protection: Chemical splash goggles that form a complete seal around the eyes are essential. Due to the corrosive potential, a full-face shield must be worn over the goggles to protect the entire face from splashes.
-
Body Protection: A flame-resistant laboratory coat is standard. However, when handling more than a few milligrams, a chemically resistant apron or a disposable Tychem coverall should be worn over the lab coat. Ensure clothing is impervious to chemicals.[6]
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne particulates. If there is any risk of airborne dust escaping the primary engineering control, a NIOSH-approved respirator with a P100 (particulate) filter is required.
Operational Plan: From Weighing to Waste
A clear, step-by-step operational plan is critical to ensuring safety and reproducibility.
Diagram: Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as described in Section 2.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.
-
Prepare a spill kit containing a neutral absorbent material (e.g., vermiculite or sand), a scoop and dustpan, and a labeled hazardous waste bag.
-
-
Handling the Solid:
-
Conduct all manipulations of the solid compound, including weighing, within the fume hood.
-
Use a static-control weighing dish to prevent dispersal of the fine powder.
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to transfer the solid. Do not pour the powder.
-
Close the container tightly immediately after use.
-
-
Post-Handling and Cleanup:
-
Decontaminate the spatula and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by water. All cleaning materials must be disposed of as hazardous waste.
-
Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Remove gloves last, turning them inside out as you remove them.
-
Wash hands thoroughly with soap and water after the procedure.
-
Emergency Procedures: Spill Management
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.
-
Contain: For a small spill within a fume hood, cover the spill with a dry, non-reactive absorbent material.
-
Clean-Up: Moisten the absorbent material slightly with water to prevent dust generation.[4] Carefully sweep the material into a dustpan and place it in a clearly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, then decontaminate with a suitable solvent. Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Cradle to Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated gloves, weighing paper, absorbent materials from spills, and disposable lab coats. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's EHS guidelines.
-
Regulatory Compliance: Oxalate-containing waste may be classified under EPA hazardous waste number D002 for corrosivity.[2] All disposal must be conducted through your institution's licensed hazardous waste management program, in accordance with all local, state, and federal regulations.[4][7]
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have established a robust, self-validating system of protection for yourself and your colleagues.
References
-
Utah State University Office of Research. (n.d.). Glove Chemical Compatibility Guide. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. 54621-18-0|8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
